molecular formula C25H50NO7P B15574238 17:1 Lyso PC

17:1 Lyso PC

Cat. No.: B15574238
M. Wt: 507.6 g/mol
InChI Key: XBGIMYLOTRDXPK-AGXIJRPPSA-N
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Description

1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine is a 1-O-acyl-sn-glycero-3-phosphocholine in which the 1-acyl group is (10Z)-heptadecenoyl. It is a lysophosphatidylcholine 17:1 and a 1-O-acyl-sn-glycero-3-phosphocholine(1+).

Properties

Molecular Formula

C25H50NO7P

Molecular Weight

507.6 g/mol

IUPAC Name

[(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C25H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-22-24(27)23-33-34(29,30)32-21-20-26(2,3)4/h10-11,24,27H,5-9,12-23H2,1-4H3/b11-10-/t24-/m1/s1

InChI Key

XBGIMYLOTRDXPK-AGXIJRPPSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 17:1 Lyso PC: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-heptadecenoyl-sn-glycero-3-phosphocholine (17:1 Lyso PC), a monounsaturated lysophosphatidylcholine (B164491) (LPC). It details its chemical structure, physicochemical properties, and biological significance, with a focus on providing actionable experimental protocols and data presentation for research and development applications.

Chemical Structure and Properties

This compound is a glycerophospholipid distinguished by a heptadecenoyl acyl chain at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine (B91661) head group at the sn-3 position of the glycerol (B35011) backbone. The unsaturation in the acyl chain is typically a cis (Z) double bond.

Below is a visualization of the chemical structure of 1- (10Z-heptadecenoyl)-sn-glycero-3-phosphocholine.

G Chemical Structure of this compound cluster_glycerol Glycerol Backbone cluster_acyl 17:1 Acyl Chain (Heptadecenoyl) cluster_headgroup Phosphocholine Head Group G1 CH₂-O-C(=O)-(CH₂)₈-CH=CH-(CH₂)₅-CH₃ G2 CH-OH G1->G2 Acyl (10Z)-heptadecenoic acid G3 CH₂-O-P(=O)(O⁻)-O-CH₂-CH₂-N⁺(CH₃)₃ G2->G3 Head Phosphocholine

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference
Chemical Name 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine--INVALID-LINK--
Synonyms 17:1 LPC, 1-heptadecenoyl-sn-glycero-3-phosphocholine--INVALID-LINK--
Molecular Formula C₂₅H₅₀NO₇P--INVALID-LINK--
Molecular Weight 507.64 g/mol --INVALID-LINK--
CAS Number 1246304-62-0MedChemExpress
Appearance Varies (often a solid or in solution)General Knowledge
Purity >99% (commercially available)--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--
Stability At least 6 months at -20°C--INVALID-LINK--

Biological Significance and Signaling Pathways

Lysophosphatidylcholines, including this compound, are bioactive lipid molecules involved in a multitude of cellular processes. They are primarily formed through the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA₂) or by the action of lecithin-cholesterol acyltransferase (LCAT). LPCs are known to act as signaling molecules by interacting with specific G protein-coupled receptors (GPCRs), such as G2A and GPR4, and other cell surface receptors. This interaction can trigger downstream signaling cascades that influence inflammation, cell proliferation, and apoptosis. Dysregulation of LPC metabolism has been implicated in various diseases, including atherosclerosis, neurodegenerative disorders, and cancer.

The diagram below illustrates a generalized signaling pathway for lysophosphatidylcholines.

Generalized LPC Signaling Pathway LPC This compound GPCR GPCR (e.g., G2A, GPR4) LPC->GPCR Binds to G_protein G Protein Activation GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC AC Adenylyl Cyclase (AC) G_protein->AC PIP2 PIP₂ PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK PKA Protein Kinase A (PKA) cAMP->PKA PKA->MAPK Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) MAPK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Cellular_Response

Caption: Generalized signaling pathway of LPC.

Experimental Protocols

Synthesis of this compound (Chemo-enzymatic Method)

This protocol describes a representative chemo-enzymatic method for the synthesis of this compound, which involves the specific hydrolysis of a diacyl phosphatidylcholine precursor using phospholipase A₂.

Materials:

  • 1,2-diheptadecenoyl-sn-glycero-3-phosphocholine (17:1 PC)

  • Phospholipase A₂ (from bee venom or porcine pancreas)

  • Diethyl ether

  • Ethanol

  • Boric acid buffer (pH 7.5) containing CaCl₂

  • Silica (B1680970) gel for column chromatography

  • Solvent system for chromatography (e.g., chloroform:methanol (B129727):water)

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Reaction Setup: Dissolve 1,2-diheptadecenoyl-sn-glycero-3-phosphocholine in diethyl ether in a round-bottom flask.

  • Buffer Addition: Add an equal volume of boric acid buffer (0.5 M, pH 7.5, containing 20 mM CaCl₂) to the ether solution.

  • Enzyme Addition: Prepare a solution of phospholipase A₂ in the boric acid buffer and add it to the reaction mixture. The amount of enzyme will need to be optimized but a starting point is typically 1-5% by weight of the substrate.

  • Incubation: Stir the two-phase system vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Reaction Quench: Once the starting material is consumed, quench the reaction by adding an equal volume of ethanol.

  • Extraction: Transfer the mixture to a separatory funnel. The aqueous and organic layers will separate. Collect the organic (ether) layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting this compound by silica gel column chromatography using a chloroform:methanol:water solvent gradient.

  • Final Product: Collect the fractions containing the pure product, combine them, and evaporate the solvent under a stream of nitrogen. Store the final product at -20°C.

Quantitative Analysis by UPLC-MS/MS

This protocol outlines a method for the quantitative analysis of this compound in biological samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Materials and Reagents:

  • UPLC system coupled to a triple quadrupole mass spectrometer

  • C18 reversed-phase UPLC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Internal Standard (IS): 17:0 Lyso PC

  • Methanol for sample extraction

  • Centrifuge

  • Autosampler vials

Procedure:

  • Sample Preparation (Lipid Extraction):

    • To 50 µL of plasma or serum, add 200 µL of ice-cold methanol containing the internal standard (17:0 Lyso PC) at a known concentration.

    • Vortex the mixture for 1 minute.

    • Incubate on ice for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • UPLC Conditions:

    • Column Temperature: 40°C

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient Elution:

      • 0-1 min: 30% B

      • 1-8 min: Linear gradient from 30% to 100% B

      • 8-10 min: Hold at 100% B

      • 10-10.1 min: Return to 30% B

      • 10.1-12 min: Re-equilibrate at 30% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) m/z 508.3 -> Product ion (Q3) m/z 184.1 (for the phosphocholine headgroup)

      • 17:0 Lyso PC (IS): Precursor ion (Q1) m/z 510.3 -> Product ion (Q3) m/z 184.1

    • Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for the specific instrument used.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound spiked with a constant concentration of the internal standard.

    • Calculate the peak area ratio of the analyte (this compound) to the internal standard (17:0 Lyso PC).

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the standard curve.

The following diagram illustrates the general workflow for the UPLC-MS/MS analysis.

UPLC-MS/MS Workflow for this compound Analysis Sample Biological Sample (e.g., Plasma, Serum) Extraction Lipid Extraction (Methanol + Internal Standard) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC MS Tandem MS Detection (ESI+, MRM) UPLC->MS Data_Analysis Data Analysis (Quantification) MS->Data_Analysis

Caption: UPLC-MS/MS workflow for this compound.

This guide provides a foundational understanding and practical protocols for working with this compound. For specific applications, further optimization of the experimental conditions may be necessary.

17:1 Lyso-PC: A Technical Guide to its Role in Lipid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules involved in a myriad of physiological and pathological processes. Among the diverse species of LPCs, those with odd-chain fatty acids, such as 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine (17:1 Lyso-PC), are increasingly recognized for their unique biological activities. This technical guide provides a comprehensive overview of the current understanding of 17:1 Lyso-PC's role in lipid signaling. While its direct signaling functions are an emerging area of research, its position as a metabolic precursor to the potent signaling lipid lysophosphatidic acid (LPA) is well-established. This document details the metabolic pathways involving 17:1 Lyso-PC, explores potential direct signaling activities based on studies of related odd-chain LPCs, presents quantitative data where available, and provides detailed experimental protocols for the study of this lipid species.

Introduction to 17:1 Lyso-PC

17:1 Lyso-PC is a lysophospholipid containing a glycerol (B35011) backbone, a phosphocholine (B91661) head group, and a C17:1 monounsaturated fatty acid (heptadecenoic acid) at the sn-1 position. Like other LPCs, it is an intermediate in the metabolism of phosphatidylcholine (PC) and is found in various tissues and biological fluids. While often utilized as an internal standard in lipidomic analyses due to its relatively low endogenous abundance, evidence suggests that odd-chain LPCs may possess distinct signaling properties.

The primary signaling role of LPCs, including 17:1 Lyso-PC, is often considered to be indirect, serving as a substrate for the production of lysophosphatidic acid (LPA), a well-characterized signaling molecule with a wide range of biological effects. However, direct interactions of LPCs with G-protein coupled receptors (GPCRs) have also been reported, suggesting a more complex role in cell signaling.

Metabolic Pathways of 17:1 Lyso-PC

The metabolism of 17:1 Lyso-PC is primarily governed by the Lands cycle, a continuous process of deacylation and reacylation of phospholipids (B1166683) that allows for the remodeling of fatty acid chains.

Synthesis of 17:1 Lyso-PC

17:1 Lyso-PC is synthesized from phosphatidylcholine (PC) containing a 17:1 fatty acid at the sn-1 or sn-2 position. The primary enzyme responsible for this conversion is Phospholipase A2 (PLA2) , which hydrolyzes the ester bond at the sn-2 position of PC, releasing a free fatty acid and the corresponding lysophosphatidylcholine.

Catabolism and Conversion of 17:1 Lyso-PC

17:1 Lyso-PC can be metabolized through several pathways:

  • Reacylation: Lysophosphatidylcholine acyltransferases (LPCATs) catalyze the transfer of a fatty acyl-CoA to the free hydroxyl group of 17:1 Lyso-PC, reforming PC. This is a key step in the Lands cycle for phospholipid remodeling.

  • Conversion to LPA: Autotaxin (ATX) , a secreted lysophospholipase D, hydrolyzes the phosphocholine headgroup from 17:1 Lyso-PC to produce 17:1 lysophosphatidic acid (LPA) . This conversion is a critical step in signaling, as LPA is a potent agonist for a family of LPA receptors.

  • Degradation: Lysophospholipases can further degrade 17:1 Lyso-PC by removing the remaining fatty acid, resulting in glycerophosphocholine.

PC_17_1 Phosphatidylcholine (17:1) LPC_17_1 17:1 Lyso-PC PC_17_1->LPC_17_1 PLA2 Free_Fatty_Acid Free Fatty Acid LPC_17_1->PC_17_1 LPCAT LPA_17_1 17:1 LPA LPC_17_1->LPA_17_1 Autotaxin (ATX) GPC Glycerophosphocholine LPC_17_1->GPC Lysophospholipase Fatty_Acyl_CoA Fatty Acyl-CoA

Figure 1. Metabolic pathways of 17:1 Lyso-PC.

Signaling Pathways of 17:1 Lyso-PC

While direct evidence for 17:1 Lyso-PC as a signaling ligand is limited, its role can be considered in two main contexts: as a precursor to LPA and through potential direct interactions with receptors, as suggested by studies on structurally similar odd-chain LPCs.

Indirect Signaling via Conversion to 17:1 LPA

The most well-documented signaling role of 17:1 Lyso-PC is its conversion to 17:1 LPA by autotaxin. LPA is a potent signaling molecule that activates a family of at least six G-protein coupled receptors (LPAR1-6). Activation of these receptors leads to the stimulation of multiple downstream signaling cascades, including:

  • Gαq/11 pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in intracellular calcium mobilization and activation of Protein Kinase C (PKC).

  • Gαi/o pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and activation of the PI3K/Akt and MAPK/ERK pathways.

  • Gα12/13 pathway: Activation of Rho GTPases, which influences the actin cytoskeleton, cell motility, and morphology.

  • Gαs pathway: Stimulation of adenylyl cyclase and an increase in intracellular cAMP levels.

These pathways regulate a wide array of cellular processes, including proliferation, migration, survival, and differentiation.

LPC_17_1 17:1 Lyso-PC ATX Autotaxin LPC_17_1->ATX LPA_17_1 17:1 LPA ATX->LPA_17_1 LPAR LPA Receptors (LPAR1-6) LPA_17_1->LPAR G_Proteins Gαq/11, Gαi/o, Gα12/13, Gαs LPAR->G_Proteins Downstream Downstream Effectors (PLC, PI3K, Rho, etc.) G_Proteins->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, etc.) Downstream->Cellular_Response

Figure 2. Indirect signaling of 17:1 Lyso-PC via conversion to 17:1 LPA.

Potential Direct Signaling Pathways

While specific data for 17:1 Lyso-PC is lacking, studies on the saturated odd-chain LPC, 17:0 Lyso-PC, suggest that it may directly influence cellular signaling. Research has shown that LPC (17:0) can alleviate high-fat diet-induced hyperglycemia by upregulating the expression of several GPCRs, including GPR120, GPR35, and the calcitonin receptor (CALCR), and increasing intracellular cAMP levels.[1] This suggests a potential direct signaling role for odd-chain LPCs that may be independent of conversion to LPA.

General studies on LPCs have also implicated their interaction with GPR40, GPR55, and GPR119, which can lead to intracellular calcium mobilization and stimulate insulin (B600854) secretion.[2]

LPC_17_1 17:1 Lyso-PC (Speculative) GPCRs GPCRs (e.g., GPR120, GPR35, CALCR) LPC_17_1->GPCRs AC Adenylyl Cyclase GPCRs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Responses (e.g., Improved Glucose Homeostasis) PKA->Cellular_Response

Figure 3. Speculative direct signaling of 17:1 Lyso-PC based on 17:0 LPC data.

Quantitative Data

Quantitative data on the direct signaling effects of 17:1 Lyso-PC are scarce in the scientific literature. Most quantitative studies utilize 17:1 Lyso-PC as an internal standard for mass spectrometry-based lipidomics. The table below summarizes available quantitative information, primarily related to its use in analytical methods and data from studies on the closely related 17:0 Lyso-PC.

Parameter Value Context Organism/System Reference
LPC (17:0) Effect on Gene Expression ~1.2-3 fold increasemRNA expression of Gpr151, Calcr, Gpr120, Gpr35Mouse hypothalamus and intestine[1]
LPC (17:0) Effect on cAMP Significant increaseSerum cAMP concentrationMouse[1]
General LPC-induced Ca2+ influx Dose-dependent increaseIntracellular Ca2+ concentrationEmbryonic chick ventricular myocytes[3]
Use as Internal Standard Various concentrationsLC-MS/MS quantification of lipidsHuman plasma, mammalian cells[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 17:1 Lyso-PC.

Protocol for Lipid Extraction from Plasma (Modified Folch Method)

This protocol is suitable for the extraction of LPCs from plasma samples for subsequent analysis by LC-MS/MS.

Materials:

  • Plasma (collected with EDTA)

  • Methanol (B129727) (ice-cold)

  • Chloroform (B151607) (ice-cold)

  • Deionized water

  • Internal standard solution (containing a known concentration of 17:1 Lyso-PC if not the analyte of interest, or another odd-chain LPC such as 19:0 Lyso-PC)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Reconstitution solvent (e.g., isopropanol)

Procedure:

  • Thaw plasma samples on ice.

  • To a glass centrifuge tube, add 40 µL of plasma.

  • Spike the sample with the internal standard solution.

  • Add 1 mL of ice-cold methanol and vortex for 30 seconds.

  • Add 2 mL of ice-cold chloroform and vortex for 1 minute.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Add 600 µL of deionized water to induce phase separation. Vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

  • Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas at 30°C.

  • Reconstitute the dried lipid extract in a known volume of reconstitution solvent for LC-MS/MS analysis.

Start Plasma Sample Add_MeOH Add Methanol (ice-cold) Start->Add_MeOH Add_CHCl3 Add Chloroform (ice-cold) Add_MeOH->Add_CHCl3 Incubate Incubate on ice Add_CHCl3->Incubate Add_H2O Add Water (phase separation) Incubate->Add_H2O Centrifuge Centrifuge (2,000 x g, 10 min, 4°C) Add_H2O->Centrifuge Collect_Organic Collect Lower Organic Layer Centrifuge->Collect_Organic Dry_N2 Dry under Nitrogen Collect_Organic->Dry_N2 Reconstitute Reconstitute in Solvent Dry_N2->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 4. Workflow for lipid extraction from plasma.

Protocol for Quantification of 17:1 Lyso-PC by LC-MS/MS

This protocol provides a general framework for the quantification of 17:1 Lyso-PC using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 5 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Gradient: A suitable gradient to separate LPCs from other lipid classes. For example, start at 30% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Parent ion (Q1): m/z for [17:1 Lyso-PC + H]+

    • Product ion (Q3): m/z 184.07 (phosphocholine headgroup fragment)

  • Internal Standard: Use an appropriate internal standard (e.g., 19:0 Lyso-PC) with its corresponding MRM transition.

  • Optimization: Optimize collision energy and other source parameters for maximum signal intensity.

Quantification:

  • Generate a standard curve using known concentrations of 17:1 Lyso-PC.

  • Calculate the peak area ratio of the analyte (17:1 Lyso-PC) to the internal standard.

  • Determine the concentration of 17:1 Lyso-PC in the samples by interpolating from the standard curve.

Conclusion and Future Directions

17:1 Lyso-PC is a fascinating lipid molecule with a confirmed role in the metabolic pathways that generate the potent signaling lipid LPA. While its primary application in research has been as an analytical standard, emerging evidence from related odd-chain LPCs suggests the potential for direct signaling activities. The lack of specific quantitative data and detailed signaling studies for 17:1 Lyso-PC highlights a significant gap in our understanding of odd-chain lysophospholipid biology.

Future research should focus on:

  • Receptor Binding Studies: Investigating the direct binding of 17:1 Lyso-PC to candidate GPCRs such as GPR40, GPR55, GPR119, and GPR120 to determine binding affinities.

  • Functional Assays: Characterizing the downstream effects of 17:1 Lyso-PC on second messenger systems (e.g., Ca2+, cAMP) and cellular responses in various cell types.

  • In Vivo Studies: Elucidating the physiological and pathophysiological roles of 17:1 Lyso-PC in animal models of disease, particularly in metabolic and inflammatory conditions.

A deeper understanding of the specific signaling roles of 17:1 Lyso-PC and other odd-chain LPCs could unveil novel therapeutic targets for a range of diseases. The protocols and information provided in this guide serve as a foundation for researchers to further explore the intricate world of lysophospholipid signaling.

References

17:1 Lyso PC: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of 1-heptadecenoyl-sn-glycero-3-phosphocholine for Drug Development and Cellular Research

This technical guide provides a comprehensive overview of 17:1 Lysophosphatidylcholine (17:1 Lyso PC), a monounsaturated lysophospholipid increasingly recognized for its role in cellular signaling and as a critical component in drug delivery systems. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, biological functions, and practical applications, including detailed experimental protocols and data presentation.

Core Chemical and Physical Data

This compound, systematically known as 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine, is a lysophospholipid containing a 17-carbon monounsaturated fatty acid chain.[1] Its unique structure contributes to its biological activity and utility in various research applications.

PropertyValueReferences
CAS Number 1246304-62-0[2][3][4][5][6][7]
Molecular Weight 507.64 g/mol [1][2][3][5][8]
Molecular Formula C25H50NO7P[2][6][7]
Synonyms 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine, LPC(17:1), 17:1 LPC[1]
Purity >99% (TLC)[5][6]
Storage Temperature -20°C[6][7]

Biological Significance and Signaling Pathways

Lysophosphatidylcholines (LPCs) in general are bioactive lipid molecules involved in a myriad of biological processes, including inflammation, cell proliferation, and myelination.[5] They are key components of oxidized low-density lipoproteins (oxLDL) and can act as signaling molecules by interacting with specific cell surface receptors.

Metabolic Origin of Lysophosphatidylcholines

This diagram illustrates the primary enzymatic pathway for the generation of lysophosphatidylcholines from phosphatidylcholines.

PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 LPC Lysophosphatidylcholine (LPC) PLA2->LPC FA Fatty Acid PLA2->FA

Caption: Generation of Lysophosphatidylcholine (LPC).

G-Protein Coupled Receptor (GPCR) Signaling

LPCs are known to exert their effects through G-protein coupled receptors, such as G2A. The binding of LPC to G2A can initiate a signaling cascade that leads to various cellular responses, including cell migration and proliferation.

LPC This compound G2A G2A Receptor LPC->G2A G_protein G-protein (e.g., Gq, G13, Gs) G2A->G_protein PLC Phospholipase C (PLC) G_protein->PLC Gq AC Adenylyl Cyclase (AC) G_protein->AC Gs IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC PKA PKA Activation cAMP->PKA Cell_response Cellular Response (e.g., Migration, Proliferation) Ca_PKC->Cell_response PKA->Cell_response

Caption: Simplified G2A Signaling Pathway for Lyso PC.

Experimental Protocols and Applications

This compound has practical applications in two primary research areas: as an internal standard for lipidomics analysis by liquid chromatography-mass spectrometry (LC-MS) and as a component in the formulation of liposomes for drug delivery.

Lipid Extraction from Plasma for LC-MS Analysis

The following protocol outlines a common method for extracting lipids from plasma samples, using this compound as an internal standard to ensure accurate quantification.

Workflow for Plasma Lipid Extraction

start Start: Plasma Sample (10 µL) add_methanol Add 225 µL cold Methanol (B129727) with this compound (Internal Standard) start->add_methanol vortex1 Vortex (10 sec) add_methanol->vortex1 add_mtbe Add 750 µL cold MTBE vortex1->add_mtbe shake Shake (6 min at 4°C) add_mtbe->shake add_water Add 188 µL LC/MS-grade Water shake->add_water centrifuge Centrifuge (14,000 rpm, 2 min) add_water->centrifuge collect_upper Collect Upper Organic Phase centrifuge->collect_upper evaporate Evaporate to Dryness collect_upper->evaporate resuspend Resuspend in Methanol/Toluene (9:1) evaporate->resuspend analyze Analyze by LC-MS resuspend->analyze

Caption: Workflow for Plasma Lipid Extraction.

Step-by-Step Protocol:

  • To a 10 µL plasma aliquot in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing the this compound internal standard.

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of cold methyl-tert-butyl ether (MTBE) and shake for 6 minutes at 4°C.

  • To induce phase separation, add 188 µL of LC/MS-grade water and centrifuge at 14,000 rpm for 2 minutes.

  • Carefully collect the upper organic phase.

  • Evaporate the solvent to complete dryness using a centrifugal evaporator.

  • Resuspend the dried lipid extract in a methanol/toluene (9:1, v/v) mixture for subsequent LC-MS analysis.

Preparation of Liposomes using the Thin-Film Hydration Method

This compound can be incorporated into liposomal formulations to modulate membrane properties or for specific targeting. The thin-film hydration method is a common technique for preparing liposomes.

Workflow for Liposome Preparation

start Start: Lipids in Organic Solvent (e.g., Chloroform) evaporate Evaporate solvent under nitrogen to form a thin lipid film start->evaporate dry Dry under vacuum to remove residual solvent evaporate->dry hydrate Hydrate film with aqueous buffer (above lipid Tc) dry->hydrate agitate Agitate (vortex/sonicate) to form Multilamellar Vesicles (MLVs) hydrate->agitate size Size reduction (extrusion/sonication) to form Unilamellar Vesicles (LUVs/SUVs) agitate->size end End: Homogeneous Liposome Suspension size->end

Caption: Thin-Film Hydration Method for Liposomes.

Step-by-Step Protocol:

  • Dissolve this compound and other desired lipids in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

  • Further dry the film under a high vacuum for at least one hour to remove any residual solvent.

  • Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline) pre-heated to a temperature above the transition temperature (Tc) of the lipids.

  • Agitate the flask by vortexing or gentle sonication to detach the lipid film and form multilamellar vesicles (MLVs).

  • For a more uniform size distribution, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size or further sonication to produce large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs).

Summary of Quantitative Data

The following table summarizes key parameters for the analytical applications of this compound.

ApplicationParameterTypical Value/Condition
LC-MS Analysis Ionization ModePositive
Precursor Ion (m/z)508.3 [M+H]+
Product Ion (m/z)184.1 (Phosphocholine headgroup)
Internal Standard Conc.Varies by assay (e.g., pmol range)
Liposome Formulation Molar RatioDependent on desired membrane properties
Hydration BufferPBS, Tris, etc.
Extrusion Pore Size100 nm for LUVs

This technical guide provides foundational information for the use of this compound in research and development. For specific applications, further optimization of the provided protocols may be necessary.

References

The Biosynthesis and Metabolism of 17:1 Lysophosphatidylcholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that play crucial roles in a variety of physiological and pathological processes. Among the diverse species of LPCs, 17:1 Lysophosphatidylcholine (B164491) (17:1 Lyso PC), an odd-chain monounsaturated lysophospholipid, is emerging as a molecule of interest in various research fields, from plant defense mechanisms to its potential as a disease biomarker. This technical guide provides an in-depth overview of the current understanding of the biosynthesis and metabolism of this compound. It details the enzymatic pathways governing its formation and degradation, summarizes available quantitative data, outlines experimental protocols for its analysis, and illustrates the key metabolic and signaling pathways.

Introduction

Lysophosphatidylcholine (LPC) is a class of phospholipids (B1166683) derived from the hydrolysis of phosphatidylcholine (PC). LPCs are characterized by a glycerol (B35011) backbone, a phosphocholine (B91661) headgroup, and a single fatty acyl chain. The specific fatty acid attached to the glycerol backbone determines the LPC species. This compound contains a heptadecenoic acid moiety, an odd-chain monounsaturated fatty acid. While present in smaller quantities compared to even-chain LPCs, odd-chain fatty acids and their derivatives are gaining attention for their unique biological origins and functions. Heptadecanoic acid (17:0) and its monounsaturated counterpart (17:1) are primarily derived from the consumption of ruminant fats and dairy products.

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to the metabolism of phosphatidylcholines containing a heptadecenoyl acyl chain. The primary pathways for its formation are:

  • Hydrolysis of Phosphatidylcholine (PC) by Phospholipase A2 (PLA2): The most direct route to this compound is the hydrolysis of a phosphatidylcholine molecule containing a 17:1 fatty acyl chain at the sn-2 position. The enzyme Phospholipase A2 (PLA2) specifically cleaves the ester bond at the sn-2 position of the glycerol backbone, releasing the fatty acid and generating the corresponding lysophosphatidylcholine.

  • Lecithin:Cholesterol Acyltransferase (LCAT) Activity: In blood plasma, a significant amount of LPC is generated through the action of LCAT.[1] This enzyme catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to cholesterol, forming cholesteryl esters and lysophosphatidylcholine.[1] If the substrate PC contains a 17:1 acyl chain at the sn-2 position, this reaction will produce this compound.

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Biosynthesis_of_17_1_Lyso_PC cluster_lcat LCAT Pathway (Plasma) PC_17_1 Phosphatidylcholine (with 17:1 at sn-2) PLA2 Phospholipase A2 (PLA2) PC_17_1->PLA2 LCAT Lecithin:Cholesterol Acyltransferase (LCAT) PC_17_1->LCAT LysoPC_17_1 This compound PLA2->LysoPC_17_1 FA_17_1 17:1 Fatty Acid PLA2->FA_17_1 LCAT->LysoPC_17_1 CholesterylEster Cholesteryl Ester LCAT->CholesterylEster Cholesterol Cholesterol Cholesterol->LCAT

Figure 1: Biosynthesis pathways of this compound.

Metabolism of this compound

Once formed, this compound can undergo several metabolic fates:

  • Reacylation to Phosphatidylcholine: The primary route for the removal of Lyso PCs is their reacylation to form PCs. This reaction is catalyzed by a family of enzymes known as lysophosphatidylcholine acyltransferases (LPCATs). These enzymes transfer an acyl group from an acyl-CoA molecule to the free hydroxyl group of the Lyso PC. The specificity of different LPCAT isoforms for various acyl-CoAs contributes to the diversity of PC species. It is plausible that an LPCAT with specificity for 17:1-CoA would be involved in the further metabolism of other Lyso PC species to form PC containing a 17:1 acyl chain.

  • Further Degradation: this compound can be further catabolized by lysophospholipases, which remove the remaining fatty acyl chain, yielding glycerophosphocholine.

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Metabolism_of_17_1_Lyso_PC LysoPC_17_1 This compound LPCAT Lysophosphatidylcholine Acyltransferase (LPCAT) LysoPC_17_1->LPCAT Lysophospholipase Lysophospholipase LysoPC_17_1->Lysophospholipase PC Phosphatidylcholine LPCAT->PC AcylCoA Acyl-CoA AcylCoA->LPCAT GPC Glycerophosphocholine Lysophospholipase->GPC

Figure 2: Metabolic pathways of this compound.

Quantitative Data

Quantitative data for specific LPC species can vary depending on the biological matrix, and the physiological and pathological state. While extensive data on all LPC species is not always available, the following table summarizes the known concentrations of total LPCs in human plasma and highlights the use of this compound as an internal standard in quantitative lipidomics studies.

AnalyteMatrixConcentration/UseReference
Total LysophosphatidylcholinesHuman Plasma125 - 143 nmol/mL--INVALID-LINK--
This compoundLipidomic Internal StandardUsed for quantification of other LPCs[2]
This compoundUrinary Lipidomics Internal Standard20 pmol used for extraction[2]

Biological Roles and Signaling

Lysophosphatidylcholines are recognized as important signaling molecules that can influence a wide range of cellular processes.

  • G Protein-Coupled Receptors (GPCRs): LPCs can act as ligands for several G protein-coupled receptors, including G2A, GPR4, and GPR119.[1][3] Activation of these receptors can lead to downstream signaling cascades involving adenylyl cyclase, phospholipase C, and mitogen-activated protein kinases (MAPKs).[4] While specific studies on this compound are limited, it is plausible that it shares some of these signaling properties.

  • Plant Defense: A notable biological role for this compound has been identified in the plant kingdom. It has been shown to accumulate on the leaf surface of the wild potato species Solanum bulbocastanum and exhibits inhibitory effects on the germination and mycelial growth of the late blight pathogen Phytophthora infestans.[5] This suggests a role for this compound in plant innate immunity.

  • Potential as a Biomarker: Alterations in the levels of specific LPC species have been associated with various diseases, including cancer and rotator cuff injuries.[2][6] Although direct evidence for this compound as a disease biomarker is still emerging, its use as an internal standard in such studies underscores its presence and measurability in biological samples.

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Signaling_Pathway_of_LPCs LPC Lysophosphatidylcholine (e.g., this compound) GPCR G Protein-Coupled Receptor (e.g., G2A) LPC->GPCR G_protein G Protein GPCR->G_protein Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase PLC Phospholipase C G_protein->PLC MAPK_pathway MAPK Pathway G_protein->MAPK_pathway cAMP cAMP Adenylyl_Cyclase->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Cellular_Response Cellular Response (e.g., Inflammation, Growth) MAPK_pathway->Cellular_Response cAMP->Cellular_Response IP3_DAG->Cellular_Response

Figure 3: General signaling pathway for LPCs via GPCRs.

Experimental Protocols

The analysis of this compound, like other lysophospholipids, is typically performed using liquid chromatography-mass spectrometry (LC-MS) based methods.

Lipid Extraction

A common method for extracting lipids from biological samples is a modified Bligh-Dyer extraction.

Materials:

  • Chloroform (B151607)

  • Methanol (B129727)

  • Water (HPLC grade)

  • Internal standard solution (containing a known amount of a deuterated or odd-chain LPC, such as this compound if not the analyte of interest)

Protocol:

  • To a sample (e.g., 100 µL of plasma), add 300 µL of methanol and the internal standard.

  • Vortex briefly to mix.

  • Add 600 µL of chloroform and vortex thoroughly for 2 minutes.

  • Add 300 µL of water and vortex again for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

HPLC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example for Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion for LPCs: The protonated molecular ion [M+H]+. For this compound, this would be m/z 508.4.

  • Product Ion for LPCs: The characteristic phosphocholine headgroup fragment at m/z 184.1.

  • MRM Transition for this compound: 508.4 -> 184.1

  • Collision Energy: Optimized for the specific instrument and analyte.

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Experimental_Workflow_for_17_1_Lyso_PC_Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction HPLC HPLC Separation (Reversed-Phase) Extraction->HPLC MS Tandem Mass Spectrometry (ESI-MS/MS) HPLC->MS Data_Analysis Data Analysis (Quantification) MS->Data_Analysis

Figure 4: Experimental workflow for the analysis of this compound.

Conclusion

This compound is a unique, odd-chain monounsaturated lysophospholipid with roles in biological processes ranging from plant defense to potential involvement in human health and disease. Its biosynthesis and metabolism follow the general pathways established for other LPC species, primarily involving the actions of phospholipases and lysophosphatidylcholine acyltransferases. While specific quantitative data and signaling pathways for this compound are still areas of active research, the analytical methods for its detection and quantification are well-established. Further investigation into the specific roles of this compound may reveal novel insights into lipid metabolism and its implications for drug development and disease diagnostics.

References

Methodological & Application

Application Notes and Protocols for the Use of 17:1 Lyso PC as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1-heptadecenoyl-sn-glycero-3-phosphocholine (17:1 Lyso PC) as an internal standard in mass spectrometry-based lipidomics. The inclusion of a reliable internal standard is critical for accurate and precise quantification of lipid species by correcting for variations in sample preparation and instrument response. This compound is a non-naturally occurring odd-chain lysophosphatidylcholine, making it an ideal choice to minimize interference from endogenous lipids in biological samples.[1][2]

Properties and Advantages of this compound

This compound is favored as an internal standard due to its structural similarity to endogenous lysophosphatidylcholines (LPCs) and other phospholipid classes, ensuring comparable extraction efficiency and ionization behavior. Its odd-chain fatty acid is rare in most mammalian systems, allowing for clear differentiation from naturally occurring lipids.[1][2]

Physicochemical Properties:

PropertyValue
Molecular Formula C25H50NO7P
Exact Mass 507.332 g/mol
Formula Weight 507.641 g/mol
Storage Temperature -20°C
Stability 1 year

Source: Avanti Polar Lipids[3]

Experimental Protocols

Lipid Extraction from Plasma/Serum

A robust lipid extraction method is crucial for accurate lipid analysis. The following protocol is a widely used methyl-tert-butyl ether (MTBE) based method, which offers high recovery for a broad range of lipid classes.

Materials:

  • Plasma or serum samples

  • Methanol (B129727) (cold)

  • Methyl-tert-butyl ether (MTBE)

  • LC-MS grade water

  • Internal Standard (IS) solution: this compound in a suitable solvent (e.g., methanol or chloroform:methanol 1:1, v/v)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Thaw plasma/serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 20 µL of the plasma/serum sample.

  • Add 225 µL of cold methanol containing the this compound internal standard at a known concentration. The final concentration of the internal standard should be optimized based on the expected analyte concentration and instrument sensitivity.

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of MTBE.

  • Vortex for 10 seconds and then shake at 4°C for 10 minutes.

  • Induce phase separation by adding 188 µL of LC-MS grade water.

  • Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.

  • Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 9:1, v/v).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section provides a general LC-MS/MS method for the analysis of lysophosphatidylcholines. Parameters should be optimized for the specific instrument and column used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole) equipped with an electrospray ionization (ESI) source

LC Parameters:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile:Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute lipids, then return to initial conditions for re-equilibration. A typical gradient might run over 15-20 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 55°C
Injection Volume 2 - 10 µL

MS/MS Parameters (Positive Ion Mode):

Multiple Reaction Monitoring (MRM) is the preferred method for targeted quantification of lipids. The precursor ion for LPCs is the [M+H]+ ion, which fragments to a characteristic product ion of m/z 184, corresponding to the phosphocholine (B91661) headgroup.

ParameterValue for this compound
Precursor Ion (Q1) m/z 508.3
Product Ion (Q3) m/z 184.1
Ionization Mode Positive Electrospray Ionization (ESI+)
IonSpray Voltage ~5500 V
Temperature 400-500 °C
Declustering Potential (DP) Instrument dependent, typically 60-100 V
Collision Energy (CE) Instrument dependent, typically 30-50 eV

Note: The optimal DP and CE should be determined by direct infusion of a this compound standard on the specific mass spectrometer being used.

Data Presentation

The use of this compound as an internal standard allows for the reliable quantification of various lipid species across a range of concentrations.

Table 1: Representative Quantitative Performance Data for LPC Analysis using this compound as an Internal Standard.

AnalyteLLOQ (fmol on column)Linear Dynamic Range (orders of magnitude)Reference
16:0 Lyso PC53-4[4]
18:0 Lyso PC53-4[4]
18:1 Lyso PCNot specifiedNot specified
20:4 Lyso PCNot specifiedNot specified
This compound20 (as analyte)5[1]

LLOQ: Lower Limit of Quantification

Visualizations

The following diagrams illustrate the experimental workflow and the principle of internal standard normalization in mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound IS Sample->Spike Add known amount of IS Extraction Lipid Extraction (e.g., MTBE) Spike->Extraction Drydown Drydown Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Inject sample Integration Peak Integration LCMS->Integration Normalization Normalization to IS Integration->Normalization Calculate Analyte/IS Ratio Quantification Quantification Normalization->Quantification Determine Analyte Concentration

Caption: Experimental workflow for lipid analysis using an internal standard.

internal_standard_principle cluster_without_is Without Internal Standard cluster_with_is With Internal Standard (IS) SampleA1 Sample A (Low Recovery) SignalA1 Low Analyte Signal SampleA1->SignalA1 Measurement SampleB1 Sample B (High Recovery) SignalB1 High Analyte Signal SampleB1->SignalB1 Measurement Conclusion1 Inaccurate Conclusion: [Analyte] in B > [Analyte] in A SignalA1->Conclusion1 SignalB1->Conclusion1 SampleA2 Sample A + IS (Low Recovery) RatioA2 Low Analyte / Low IS Ratio = Constant SampleA2->RatioA2 Measurement & Normalization SampleB2 Sample B + IS (High Recovery) RatioB2 High Analyte / High IS Ratio = Constant SampleB2->RatioB2 Measurement & Normalization Conclusion2 Accurate Conclusion: [Analyte] in A = [Analyte] in B RatioA2->Conclusion2 RatioB2->Conclusion2

Caption: Principle of internal standard normalization in mass spectrometry.

References

Application Notes and Protocols for the Quantification of 17:1 Lyso-PC in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (Lyso-PCs) are a class of bioactive lipid molecules derived from the hydrolysis of phosphatidylcholines. They are involved in a multitude of physiological and pathological processes, acting as signaling molecules that can influence cellular proliferation, inflammation, and apoptosis. The specific species 1-heptadecenoyl-sn-glycero-3-phosphocholine (17:1 Lyso-PC) is an odd-chain lysophospholipid that is often present in lower concentrations in biological matrices compared to its even-chain counterparts. Accurate and robust quantification of 17:1 Lyso-PC in plasma is crucial for understanding its biological role and for its potential as a biomarker in various diseases, including cancer and neurological disorders.

This document provides a detailed protocol for the quantification of 17:1 Lyso-PC in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Data Presentation: Quantitative Levels of Lysophosphatidylcholines in Human Plasma

The following table summarizes representative concentrations of various lysophosphatidylcholine (B164491) species in human plasma from healthy individuals and in the context of certain diseases. It is important to note that concentrations can vary based on the cohort, analytical methodology, and pre-analytical sample handling.

AnalyteSample TypeConditionConcentration Range (µM)Reference
Total Lyso-PCPlasmaHealthy200 - 400[1]
Total Lyso-PCPlasmaCancer Patients207 ± 59 (decreased)[1]
Lyso-PC 18:0PlasmaHealthy (prospective study)Higher levels associated with lower cancer risk[2]
Lyso-PC 18:1PlasmaHealthy (prospective study)Higher levels associated with lower cancer risk[2]

Note: Specific quantitative data for 17:1 Lyso-PC in plasma is not as widely reported as for more abundant even-chain Lyso-PCs. It is often used as an internal standard in lipidomics studies. The concentration of odd-chain lipids is generally lower than that of even-chain lipids.

Experimental Protocols

This section details the methodology for the quantification of 17:1 Lyso-PC in plasma samples, from sample preparation to LC-MS/MS analysis.

Materials and Reagents
  • 17:1 Lyso-PC analytical standard

  • Deuterated or odd-chain Lyso-PC internal standard (e.g., 17:0 Lyso-PC-d5 or 19:0 Lyso-PC)

  • LC-MS grade methanol (B129727), acetonitrile, isopropanol, and water

  • LC-MS grade formic acid and ammonium (B1175870) formate

  • Human plasma (collected in EDTA or citrate (B86180) tubes)

  • Microcentrifuge tubes

  • Autosampler vials

Internal Standard Selection

The use of a stable isotope-labeled internal standard (e.g., 17:0 Lyso-PC-d5) is highly recommended for the most accurate quantification as it corrects for matrix effects and variations in extraction efficiency and instrument response. If a deuterated standard is unavailable, a structurally similar odd-chain Lyso-PC that is not endogenously present or is at very low levels (e.g., 19:0 Lyso-PC) can be used. Note that while 17:1 Lyso-PC itself can be used as an internal standard for other lipid species, it is the analyte of interest in this protocol.

Sample Preparation: Protein Precipitation

This is a simple and effective method for extracting lysophospholipids from plasma.[3]

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold methanol containing the internal standard at a known concentration.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for the separation of Lyso-PCs.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-8 min: 30-100% B

    • 8-10 min: 100% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 17:1 Lyso-PC: Precursor ion (Q1) m/z 508.3 -> Product ion (Q3) m/z 184.1 (for the phosphocholine (B91661) headgroup).

    • Internal Standard (e.g., 19:0 Lyso-PC): Precursor ion (Q1) m/z 524.4 -> Product ion (Q3) m/z 184.1.

  • MS Parameters (instrument-specific, requires optimization):

    • IonSpray Voltage: ~5500 V

    • Temperature: ~500°C

    • Curtain Gas: ~30 psi

    • Collision Gas: Medium

    • Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) should be optimized for each analyte and internal standard to achieve maximum signal intensity.

Quantification

A calibration curve is constructed by plotting the peak area ratio of the 17:1 Lyso-PC to the internal standard against the concentration of the 17:1 Lyso-PC standards. The concentration of 17:1 Lyso-PC in the plasma samples is then determined from this calibration curve.

Visualizations

Experimental Workflow

experimental_workflow plasma_sample Plasma Sample (50 µL) is_addition Addition of Internal Standard in Methanol (200 µL) plasma_sample->is_addition vortexing Vortex & Incubate (-20°C, 20 min) is_addition->vortexing centrifugation Centrifugation (14,000 x g, 10 min) vortexing->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis

Caption: Workflow for 17:1 Lyso-PC quantification in plasma.

Lysophosphatidylcholine Signaling Pathway

lyso_pc_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GPCR GPCR (e.g., GPR119, GPR40, GPR55, GPR4) G_protein G-protein Activation GPCR->G_protein LysoPC 17:1 Lyso-PC (Extracellular) LysoPC->GPCR Binding PLC Phospholipase C (PLC) G_protein->PLC AC Adenylyl Cyclase (AC) G_protein->AC PI3K PI3K G_protein->PI3K Rho Rho/ROCK G_protein->Rho IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP cAMP Production AC->cAMP PIP3 PIP3 Production PI3K->PIP3 Cytoskeletal Cytoskeletal Rearrangement Rho->Cytoskeletal Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC Activation IP3_DAG->PKC PKA PKA Activation cAMP->PKA Akt Akt Activation PIP3->Akt Cellular_Response Cellular Responses (Proliferation, Migration, Inflammation) Cytoskeletal->Cellular_Response Ca_release->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response Akt->Cellular_Response

Caption: Lyso-PC signaling through G-protein coupled receptors.

References

Application Notes and Protocols: 17:1 Lyso PC in Liposome Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-heptadecenoyl-sn-glycero-3-phosphocholine (17:1 Lyso PC) is a lysophospholipid that has garnered significant interest in the field of liposomal drug delivery. Its unique single-chain structure introduces instability in the lipid bilayer, a property that can be harnessed for controlled drug release. This is particularly valuable in the development of stimuli-responsive liposomes, such as sonosensitive and thermosensitive formulations, which are designed to release their therapeutic payload in response to specific external or internal triggers.

These application notes provide a comprehensive overview of the use of this compound in liposomal drug delivery systems, with a focus on sonosensitive liposomes for doxorubicin (B1662922) delivery. Detailed protocols for the preparation, characterization, and evaluation of these liposomes are provided, along with a summary of relevant quantitative data and a discussion of the potential signaling pathways involved.

Key Applications of this compound in Liposomal Drug Delivery

  • Stimuli-Responsive Drug Release: The primary application of this compound is to act as a destabilizing agent within the liposomal membrane. Its conical shape disrupts the tight packing of bilayer-forming phospholipids, creating defects that can be exploited for triggered drug release. In sonosensitive liposomes, the mechanical stress induced by ultrasound is thought to be amplified around these Lyso-PC-rich domains, leading to transient pore formation and drug release.

  • Enhanced Drug Delivery to Tumors: By incorporating this compound, liposomes can be engineered to release their cargo specifically at the tumor site when triggered by an external stimulus like focused ultrasound. This localized drug release can increase the therapeutic efficacy while minimizing systemic toxicity.

  • Modulation of Membrane Permeability: The presence of lysophospholipids can alter the permeability of biological membranes, which may facilitate the uptake of the released drug by cancer cells.

Quantitative Data: Drug Release from Sonosensitive Liposomes

The inclusion of this compound in sonosensitive liposomes has been shown to effectively trigger the release of encapsulated drugs, such as doxorubicin, upon exposure to ultrasound. The following table summarizes the doxorubicin release from various sonosensitive liposome (B1194612) formulations containing different Lyso-PC species.

Lyso-PC SpeciesDoxorubicin Release (%) upon Sonication
14:0 Lyso PC63.6 ± 1.95
16:0 Lyso PC55.8 ± 2.89
17:0 Lyso PC51.8 ± 1.49
This compound 56.3 ± 2.46
18:0 Lyso PC68.7 ± 0.89
18:1 Lyso PC62.6 ± 11.1

Data adapted from European Patent EP 4 144 346 A1. The data indicates that this compound is effective in mediating sonosensitive drug release, with performance comparable to other Lyso-PC species.[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Sonosensitive Liposomes for Doxorubicin Delivery

This protocol is based on the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2000)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine (this compound)

  • Doxorubicin HCl

  • Chloroform (B151607)

  • Ammonium (B1175870) sulfate (B86663) solution (250 mM)

  • Sucrose solution (10% w/v)

  • Histidine buffer (10 mM)

  • Phosphate-buffered saline (PBS)

Equipment:

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm and 200 nm pore sizes)

  • Water bath sonicator

  • Dialysis tubing (MWCO 12-14 kDa)

  • Magnetic stirrer

  • Spectrofluorometer

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, DSPE-mPEG2000, DOPE, Cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio is DSPC:DSPE-mPEG2000:Cholesterol:DOPE:this compound of 10:5:30:50:5.

    • Remove the chloroform using a rotary evaporator at 60°C to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a 250 mM ammonium sulfate solution by rotating the flask in a water bath at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Extrude the MLV suspension through polycarbonate membranes with decreasing pore sizes (e.g., 200 nm followed by 100 nm) using a high-pressure extruder. Perform at least 10 passes through each membrane to obtain unilamellar vesicles (LUVs) with a uniform size distribution.

  • Creation of Ammonium Sulfate Gradient:

    • Remove the external ammonium sulfate by dialysis against a 10% sucrose, 10 mM histidine buffer (pH 6.5) at 4°C. This creates an ammonium sulfate gradient across the liposome membrane, which is essential for active drug loading.

  • Doxorubicin Loading:

    • Add doxorubicin HCl solution to the liposome suspension at a drug-to-lipid ratio of 1:8 (w/w).

    • Incubate the mixture at 37°C for 2 hours with gentle stirring. The doxorubicin will be actively loaded into the liposomes and precipitate as a sulfate salt.

  • Purification:

    • Remove unencapsulated doxorubicin by dialysis against PBS at 4°C.

Protocol 2: Characterization of Liposomes

1. Size and Zeta Potential:

  • Dilute the liposome suspension in PBS.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Velocimetry (LDV) to assess the surface charge.

2. Encapsulation Efficiency:

  • Separate the encapsulated doxorubicin from the free drug using size exclusion chromatography (e.g., a Sephadex G-50 column).

  • Lyse the liposomes with a detergent (e.g., 1% Triton X-100).

  • Quantify the doxorubicin concentration in the liposome fraction and the total doxorubicin concentration using a spectrofluorometer (excitation ~480 nm, emission ~590 nm).

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Protocol 3: In Vitro Ultrasound-Triggered Drug Release

Materials:

  • This compound-containing doxorubicin liposomes

  • PBS

  • Ultrasound transducer

  • Dialysis membrane (MWCO 12-14 kDa) or centrifugal filter units

Procedure:

  • Place a known concentration of the liposome suspension in a dialysis bag or the upper chamber of a centrifugal filter unit, submerged in PBS.

  • Expose the sample to focused ultrasound at a specific frequency (e.g., 1 MHz) and power density for a defined period.

  • At various time points, collect aliquots from the external buffer (dialysis) or the filtrate (centrifugal filter).

  • Quantify the amount of released doxorubicin using spectrofluorometry.

  • Calculate the percentage of drug release relative to the total encapsulated drug (determined after lysing the liposomes).

Protocol 4: Cellular Uptake and Cytotoxicity Assay

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • This compound-containing doxorubicin liposomes

  • Free doxorubicin solution

  • MTT reagent

  • DMSO

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cellular Uptake:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with free doxorubicin or doxorubicin-loaded liposomes for a specific time. For ultrasound-mediated uptake, expose the cells to ultrasound after adding the liposomes.

    • Wash the cells with PBS to remove non-internalized liposomes or drug.

    • Visualize the intracellular doxorubicin fluorescence using a fluorescence microscope or quantify it using a flow cytometer.

  • Cytotoxicity (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of free doxorubicin or doxorubicin-loaded liposomes. For the ultrasound-triggered release group, expose the cells to ultrasound after the addition of liposomes.

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability and determine the IC50 values.

Visualizations

Experimental Workflow for Liposome Preparation and Characterization

Liposome_Preparation_Workflow cluster_prep Liposome Preparation A 1. Lipid Dissolution (DSPC, DSPE-mPEG2000, DOPE, Cholesterol, this compound in Chloroform) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (Ammonium Sulfate Solution) B->C D 4. Extrusion (100-200 nm Membranes) C->D E 5. Drug Loading (Doxorubicin, 37°C) D->E F 6. Purification (Dialysis) E->F G Size & Zeta Potential (DLS & LDV) F->G Characterization H Encapsulation Efficiency (SEC & Fluorometry) F->H Characterization I In Vitro Drug Release (Ultrasound & Fluorometry) F->I Characterization J Cellular Uptake & Cytotoxicity (Microscopy/FACS & MTT Assay) F->J Characterization

Caption: Workflow for the preparation and characterization of this compound-containing sonosensitive liposomes.

Proposed Signaling Pathway: The Autotaxin-LPA Axis

The local release of this compound from liposomes in the tumor microenvironment can lead to its interaction with the enzyme Autotaxin (ATX). ATX converts lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA), a potent signaling lipid. LPA then binds to its G protein-coupled receptors (GPCRs) on cancer cells, activating downstream signaling pathways that promote cell proliferation, migration, and survival. This represents a potential indirect mechanism by which this compound-containing liposomes can influence cancer cell behavior beyond the direct cytotoxic effect of the delivered drug.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell liposome Sonosensitive Liposome (Containing this compound) lyso_pc This compound liposome->lyso_pc Ultrasound- Triggered Release atx Autotaxin (ATX) lyso_pc->atx Substrate lpa Lysophosphatidic Acid (LPA) atx->lpa Conversion receptor LPA Receptor (GPCR) lpa->receptor Binding & Activation downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) receptor->downstream effects Cellular Effects: - Proliferation - Migration - Survival downstream->effects

Caption: The Autotaxin-LPA signaling axis as a potential pathway influenced by this compound release.

Conclusion

This compound is a valuable component in the design of advanced liposomal drug delivery systems, particularly for stimuli-responsive applications. The protocols and data presented here provide a framework for the development and evaluation of this compound-containing liposomes. Further research into the specific signaling roles of this compound will continue to refine our understanding and expand its applications in targeted cancer therapy.

References

Application Notes and Protocols for Incorporating 17:1 Lyso PC into Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules derived from the hydrolysis of phosphatidylcholine.[1] They are known to play significant roles in a variety of cellular processes, including inflammation, cell signaling, and membrane integrity.[1][2] 17:1 Lyso PC (1-heptadecenoyl-sn-glycero-3-phosphocholine) is a specific monounsaturated LPC that has been identified as a component of biological membranes and has potential applications in cell culture-based research. These application notes provide a comprehensive guide for incorporating this compound into cell culture experiments, including detailed protocols, quantitative data from related compounds, and visualizations of relevant signaling pathways and workflows.

While specific quantitative data for this compound in mammalian cell culture is limited, the provided data for structurally similar LPCs, such as 16:1 and 18:1 Lyso PC, serve as a valuable starting point for experimental design.

Data Presentation

The following tables summarize quantitative data for lysophosphatidylcholines with similar chain length and saturation to this compound in various mammalian cell culture assays. These values should be used as a reference to establish optimal experimental conditions for this compound.

Table 1: Recommended Starting Concentrations for this compound in Cell Culture Experiments (Based on Data from Structurally Similar LPCs)

ApplicationCell LineRecommended Concentration RangeNotes
Cell Viability (MTT Assay)EndoC-βH11 - 10 µMHigher concentrations (≥ 5 µM) of some monounsaturated LPCs may reduce viability with longer incubation times (48-72h).[3][4]
Human Aortic Endothelial Cells (HAECs)10 - 40 µMConcentrations above 40 µM may induce cytotoxicity.[5]
Inflammatory Response (Cytokine/Chemokine Release)Human Monocyte-Derived Dendritic Cells40 µM (optimal)For induction of chemokines like MIP-1β and MCP-1.
Signaling Pathway Activation (NF-κB)Human Umbilical Vein Endothelial Cells (HUVECs)5 - 15 µM (activation)Higher concentrations (~50 µM) may be inhibitory.
Signaling Pathway Activation (MAPK/ERK)Bovine Aortic Endothelial Cells (BAECs)10 - 100 µMInhibition of FGF-2-stimulated migration and proliferation was observed in this range.[6]

Table 2: Effects of Monounsaturated Lysophosphatidylcholines on Cell Viability

LPC SpeciesCell LineConcentration (µM)Incubation Time (h)Percent Viability (%)
LPC(16:1(9Z))EndoC-βH1124, 48, 72~100
524, 48, 72~100
1024, 48, 72~100
LPC(16:1(9E))EndoC-βH1124, 48, 72~100
524~80
548<20
572<10
LPC (16:0)HAECs101Not cytotoxic
401Cytotoxic

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound suitable for cell culture experiments. Due to the amphipathic nature of lysophospholipids, proper solubilization is critical for consistent results.

Materials:

  • This compound powder

  • Ethanol (B145695), sterile

  • Sterile, fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in PBS)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Reconstitution of this compound:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of sterile ethanol to dissolve the lipid. Vortex briefly until the solution is clear. This creates a concentrated primary stock solution.

  • Preparation of Working Stock Solution (Complexed to BSA):

    • In a sterile tube, add the appropriate volume of the primary ethanol stock of this compound to a sterile, fatty acid-free BSA solution in PBS. A common final BSA concentration to aim for in the working stock is 1-2%.

    • The final concentration of the working stock should be 10-100 times higher than the final desired concentration in the cell culture medium.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the complexation of the lipid to BSA.

    • Sterile-filter the final working stock solution through a 0.22 µm syringe filter.

  • Storage:

    • Store the primary ethanol stock at -20°C.

    • The BSA-complexed working stock solution can be stored at 4°C for short-term use (up to one week) or aliquoted and stored at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the effect of this compound on cell viability using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment with this compound:

    • Prepare serial dilutions of the this compound working stock in complete cell culture medium to achieve the desired final concentrations.

    • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of BSA/PBS/ethanol as the highest lipid concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • After incubation, carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Analysis of MAPK/ERK Pathway Activation by Western Blot

This protocol describes the detection of phosphorylated (activated) ERK1/2 in response to this compound treatment.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound working stock solution

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours before treatment, if necessary, to reduce basal signaling.

    • Treat the cells with the desired concentrations of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to new tubes and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and then transfer them to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To detect total ERK1/2 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution treat_cells Treat Cells with This compound prep_stock->treat_cells prep_cells Seed Cells in Culture Plates prep_cells->treat_cells viability Cell Viability (MTT Assay) treat_cells->viability signaling Signaling Pathway (Western Blot) treat_cells->signaling inflammation Inflammatory Response (ELISA) treat_cells->inflammation analyze_data Analyze and Interpret Results viability->analyze_data signaling->analyze_data inflammation->analyze_data

Caption: Experimental workflow for studying the effects of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPC This compound GPCR GPCR (e.g., G2A, GPR4) LPC->GPCR PLC PLC GPCR->PLC PKC PKC PLC->PKC MAPK_cascade MAPK Cascade (Raf -> MEK -> ERK) PKC->MAPK_cascade activates I_kappa_B IκB PKC->I_kappa_B phosphorylates ERK_active p-ERK MAPK_cascade->ERK_active NF_kappa_B_inactive NF-κB NF_kappa_B_active NF-κB I_kappa_B->NF_kappa_B_active releases Gene_expression Gene Expression (e.g., IL-8, VCAM-1) NF_kappa_B_active->Gene_expression ERK_active->Gene_expression

Caption: Putative signaling pathway activated by this compound.

Dose_Response_Logic cluster_input Input cluster_cellular_response Cellular Response cluster_outcome Outcome Concentration This compound Concentration Low_Conc Low Concentration (e.g., 5-15 µM) Optimal_Conc Optimal Concentration (e.g., 15-40 µM) High_Conc High Concentration (e.g., >50 µM) Activation Signaling Activation Inflammatory Response Low_Conc->Activation Max_Response Maximum Biological Effect Optimal_Conc->Max_Response Inhibition Inhibition/ Cytotoxicity High_Conc->Inhibition

Caption: Logical relationship of a dose-response experiment.

References

Application Notes and Protocols for the Analysis of 17:1 Lyso-PC in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LPCs) are a class of bioactive lipid molecules that play crucial roles in a variety of cellular processes, including signal transduction, inflammation, and cell proliferation. 17:1 Lysophosphatidylcholine (B164491) (17:1 Lyso-PC) is a specific monounsaturated LPC species that is increasingly being investigated as a potential biomarker in various physiological and pathological conditions. Accurate and reproducible quantification of 17:1 Lyso-PC in tissue samples is essential for understanding its biological function and its potential as a therapeutic target.

These application notes provide detailed protocols for the extraction and analysis of 17:1 Lyso-PC from various tissue types, including brain, liver, and muscle. The methodologies described are based on well-established lipid extraction techniques and modern analytical platforms, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Levels of 17:1 Lyso-PC in Tissues

The following tables summarize the reported concentrations of lysophosphatidylcholine species in different tissues from rodent models. It is important to note that the absolute concentrations of 17:1 Lyso-PC can vary depending on the species, age, diet, and the specific analytical methods used. The data presented here should be considered as a reference range.

Table 1: Lysophosphatidylcholine (LPC) Concentrations in Various Rat Tissues [1]

Lipid SubclassBrain (nmol/g)Liver (nmol/g)Muscle (Soleus) (nmol/g)
Total LPC 15.7 ± 2.3100.9 ± 15.110.5 ± 1.6

Data presented as mean ± standard deviation.

Table 2: Lysophospholipid Content in Wild-Type Mouse Liver [2]

Lysophospholipid SpeciesConcentration (pmol/mg protein)
Total LPC 1055 ± 158
17:0 LPC (Internal Standard) 1055 (spiked)

Note: While specific data for 17:1 Lyso-PC was not explicitly separated in these summary tables, it is a component of the total LPC content. The provided concentration of the 17:0 LPC internal standard gives a reference for the expected magnitude.

Experimental Protocols

Part 1: Tissue Sample Preparation and Homogenization

Proper tissue handling and homogenization are critical for the efficient extraction of lipids.

Materials:

  • Frozen tissue samples (e.g., brain, liver, muscle)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Bead-based homogenizer (e.g., Precellys)

  • Homogenization buffer (e.g., ice-cold phosphate-buffered saline (PBS) or 20mM Tris pH 7.8 with protease and phosphatase inhibitors)

  • Dounce homogenizer or auto homogenizer for soft tissues

  • Ground glass homogenizer for hard tissues

Protocol:

  • Tissue Collection and Storage: Snap-freeze tissue samples in liquid nitrogen immediately after collection and store at -80°C until use to minimize enzymatic degradation of lipids.

  • Tissue Pulverization (for hard tissues):

    • Place the frozen tissue in a pre-chilled mortar.

    • Add liquid nitrogen to keep the tissue frozen and brittle.

    • Grind the tissue to a fine powder using the pestle.

  • Homogenization:

    • For soft tissues (e.g., brain, liver):

      • Weigh the frozen tissue powder or a piece of frozen tissue.

      • Transfer to a tube suitable for your homogenizer (e.g., Dounce homogenizer, bead beater tube).

      • Add a specific volume of ice-cold homogenization buffer (a common ratio is 1:10 w/v, e.g., 100 mg tissue in 1 mL buffer).

      • Homogenize on ice until no visible tissue fragments remain. For a Dounce homogenizer, perform 10-15 strokes. For a bead beater, follow the manufacturer's instructions.

    • For hard tissues (e.g., muscle):

      • Use a ground glass homogenizer or a bead-based homogenizer with appropriate beads for fibrous tissues.

      • Follow the same procedure as for soft tissues, potentially requiring longer homogenization times or more cycles.

  • Protein Quantification (Optional but Recommended):

    • Take a small aliquot of the homogenate for protein concentration determination using a standard method like the BCA assay. This allows for normalization of the lipid quantities to the protein content of the tissue.

Part 2: Lipid Extraction from Tissue Homogenate

The following protocols describe two widely used methods for total lipid extraction: the Folch method and the Bligh & Dyer method. These methods are effective for extracting a broad range of lipids, including lysophosphatidylcholines.

This method utilizes a chloroform (B151607) and methanol (B129727) mixture to extract lipids from the tissue homogenate.

Materials:

  • Tissue homogenate

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.74% KCl)

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge

  • Nitrogen gas evaporator

Protocol:

  • Solvent Addition:

    • To a known volume of tissue homogenate (e.g., 100 µL, corresponding to ~10 mg of tissue) in a glass centrifuge tube, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture. For 100 µL of homogenate, this would be 2 mL of the solvent mixture.

    • Add an internal standard, such as 17:0 Lyso-PC, at a known concentration to each sample for quantification and to monitor extraction efficiency.

  • Extraction:

    • Vortex the mixture vigorously for 1-2 minutes.

    • Agitate the mixture on an orbital shaker at room temperature for 15-20 minutes.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 400 µL for 2 mL of extract).

    • Vortex for 30 seconds.

    • Centrifuge at low speed (e.g., 2,000 x g) for 10 minutes at room temperature to facilitate phase separation. Two distinct phases will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids.

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous phase.

    • Using a glass Pasteur pipette, transfer the lower chloroform phase to a new clean glass tube, taking care not to disturb the protein interface.

  • Drying and Reconstitution:

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or a mixture of acetonitrile:isopropanol (1:1, v/v).

This method is a variation of the Folch method that uses a smaller solvent-to-sample ratio.

Materials:

  • Tissue homogenate

  • Chloroform

  • Methanol

  • Deionized water

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge

  • Nitrogen gas evaporator

Protocol:

  • Initial Extraction:

    • To a known volume of tissue homogenate (e.g., 100 µL) in a glass centrifuge tube, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture (375 µL for 100 µL of homogenate).

    • Add an internal standard (e.g., 17:0 Lyso-PC).

    • Vortex vigorously for 1-2 minutes to create a single-phase system.

  • Phase Separation:

    • Add 1.25 volumes of chloroform (125 µL) and vortex for 30 seconds.

    • Add 1.25 volumes of deionized water (125 µL) and vortex for another 30 seconds.

    • Centrifuge at low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.

  • Lipid Collection:

    • Collect the lower chloroform phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute in a suitable solvent for LC-MS/MS analysis.

Part 3: LC-MS/MS Analysis of 17:1 Lyso-PC

Instrumentation:

  • Liquid Chromatography (LC) system (e.g., UHPLC)

  • Tandem Mass Spectrometer (MS/MS) (e.g., Triple Quadrupole or Q-TOF)

  • C18 reversed-phase LC column

LC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient: A suitable gradient to separate Lyso-PCs from other lipids.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).

  • Column Temperature: 40-50°C.

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion: The m/z of the [M+H]+ ion for 17:1 Lyso-PC (C25H52NO7P), which is approximately 508.35 m/z.

    • Product Ion: The characteristic phosphocholine (B91661) headgroup fragment at m/z 184.1.

  • Internal Standard: Monitor the corresponding MRM transition for the internal standard (e.g., 17:0 Lyso-PC).

Mandatory Visualizations

experimental_workflow tissue Tissue Sample (Brain, Liver, Muscle) homogenization Homogenization (e.g., Bead Beating, Dounce) tissue->homogenization 1. Sample Preparation extraction Lipid Extraction (Folch or Bligh & Dyer) homogenization->extraction 2. Lipid Extraction drying Solvent Evaporation (Nitrogen Stream) extraction->drying 3. Phase Separation & Collection reconstitution Reconstitution drying->reconstitution 4. Sample Concentration lcms LC-MS/MS Analysis (MRM for 17:1 Lyso-PC) reconstitution->lcms 5. Injection data Data Analysis (Quantification) lcms->data 6. Data Acquisition

Caption: Experimental workflow for 17:1 Lyso-PC analysis in tissues.

lyso_pc_signaling lpc 17:1 Lyso-PC (Extracellular) gpcr G Protein-Coupled Receptor (e.g., GPR4, G2A) lpc->gpcr 1. Ligand Binding gprotein Heterotrimeric G Protein (Gα, Gβγ) gpcr->gprotein 2. G Protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) gprotein->effector 3. Effector Modulation second_messenger Second Messengers (cAMP, IP3, DAG) effector->second_messenger 4. Second Messenger Production downstream Downstream Signaling Cascades (e.g., MAPK, PKC) second_messenger->downstream 5. Pathway Activation response Cellular Response (Proliferation, Migration, Inflammation) downstream->response 6. Biological Effect

Caption: Simplified signaling pathway of 17:1 Lyso-PC via GPCRs.

References

Quantitative Lipidomics Workflow for the Analysis of 17:1 Lyso PC and Other Lysophosphatidylcholines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Lysophosphatidylcholines (Lyso PCs) are a class of lipids that play crucial roles in a variety of biological processes, including membrane stability, energy storage, and cell signaling.[1] Comprising a glycerol (B35011) backbone, a single fatty acyl chain, and a phosphocholine (B91661) headgroup, these molecules are generated through the hydrolysis of phosphatidylcholines by the enzyme phospholipase A2.[2] Alterations in the levels of specific Lyso PC species, such as 17:1 Lyso PC (1-(10Z-heptadecenoyl)-2-hydroxy-sn-glycero-3-phosphocholine), have been implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[2][3][4][5] Consequently, the accurate and precise quantification of this compound and other Lyso PCs in biological matrices is of significant interest to researchers, scientists, and drug development professionals.

This application note provides a detailed workflow for the quantitative analysis of this compound and other lysophospholipids from plasma or serum samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described protocol covers sample preparation, instrumental analysis, and data processing, offering a robust and reproducible methodology for lipid biomarker discovery and validation.

Experimental Workflow Overview

The quantitative lipidomics workflow consists of several key stages, from sample collection to data interpretation. A generalized overview of this process is depicted below.

Quantitative Lipidomics Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_interpretation Interpretation SampleCollection Sample Collection (e.g., Plasma, Serum) InternalStandard Addition of Internal Standard (e.g., 17:0 Lyso PC-d5) SampleCollection->InternalStandard LipidExtraction Lipid Extraction (e.g., Methanol (B129727) Precipitation) InternalStandard->LipidExtraction LC_Separation LC Separation (Reversed-Phase) LipidExtraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration & Quantification MS_Detection->PeakIntegration DataAnalysis Statistical Analysis PeakIntegration->DataAnalysis BiologicalInterpretation Biological Interpretation DataAnalysis->BiologicalInterpretation

Caption: A generalized workflow for quantitative lipidomics analysis.

Detailed Experimental Protocols

Sample Preparation: Lipid Extraction

A simple and efficient methanol-based precipitation method is recommended for the extraction of Lyso PCs from plasma or serum, as it demonstrates high recovery for more hydrophilic lysophospholipids.[6][7]

Materials:

  • Plasma or serum samples

  • Methanol (LC-MS grade)

  • Internal Standard (e.g., 17:0 Lyso PC or a deuterated analog like 17:0 Lyso PC-d5)[8]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 500 µL of ice-cold methanol containing the internal standard at a known concentration.[9]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[9]

  • Incubate the sample on ice for 10 minutes.[9]

  • Centrifuge the sample at 10,000 x g for 5 minutes at room temperature to pellet the precipitated proteins.[9]

  • Carefully collect the supernatant containing the extracted lipids and transfer it to a new tube.[9]

  • Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator at a temperature not exceeding 37 °C.[9]

  • Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[6]

LC-MS/MS Analysis

Reversed-phase liquid chromatography is commonly employed for the separation of Lyso PC species, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[10][11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate[12]

  • Flow Rate: 0.4 mL/min[13]

  • Column Temperature: 45 °C[14]

  • Injection Volume: 5 µL[13]

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: The precursor ion for Lyso PCs is the [M+H]+ adduct. A characteristic product ion for phosphatidylcholines and lysophosphatidylcholines is the phosphocholine headgroup fragment at m/z 184.[10][15]

    • This compound: The specific transition would be m/z 508.3 -> m/z 184.[15]

    • Other Lyso PC species would have their respective precursor masses monitored with the same product ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
16:0 Lyso PC496.3184.1
This compound 508.3 184.1
18:2 Lyso PC520.3184.1
18:1 Lyso PC522.3184.1
18:0 Lyso PC524.4184.1
20:4 Lyso PC544.3184.1
Internal Standard (e.g., 17:0 Lyso PC)510.4184.1
Caption: Example MRM transitions for common Lyso PC species.
Data Analysis and Quantification

The quantification of this compound and other Lyso PCs is achieved by comparing the peak area of each analyte to that of the internal standard.[16]

Software:

  • Vendor-specific instrument control and data acquisition software

  • Lipidomics data processing software (e.g., MS-DIAL, LipidSearch, ADViSELipidomics)[12][17][18]

Protocol:

  • Integrate the peak areas for all MRM transitions in the chromatograms.

  • Calculate the response ratio for each analyte by dividing its peak area by the peak area of the internal standard.

  • Generate a calibration curve using a series of standards with known concentrations of the target Lyso PCs and a fixed concentration of the internal standard.

  • Determine the concentration of each Lyso PC species in the biological samples by interpolating their response ratios on the calibration curve.

  • Perform statistical analysis to identify significant differences in Lyso PC levels between experimental groups.[19]

Signaling Pathways Involving Lysophosphatidylcholines

Lyso PCs are not merely metabolic intermediates but also potent signaling molecules that can activate a variety of downstream pathways, often contributing to inflammatory responses.[20][21]

LysoPC_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPC Lysophosphatidylcholine (e.g., this compound) GPCR G Protein-Coupled Receptors (e.g., G2A) LPC->GPCR TLR Toll-like Receptors (e.g., TLR2, TLR4) LPC->TLR PLC PLCγ-1 GPCR->PLC activates Inflammasome Inflammasome Activation (NLRP3) TLR->Inflammasome activates PKC PKC PLC->PKC activates MAPK MAP Kinase (ERK1/2) PKC->MAPK activates Cytokines Inflammatory Cytokine Production MAPK->Cytokines induces Caspase1 Caspase-1 Activation Inflammasome->Caspase1 leads to Caspase1->Cytokines promotes

Caption: Simplified signaling pathways activated by Lyso PCs.

Lyso PCs can bind to G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs) on the cell surface.[20][21] This interaction can trigger downstream signaling cascades, including the activation of Protein Kinase C (PKC) and Mitogen-Activated Protein (MAP) kinases, which in turn lead to the production of inflammatory cytokines.[22] Furthermore, Lyso PCs can stimulate the activation of the NLRP3 inflammasome, leading to caspase-1 activation and further promotion of inflammation.[23]

Summary of Quantitative Data

The concentrations of Lyso PCs can vary depending on the biological matrix and the physiological or pathological state. Below is a table summarizing representative concentrations of major Lyso PC species found in human plasma from healthy individuals.

Lysophosphatidylcholine SpeciesConcentration Range (µM)Reference
LPC 16:0146 ± 37[4]
LPC 18:056.5 ± 14.9[4]
LPC 18:128.4 ± 12.5[4]
LPC 18:234.5 ± 12.5[4]
Total LPC200 - 300[10]
Caption: Representative concentrations of major Lyso PC species in healthy human plasma.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound and other lysophosphatidylcholines using LC-MS/MS. The presented workflow, from sample preparation to data analysis, is designed to be robust and reproducible, enabling researchers to accurately quantify these important lipid mediators in various biological samples. The understanding of the roles of specific Lyso PC species in health and disease is rapidly evolving, and the methodologies described herein provide a valuable tool for advancing this area of research.

References

Application Notes and Protocols: Formulation of 17:1 Lyso PC-Containing Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic payloads, most notably nucleic acids such as mRNA and siRNA. The composition of these LNPs is critical to their stability, delivery efficiency, and biological activity. A standard LNP formulation consists of four key components: an ionizable cationic lipid for encapsulating the payload, a PEG-lipid to enhance stability and circulation time, cholesterol to modulate membrane fluidity, and a helper phospholipid to maintain the structural integrity of the nanoparticle.[1][2][3][4][5]

This document provides detailed protocols for the formulation and characterization of lipid nanoparticles incorporating 1- (10Z-heptadecenoyl)-2-hydroxy-sn-glycero-3-phosphocholine (17:1 Lyso PC). Lysophosphatidylcholines (Lyso-PCs) are phospholipids (B1166683) with a single acyl chain, which can influence the biophysical properties of lipid bilayers. Their conical shape can promote the formation of non-bilayer structures, potentially enhancing the endosomal escape of the encapsulated payload, a critical step in intracellular drug delivery.[6] The inclusion of this compound in LNP formulations may therefore offer advantages in terms of potency and therapeutic efficacy.

Data Presentation

The successful formulation of this compound-containing LNPs requires careful characterization of their physicochemical properties. The following tables provide an example of how to present such data, allowing for clear comparison between different formulations.

Table 1: Lipid Composition of Formulations

ComponentFunctionMolar Ratio (Example)
Ionizable Lipid (e.g., DLin-MC3-DMA)Encapsulation of payload, endosomal escape50%
CholesterolLNP stabilization, membrane fluidity38.5%
DSPCStructural "helper" lipid10%
This compoundStructural lipid, potential endosomal escape enhancer0-10% (varied)
PEG-Lipid (e.g., DMG-PEG 2000)Steric stabilization, increased circulation time1.5%

Table 2: Physicochemical Characterization of this compound-Containing LNPs

Formulation IDThis compound (mol%)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
LNP-1085.20.11-5.395.2
LNP-22.588.90.13-6.194.8
LNP-35.092.40.15-7.593.5
LNP-410.0105.70.19-9.291.7

Experimental Protocols

Protocol 1: Formulation of this compound-Containing LNPs by Microfluidic Mixing

This protocol describes a reproducible method for LNP formation using a microfluidic mixing device. This technique allows for rapid and controlled mixing of a lipid-in-ethanol solution with an aqueous solution containing the therapeutic payload (e.g., mRNA).

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • This compound

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (B145695) (anhydrous, molecular biology grade)

  • Aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Therapeutic payload (e.g., mRNA)

  • Microfluidic mixing system

  • Dialysis cassette (MWCO 10 kDa) or tangential flow filtration (TFF) system

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, cholesterol, DSPC, this compound, and PEG-lipid in anhydrous ethanol.

    • Determine the concentration of each stock solution accurately.

  • Preparation of the Lipid-Ethanol Mixture:

    • In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:38.5:10-x:x:1.5 of ionizable lipid:cholesterol:DSPC:this compound:PEG-lipid, where 'x' is the desired molar percentage of this compound).

    • Vortex briefly to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase:

    • Dissolve the therapeutic payload (e.g., mRNA) in the aqueous buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol mixture into one syringe and the aqueous phase into another.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase (typically 3:1).

    • Initiate mixing. The rapid mixing of the two streams will induce the self-assembly of the lipids into LNPs, encapsulating the payload.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette. Alternatively, a tangential flow filtration (TFF) system can be used for larger scale preparations.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This information is used to determine the hydrodynamic diameter and size distribution (PDI) of the nanoparticles.

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.

    • Record the Z-average diameter and PDI.

2. Zeta Potential Measurement

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles. It is determined by measuring the electrophoretic mobility of the particles in an electric field.

  • Procedure:

    • Dilute the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl).

    • Inject the sample into the specialized zeta potential cell.

    • Place the cell in the instrument.

    • Apply an electric field and measure the particle velocity.

    • The instrument's software will calculate the zeta potential.

3. Encapsulation Efficiency Determination using RiboGreen Assay

  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated nucleic acid can be determined.

  • Procedure:

    • Prepare a standard curve of the nucleic acid in the appropriate buffer.

    • In a 96-well plate, add the LNP sample to two sets of wells.

    • To one set of wells, add a detergent (e.g., 2% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid.

    • Add the RiboGreen reagent to all wells, including the standards.

    • Incubate in the dark for 5 minutes.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Fluorescence with detergent) - (Fluorescence without detergent)] / (Fluorescence with detergent) x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid_Stocks Lipid Stock Solutions (Ethanol) Lipid_Mix Lipid Mixture (in Ethanol) Lipid_Stocks->Lipid_Mix Aqueous_Phase Aqueous Phase (Payload in Buffer) Microfluidics Microfluidic Mixing Aqueous_Phase->Microfluidics Lipid_Mix->Microfluidics Crude_LNP Crude LNP Dispersion Microfluidics->Crude_LNP Purification Dialysis / TFF (Buffer Exchange) Crude_LNP->Purification Final_LNP Purified LNPs Purification->Final_LNP Characterization Characterization (DLS, Zeta, EE) Final_LNP->Characterization

Caption: Workflow for the formulation and characterization of lipid nanoparticles.

LNP_Delivery_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular LNP LNP with this compound Endosome Endosome LNP->Endosome Endocytosis Cytosol Cytosol (Payload Release) Endosome->Cytosol Endosomal Escape (Lyso-PC Mediated?)

Caption: Proposed mechanism of LNP-mediated intracellular drug delivery.

References

Application Notes and Protocols for the Experimental Use of 17:1 Lyso PC in Membrane Fluidity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-heptadecenoyl-sn-glycero-3-phosphocholine (17:1 Lyso PC) is a monounsaturated lysophospholipid that can be utilized to modulate the biophysical properties of cellular and model membranes. Due to its conical molecular shape, with a single acyl chain and a bulky phosphocholine (B91661) headgroup, this compound introduces packing defects and positive curvature stress within a lipid bilayer[1]. This perturbation of the highly ordered structure of the membrane can lead to an increase in membrane fluidity, which is a critical parameter influencing a variety of cellular processes, including signal transduction, membrane protein function, and cellular transport.

These application notes provide detailed protocols for assessing the impact of this compound on membrane fluidity using two robust and widely used fluorescence-based assays: Laurdan Generalized Polarization (GP) and Fluorescence Polarization (FP) Anisotropy.

Principle of Action

The incorporation of this compound into a lipid bilayer disrupts the tight packing of neighboring phospholipids. The presence of a single acyl chain creates a void in the hydrophobic core of the membrane, while the cis-double bond in the 17:1 acyl chain introduces a kink, further increasing the disorder and mobility of the surrounding lipid acyl chains. This overall effect leads to an increase in membrane fluidity, which can be quantified by measuring the motional freedom of fluorescent probes embedded within the membrane.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data illustrating the expected dose-dependent effects of this compound on membrane fluidity as measured by Laurdan GP and DPH fluorescence anisotropy.

Table 1: Effect of this compound on Membrane Fluidity as Measured by Laurdan Generalized Polarization (GP)

This compound (mol%)Laurdan GP Value (Mean ± SD)Interpretation
0 (Control)0.45 ± 0.02Ordered Membrane
10.38 ± 0.03Slightly Increased Fluidity
2.50.29 ± 0.03Moderately Increased Fluidity
50.15 ± 0.04Significantly Increased Fluidity
100.02 ± 0.05Highly Fluid Membrane

Higher GP values indicate a more ordered, less fluid membrane, while lower GP values suggest a more disordered, fluid membrane.[2][3][4][5]

Table 2: Effect of this compound on Membrane Fluidity as Measured by DPH Fluorescence Anisotropy (r)

This compound (mol%)DPH Anisotropy (r) (Mean ± SD)Interpretation
0 (Control)0.35 ± 0.01High Rotational Restriction (Low Fluidity)
10.31 ± 0.02Slightly Decreased Rotational Restriction
2.50.26 ± 0.02Moderately Decreased Rotational Restriction
50.18 ± 0.03Significantly Decreased Rotational Restriction
100.11 ± 0.03Low Rotational Restriction (High Fluidity)

Higher anisotropy (r) values indicate restricted rotational motion of the probe and thus, a less fluid membrane. Lower anisotropy values indicate greater rotational freedom and a more fluid membrane.[6][7][8]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Membrane Fluidity Assays cluster_analysis Data Analysis prep_luv Prepare Large Unilamellar Vesicles (LUVs) incorp_lyso Incorporate this compound prep_luv->incorp_lyso laurdan Laurdan GP Assay incorp_lyso->laurdan Add Laurdan Probe fpa Fluorescence Polarization Anisotropy Assay incorp_lyso->fpa Add DPH Probe analyze_laurdan Calculate GP Values laurdan->analyze_laurdan analyze_fpa Calculate Anisotropy (r) fpa->analyze_fpa

Fig. 1: Experimental workflow for assessing the effect of this compound on membrane fluidity.

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) and Incorporation of this compound

This protocol describes the preparation of LUVs by the extrusion method, a common technique for generating vesicles with a defined size.[1][9][10]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or another suitable phospholipid

  • This compound

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Glass vials

  • Rotary evaporator or nitrogen stream

  • Water bath sonicator

  • Heating block

Procedure:

  • Lipid Film Preparation:

    • In a clean glass vial, dissolve the desired amount of DOPC and varying molar percentages of this compound (e.g., 0, 1, 2.5, 5, 10 mol%) in chloroform.

    • Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator to form a thin lipid film on the bottom of the vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) to a final lipid concentration of 1-5 mg/mL.

    • Vortex the vial vigorously for 5-10 minutes to form multilamellar vesicles (MLVs). The solution will appear milky.

  • Freeze-Thaw Cycles:

    • Subject the MLV suspension to 5-7 freeze-thaw cycles by alternately placing the vial in liquid nitrogen and a warm water bath (slightly above the phase transition temperature of the primary lipid). This step helps to increase the encapsulation efficiency and create more uniform vesicles.

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Equilibrate the extruder and the MLV suspension to a temperature above the phase transition temperature of the lipid mixture.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane 11-21 times. This will result in the formation of LUVs with a relatively uniform size distribution. The solution should become clearer.

  • Incorporation of this compound (Post-formation):

    • Alternatively, this compound can be incorporated into pre-formed LUVs.

    • Prepare a stock solution of this compound in PBS.

    • Add the desired amount of the this compound stock solution to the LUV suspension.

    • Incubate the mixture at a temperature above the phase transition temperature of the LUVs for 30-60 minutes with gentle shaking to allow for the incorporation of the lysophospholipid into the vesicle bilayer.

Protocol 2: Laurdan Generalized Polarization (GP) Assay

This assay measures changes in the emission spectrum of the fluorescent probe Laurdan, which is sensitive to the polarity of its environment within the lipid bilayer.[3][4][5][11]

Materials:

  • LUVs with and without this compound (from Protocol 1)

  • Laurdan stock solution (1 mM in ethanol)

  • PBS, pH 7.4

  • Fluorometer with excitation and emission monochromators

Procedure:

  • Laurdan Labeling:

    • Add the Laurdan stock solution to the LUV suspension to a final probe-to-lipid molar ratio of 1:500.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Fluorescence Measurement:

    • Dilute the Laurdan-labeled LUV suspension with PBS to a suitable concentration for fluorescence measurement.

    • Set the excitation wavelength of the fluorometer to 350 nm.

    • Record the emission intensities at 440 nm (I440) and 490 nm (I490).

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490)

    • A decrease in the GP value indicates an increase in membrane fluidity.[2][3][4][5]

Protocol 3: Fluorescence Polarization (FP) Anisotropy Assay

This assay measures the rotational mobility of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), within the hydrophobic core of the membrane.[6][7][8]

Materials:

  • LUVs with and without this compound (from Protocol 1)

  • DPH stock solution (2 mM in tetrahydrofuran)

  • PBS, pH 7.4

  • Fluorometer equipped with polarizers

Procedure:

  • DPH Labeling:

    • Dilute the DPH stock solution 1:1000 in PBS with vigorous vortexing.

    • Add the diluted DPH solution to the LUV suspension to a final probe-to-lipid molar ratio of 1:500.

    • Incubate the mixture in the dark at room temperature for 1 hour.

  • Anisotropy Measurement:

    • Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).

    • Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (IHV) and horizontally (IHH).

  • Data Analysis:

    • Calculate the grating correction factor (G-factor): G = IHV / IHH

    • Calculate the fluorescence anisotropy (r) using the following formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

    • A decrease in the anisotropy value (r) indicates an increase in membrane fluidity.[6][7][8]

Signaling Pathway Modulation

Changes in membrane fluidity can have profound effects on the function of membrane-embedded proteins, including G-protein coupled receptors (GPCRs).[12][13][14][15] Increased membrane fluidity can alter the conformational landscape of a GPCR, potentially leading to its ligand-independent activation or modulating its response to ligand binding.[12][13] Lysophospholipids themselves can also act as signaling molecules by directly binding to specific GPCRs.[16][17][18][19]

signaling_pathway cluster_membrane Cell Membrane lyso_pc This compound membrane Increased Membrane Fluidity lyso_pc->membrane gpcr GPCR (e.g., LPA Receptor) membrane->gpcr Alters Conformation g_protein G-Protein (Gq/11) gpcr->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activates ca_release Ca²⁺ Release ip3->ca_release cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response

Fig. 2: Plausible signaling pathway modulated by this compound-induced membrane fluidity changes.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers interested in investigating the effects of this compound on membrane fluidity. By employing these standardized assays, scientists can gain valuable insights into the biophysical consequences of incorporating this lysophospholipid into model membranes, which can have significant implications for understanding its role in cellular function and its potential applications in drug development and delivery.

References

Troubleshooting & Optimization

Technical Support Center: Improving 17:1 Lyso PC Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining the stability of 17:1 Lysophosphatidylcholine (Lyso PC) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 17:1 Lyso PC degradation in aqueous solutions?

A1: The primary cause of this compound degradation in aqueous solutions is the hydrolysis of its ester bond.[1][2] This chemical reaction breaks the bond linking the heptadecenoic fatty acid to the glycerol (B35011) backbone, resulting in the formation of a free fatty acid (17:1) and glycerophosphocholine. This process is accelerated by non-optimal pH and elevated temperatures.[1][2]

Q2: How does pH affect the stability of this compound in a solution?

A2: The stability of Lyso PC is significantly influenced by the pH of the aqueous solution. The hydrolysis of the ester bond is catalyzed by both acidic and alkaline conditions. The minimum rate of hydrolysis for phosphocholine-containing lipids is observed at a slightly acidic pH of approximately 6.5.[1] Therefore, maintaining a buffer around this pH is crucial for maximizing the stability of your this compound solution.

Q3: What is the recommended storage temperature for aqueous solutions of this compound?

A3: For short-term storage of aqueous solutions, it is recommended to keep them at 2-8°C. However, for longer-term stability, it is best to prepare fresh solutions before use. If long-term storage in solution is unavoidable, it should be stored at -20°C or -80°C, though the stability will still be limited compared to storage in solid form. It is not recommended to store aqueous solutions for more than one day.[3] The rate of hydrolysis is temperature-dependent and follows the Arrhenius equation, meaning lower temperatures significantly slow down the degradation process.[1]

Q4: Can the type of buffer I use impact the stability of this compound?

A4: Yes, the buffer composition can influence the rate of hydrolysis. Some buffer species can act as catalysts for the hydrolysis reaction.[1] It is advisable to use buffers that have been demonstrated to be compatible with lipids and to use the minimum effective buffer concentration to avoid accelerating degradation.[2]

Q5: Is this compound susceptible to oxidation?

A5: As an unsaturated lysophospholipid with one double bond in its fatty acid chain, this compound is susceptible to oxidation. To minimize oxidation, it is recommended to use deoxygenated solvents for preparing solutions and to store them under an inert atmosphere (e.g., nitrogen or argon).[3] Protecting the solution from light can also help in preventing photo-oxidation.

Q6: How can I monitor the degradation of my this compound solution?

A6: The degradation of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[4] These methods allow for the quantification of the remaining intact this compound and the appearance of its degradation products, primarily the 17:1 free fatty acid.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the instability of this compound in aqueous solutions.

Problem: Rapid loss of this compound concentration in my aqueous solution.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Incorrect pH of the Solution Measure the pH of your aqueous solution.Adjust the pH to be within the optimal range of 6.0-7.0, with pH 6.5 being ideal for minimizing hydrolysis.[1] Use a suitable buffer system (e.g., phosphate (B84403) or citrate) to maintain the pH.
High Storage Temperature Review your storage conditions.Store aqueous solutions of this compound at 2-8°C for short-term use (less than 24 hours). For any longer period, it is highly recommended to prepare fresh solutions. If storage is necessary, aliquot and freeze at -20°C or -80°C.
Presence of Catalytic Ions or Buffer Species Evaluate the composition of your buffer.If possible, switch to a buffer with minimal catalytic activity. Use the lowest effective concentration of the buffer.[2]
Enzymatic Contamination Ensure all glassware and reagents are sterile and free from phospholipase activity.Use sterile, disposable plasticware when possible. Autoclave glassware and solutions (if heat-stable). Filter-sterilize solutions.
Oxidation Assess if the solution was protected from oxygen and light.Prepare solutions using deoxygenated buffers. Purge the headspace of the storage vial with an inert gas like nitrogen or argon before sealing. Store in amber vials or protect from light.[3]

Quantitative Data

Table 1: Effect of pH on the Half-Life (t½) of a γ-hydroxy-α,β-unsaturated aldehydic ester of 2-lysoPC at 37°C

pHHalf-life (t½)
4.0~ 6 hours[5]
6.0~ 3 hours[5]
7.4~ 30 minutes[5]
Data from a study on a specific oxidized phosphatidylcholine, indicating a significant decrease in stability at neutral and alkaline pH compared to acidic conditions.[5]

Table 2: Temperature Dependence of the Hydrolysis Rate Constant for Saturated Soybean Phosphatidylcholine at pH 6.5

Temperature (°C)Observed Rate Constant (k_obs) (arbitrary units)
40Low
70Significantly Higher
This demonstrates the strong influence of temperature on the rate of hydrolysis, which can be described by the Arrhenius equation.[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound

Objective: To prepare an aqueous solution of this compound with enhanced stability for use in biological experiments.

Materials:

  • This compound (solid powder)

  • Sterile, deoxygenated buffer (e.g., 10 mM Phosphate Buffer, pH 6.5)

  • Inert gas (Nitrogen or Argon)

  • Sterile, amber glass vials with Teflon-lined caps

Procedure:

  • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of this compound in a sterile environment.

  • Add the appropriate volume of sterile, deoxygenated buffer (pH 6.5) to achieve the target concentration.

  • Gently vortex or sonicate the solution in a bath sonicator until the Lyso PC is completely dissolved. Avoid excessive heating.

  • Dispense the solution into sterile, amber glass vials.

  • Purge the headspace of each vial with a gentle stream of inert gas for 30-60 seconds.

  • Immediately cap the vials tightly.

  • For short-term use (<24 hours), store the vials at 2-8°C. For longer storage, freeze at -80°C.

Protocol 2: HPLC-ELSD Method for Monitoring this compound Degradation

Objective: To quantify the amount of intact this compound and its primary hydrolytic degradation product (17:1 free fatty acid). This protocol is adapted from established methods for phospholipid analysis.[4]

Instrumentation and Columns:

  • HPLC system with a gradient pump and autosampler

  • Evaporative Light Scattering Detector (ELSD)

  • Silica column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phases:

  • Mobile Phase A: Chloroform/Methanol (95:5, v/v)

  • Mobile Phase B: Chloroform/Methanol/Water (60:34:6, v/v/v) containing a low concentration of a suitable salt (e.g., ammonium (B1175870) formate) to improve ionization if using MS detection.

Gradient Program:

  • A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20 minutes, followed by a re-equilibration step. The exact gradient should be optimized for your specific column and system.

Sample Preparation:

  • At each time point of your stability study, withdraw an aliquot of the this compound solution.

  • Perform a lipid extraction using a method like the Bligh-Dyer or Folch extraction to separate the lipids from the aqueous buffer salts.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a known volume of the initial mobile phase (e.g., Chloroform/Methanol 95:5).

Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Identify the peaks for this compound and 17:1 free fatty acid based on the retention times of pure standards.

  • Quantify the peak areas to determine the concentration of each component at different time points.

Visualizations

17_1_Lyso_PC This compound in Aqueous Solution Hydrolysis Hydrolysis (Ester Bond Cleavage) 17_1_Lyso_PC->Hydrolysis Degradation_Products Degradation Products: - 17:1 Free Fatty Acid - Glycerophosphocholine Hydrolysis->Degradation_Products Factors Accelerating Factors: - Non-optimal pH (≠ 6.5) - High Temperature - Catalytic Buffers - Phospholipases Factors->Hydrolysis

Caption: Degradation pathway of this compound in aqueous solution.

start Instability of this compound (e.g., loss of concentration) check_ph Check pH of Solution start->check_ph adjust_ph Adjust pH to 6.5 using a suitable buffer check_ph->adjust_ph pH not optimal check_temp Review Storage Temperature check_ph->check_temp pH is optimal adjust_ph->check_temp adjust_temp Store at 2-8°C (short-term) or -80°C (long-term) check_temp->adjust_temp Temp is high check_oxidation Assess Protection from Oxygen check_temp->check_oxidation Temp is optimal adjust_temp->check_oxidation protect_oxidation Use deoxygenated buffers and inert gas overlay check_oxidation->protect_oxidation Not protected stable Improved Stability check_oxidation->stable Protected protect_oxidation->stable

Caption: Troubleshooting workflow for this compound instability.

cluster_factors Controllable Factors cluster_strategies Stabilization Strategies pH pH Adjust_pH Maintain pH ~6.5 pH->Adjust_pH Temperature Temperature Low_Temp Store at Low Temperature Temperature->Low_Temp Oxygen_Light Oxygen & Light Exposure Inert_Atmosphere Use Inert Atmosphere & Protect from Light Oxygen_Light->Inert_Atmosphere Buffer_Composition Buffer Composition Buffer_Selection Select Non-Catalytic Buffers Buffer_Composition->Buffer_Selection Improved_Stability Improved this compound Stability Adjust_pH->Improved_Stability Low_Temp->Improved_Stability Inert_Atmosphere->Improved_Stability Buffer_Selection->Improved_Stability

Caption: Key factors and strategies for improving this compound stability.

References

challenges with 17:1 Lyso PC solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the solubility and use of 17:1 Lysophosphatidylcholine (B164491) (17:1 Lyso PC) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?

A1: Direct dissolution of this compound in aqueous buffers can be challenging. It is sparingly soluble in aqueous solutions.[1] For best results, first prepare a concentrated stock solution in an organic solvent such as ethanol, DMSO, or dimethylformamide.[1] From this stock, you can make fresh dilutions into your aqueous experimental buffer, such as PBS. The solubility of Lyso PC in PBS (pH 7.2) is approximately 2 mg/mL.[1] Vigorous vortexing or sonication can aid in the solubilization process in the final aqueous solution.[2]

Q2: I observed precipitation after adding my this compound stock solution to my cell culture medium. Why is this happening and how can I prevent it?

A2: Precipitation often occurs if the final concentration of this compound exceeds its solubility limit in the medium or if the organic solvent from your stock solution is too concentrated in the final mix. To prevent this, ensure the final concentration of the organic solvent is minimal and non-toxic to your cells (typically <0.5% for DMSO). Adding the diluted Lyso PC solution dropwise while gently vortexing the medium can also help. Furthermore, the presence of proteins and other components in cell culture media can influence solubility.

Q3: My experimental results with this compound are inconsistent. What are the potential causes?

A3: Inconsistent results can stem from several factors:

  • Solution Instability : Aqueous solutions of this compound are not stable for long periods. It is highly recommended to prepare these solutions fresh for each experiment and not to store them for more than one day.[1]

  • Interaction with Serum : If your cell culture medium contains fetal bovine serum (FBS), the albumin in the serum can bind to Lyso PC.[3] This binding can reduce the effective concentration of free Lyso PC available to interact with your cells, leading to lower-than-expected bioactivity and variability between different batches of FBS.[3][4] Consider using a serum-free medium or reducing the serum concentration.[4]

Q4: How does the presence of serum (e.g., FBS) in my cell culture medium affect my experiment?

A4: Serum proteins, particularly albumin, can bind to lysophosphatidylcholines.[3] This sequestration reduces the free concentration of this compound, potentially inhibiting its desired biological or cytotoxic effects.[3] In one study, the presence of just 0.5% FBS significantly reduced LPC-induced cytotoxicity, and 5% FBS completely prevented it.[3] For experiments where the specific activity of Lyso PC is being measured, it is advisable to use serum-free media or lipid-stripped serum to obtain reproducible and accurate results.[4][7]

Q5: What is the best way to prepare and store this compound solutions?

A5: For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least one year.[1][8]

  • Stock Solutions : Prepare concentrated stock solutions in an organic solvent like DMSO. These can be stored at -80°C for up to 6 months or at -20°C for one month.[9]

  • Aqueous Working Solutions : Prepare these fresh for each experiment by diluting the organic stock into your final aqueous buffer. Do not store aqueous solutions for more than a day.[1]

Quantitative Data: Solubility and Properties

The following table summarizes key quantitative data for this compound.

ParameterValueSource(s)
Molecular FormulaC₂₅H₅₀NO₇P[10]
Molecular Weight507.64 g/mol [10]
Purity>99%[5][10]
Solubility in PBS (pH 7.2)~ 2 mg/mL[1]
Solubility in DMSO/PEG300/Tween-80/Saline≥ 2.5 mg/mL (4.92 mM)[9]
Solubility in Organic SolventsSparingly soluble in ethanol, DMSO, dimethyl formamide[1]
Critical Micelle Conc. (CMC)Not explicitly found for 17:1. Estimated to be in the low µM range, similar to 16:0 Lyso PC (4-8.3 µM) and 18:0 Lyso PC (0.4 µM).[6]
Storage (Solid)-20°C for ≥ 1 year[1][8]
Storage (Solvent Stock)-80°C for 6 months; -20°C for 1 month[9]

Experimental Protocol: Preparation of this compound for Cell-Based Assays

This protocol describes the preparation of a this compound working solution for a typical in vitro cell culture experiment.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound in a sterile microcentrifuge tube. c. Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound (MW=507.64), add 197 µL of DMSO). d. Vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9]

  • Prepare an Aqueous Working Solution (e.g., 100 µM): a. This step should be performed immediately before use.[1] b. Thaw a fresh aliquot of the 10 mM stock solution. c. In a sterile tube, add the required volume of your final aqueous buffer (e.g., serum-free medium or PBS). d. To create a 100 µM solution, perform a 1:100 dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of your aqueous buffer. e. Crucially , add the stock solution dropwise to the buffer while continuously and vigorously vortexing to prevent precipitation. f. Inspect the solution to ensure it is clear. If any cloudiness or precipitate is observed, it may indicate that the solubility limit has been exceeded.

  • Application to Cells: a. Further dilute the 100 µM working solution as needed to achieve the desired final concentrations for your experiment. b. When treating cells, ensure the final concentration of DMSO is well below the cytotoxic threshold for your cell line (typically ≤ 0.5%).

Visualizations

Experimental Workflow

G start Start: Receive This compound (Solid) prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prep_stock store_stock Store Stock Solution (-20°C or -80°C) prep_stock->store_stock For Storage prep_working Prepare Fresh Aqueous Working Solution prep_stock->prep_working For Immediate Use store_stock->prep_working check_sol Check for Precipitation prep_working->check_sol add_to_assay Add to In Vitro Assay (e.g., Cell Culture) check_sol->add_to_assay Clear troubleshoot Troubleshoot: - Lower Concentration - Adjust Buffer/Medium check_sol->troubleshoot Precipitate Observed end Incubate & Analyze add_to_assay->end troubleshoot->prep_working

Caption: Workflow for preparing this compound for in vitro assays.

Signaling Pathway

G PC Membrane Phosphatidylcholine PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis LPC This compound (Extracellular Signal) PLA2->LPC G2A G2A Receptor (GPCR) LPC->G2A Binds to Signaling Downstream Signaling G2A->Signaling Response Cellular Responses: - Inflammation - Phagocyte Recruitment - etc. Signaling->Response

Caption: Simplified signaling pathway involving this compound.

References

Technical Support Center: Optimizing 17:1 Lyso PC as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 17:1 Lysophosphatidylcholine (B164491) (Lyso PC) as an internal standard in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 17:1 Lyso PC, and why is it used as an internal standard?

A1: this compound is a lysophosphatidylcholine with a 17-carbon monounsaturated fatty acid chain (heptadecenoic acid). It is frequently used as an internal standard in mass spectrometry-based lipidomics because odd-chain lipids like those with a 17-carbon chain are not typically found in most mammalian systems.[1] This low natural abundance minimizes interference from endogenous lipids, allowing for more accurate quantification of other lysophosphatidylcholines and related lipid species.

Q2: In which ionization mode is this compound typically detected?

A2: this compound is most commonly detected in positive ion mode electrospray ionization (ESI-MS).[2] In positive mode, it readily forms a protonated molecule [M+H]⁺.

Q3: What are the typical storage conditions for a this compound stock solution?

A3: For long-term storage, it is recommended to store the this compound stock solution at -80°C, which can be stable for up to six months. For shorter-term storage, -20°C is suitable for up to one month.[3]

Troubleshooting Guide

Issue 1: Poor or no signal detected for this compound.

  • Question: I am not observing a signal, or the signal for my this compound internal standard is very low. What are the possible causes and solutions?

  • Answer: This issue can arise from several factors related to sample preparation, instrument settings, or the standard itself.

    • Improper Storage: Verify that the this compound stock solution has been stored correctly at -20°C or -80°C to prevent degradation.[3]

    • Incorrect Ionization Mode: Ensure your mass spectrometer is operating in positive ionization mode, as this compound is most effectively detected as a protonated molecule [M+H]⁺.[2]

    • Suboptimal MS Parameters: Optimize mass spectrometry parameters, including declustering potential, collision energy, and entrance potential, specifically for the m/z of this compound.

    • Sample Extraction Inefficiency: The choice of extraction method can influence the recovery of lysophospholipids. A common and effective method for extracting polar lipids like Lyso PC is the Bligh & Dyer method.[4] Ensure the correct phase is collected for analysis.

    • Low Concentration: The concentration of the internal standard may be too low for detection. Consider preparing a dilution series to determine the optimal concentration for your instrument and matrix.[5]

Issue 2: High variability in the this compound signal across samples.

  • Question: I am observing significant variability in the peak area of my this compound internal standard across different samples in the same batch. What could be causing this?

  • Answer: High variability can compromise the reliability of your quantitative data. The following factors should be investigated:

    • Inconsistent Spiking: Ensure precise and consistent addition of the internal standard to each sample before the extraction process. Use calibrated pipettes and vortex thoroughly after spiking.

    • Matrix Effects: The sample matrix can significantly impact ionization efficiency, leading to signal suppression or enhancement. To mitigate this, consider optimizing your chromatographic separation to better separate the internal standard from co-eluting matrix components. A post-column infusion of the internal standard can also be a strategy to assess and correct for matrix effects.[6]

    • Sample Degradation: Lysophospholipids can be susceptible to degradation. Ensure samples are processed promptly and kept at low temperatures to minimize enzymatic activity.

Issue 3: Isobaric Interference with the this compound signal.

  • Question: I suspect there might be another compound in my sample with the same mass as this compound, causing interference. How can I confirm and resolve this?

  • Answer: Isobaric interference is a common challenge in lipidomics.[7] Here's how to address it:

    • High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer to differentiate between ions with very similar mass-to-charge ratios.

    • Tandem Mass Spectrometry (MS/MS): Employ MS/MS to fragment the precursor ion and monitor for specific product ions of this compound. The characteristic fragment ion for the phosphocholine (B91661) headgroup is m/z 184.1.[8]

    • Chromatographic Separation: Optimize your liquid chromatography method to separate the interfering compound from this compound. This can be achieved by adjusting the gradient, flow rate, or trying a different column chemistry.

Quantitative Data Summary

The optimal concentration of this compound as an internal standard can vary depending on the biological matrix, the sensitivity of the mass spectrometer, and the expected concentration range of the analytes. Below are examples of concentrations used in various studies.

Study TypeMatrixSpiked Concentration of this compoundReference
Targeted Lipid QuantificationBovine Heart Total Lipid Extract0.01 pg/µL - 1000 pg/µL[5]
Phospholipid AnalysisNot SpecifiedPart of a 10 internal standard mix[2]
Urine MetabolomicsUrine20 pmol spiked into 1 mL of urine[4]
Shotgun LipidomicsPlasmaPart of a 100 pmol/µL internal standard mix[9]

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions

  • Stock Solution Preparation:

    • Obtain commercially available this compound.

    • Prepare a stock solution in a solvent compatible with your extraction method, such as a 1:1 (v/v) chloroform (B151607):methanol (B129727) solution. A typical stock concentration might be 1 mg/mL.

    • Store the stock solution in an amber glass vial at -80°C for long-term storage.[3]

  • Working Solution Preparation:

    • On the day of the experiment, bring the stock solution to room temperature.

    • Prepare a working solution by diluting the stock solution with the appropriate solvent to the desired concentration for spiking into your samples. The final concentration in the sample will depend on the specific experimental requirements.

Protocol 2: Sample Extraction using the Bligh & Dyer Method with Internal Standard Spiking

  • Sample Preparation:

    • Thaw your biological sample (e.g., plasma, urine) on ice.

    • Aliquot a specific volume of the sample (e.g., 50 µL of plasma) into a glass tube.[9]

  • Internal Standard Spiking:

    • Add a precise volume of the this compound working solution to each sample. For example, spike 50 µL of a lipid internal standard mixture into 1 mL of urine.[4]

    • Vortex the mixture thoroughly to ensure homogeneity.

  • Lipid Extraction:

    • Add a 1:2 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex the mixture for 10 minutes.

    • Add 1.25 mL of chloroform and vortex for another 5 minutes.

    • Add 1.25 mL of water and vortex for 5 minutes to induce phase separation.[4]

    • Centrifuge the sample at a low speed (e.g., 2000 rpm) for 5 minutes to separate the layers.

    • Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette.

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) spike Spike with this compound Internal Standard sample->spike add_solvents Add Chloroform/Methanol/Water spike->add_solvents vortex Vortex to Mix add_solvents->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect Collect Organic Layer centrifuge->collect dry Dry Under Nitrogen collect->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject detect Detect in Positive Ion Mode inject->detect quantify Quantify Analytes Relative to Internal Standard detect->quantify

Caption: Workflow for Lipid Extraction with this compound.

troubleshooting_logic cluster_checks Initial Checks cluster_sample_prep Sample Preparation Issues cluster_resolution Resolution start Poor or No this compound Signal storage Check Storage Conditions (-20°C / -80°C) start->storage ion_mode Verify Positive Ionization Mode start->ion_mode ms_params Optimize MS Parameters start->ms_params extraction Review Extraction Protocol storage->extraction ion_mode->extraction ms_params->extraction concentration Evaluate Spiking Concentration extraction->concentration resolution Signal Restored / Problem Identified concentration->resolution

Caption: Troubleshooting Poor this compound Signal.

References

Technical Support Center: Overcoming Isobaric Interference in the Mass Spectrometry Analysis of 17:1 Lyso PC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 17:1 Lysophosphatidylcholine (Lyso PC) using mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, with a specific focus on overcoming isobaric interference.

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference in the context of 17:1 Lyso PC analysis?

A1: Isobaric interference occurs when multiple distinct molecular species have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by a mass spectrometer based on mass alone.[1] In the analysis of this compound (m/z 508.3), other lipids or molecules with the same nominal mass can co-elute or be present in the sample, leading to inaccurate quantification and misidentification.

Q2: What are some potential isobaric interferents for this compound?

A2: A common potential isobaric interferent for Lyso PC species is the isotopic peak of other lipids. For example, the second isotopic peak of a phosphatidylcholine (PC) species with one additional double bond can overlap with the monoisotopic peak of the target Lyso PC.[2] Additionally, other lipid classes with a combination of fatty acyl chains that result in the same total number of carbons and degrees of unsaturation can be isobaric.

Q3: Why is overcoming isobaric interference crucial for accurate results?

Q4: What are the primary analytical strategies to overcome isobaric interference for this compound?

A4: The most effective strategies involve a combination of chromatographic separation and advanced mass spectrometry techniques. These include:

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF analyzers can differentiate between molecules with very small mass differences.[3]

  • Liquid Chromatography (LC): Techniques like reversed-phase liquid chromatography (RPLC) separate lipids based on their hydrophobicity prior to MS analysis, which can resolve isobaric compounds that have different retention times.[4]

  • Tandem Mass Spectrometry (MS/MS): Techniques like Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) provide an additional layer of specificity by monitoring characteristic fragment ions of the target analyte.[1][5]

  • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape (collisional cross-section) in the gas phase, providing an additional dimension of separation that can resolve isobaric species.[6]

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving common issues related to isobaric interference in your this compound analysis.

Issue 1: I am seeing a broader-than-expected peak for this compound, or a peak with a shoulder.

  • Possible Cause: This is a strong indication of co-eluting isobaric interference.

  • Troubleshooting Steps:

    • Optimize Chromatographic Separation:

      • Action: Modify your LC gradient. A shallower gradient around the elution time of this compound can improve the separation of closely eluting compounds.

      • Action: Consider a different column chemistry. If you are using a C18 column, a column with a different stationary phase might provide better resolution.

    • Utilize High-Resolution Mass Spectrometry (HRMS):

      • Action: If available, acquire data on an HRMS instrument. The high mass accuracy can help distinguish between this compound and its potential interferents based on their exact masses.

    • Implement Tandem Mass Spectrometry (MS/MS):

      • Action: Develop an SRM or PRM method. By monitoring specific fragment ions of this compound, you can selectively quantify it even in the presence of co-eluting isobars.[1][5]

Issue 2: The quantification of my this compound appears to be inaccurate or inconsistent across different samples.

  • Possible Cause: Undetected isobaric interference is artificially inflating the signal of your target analyte.

  • Troubleshooting Steps:

    • Confirm Analyte Identity with MS/MS:

      • Action: Acquire a full MS/MS spectrum of the peak you are identifying as this compound. Compare the fragmentation pattern to a known standard or a spectral library to confirm its identity. The presence of unexpected fragment ions suggests interference.

    • Employ Parallel Reaction Monitoring (PRM):

      • Action: Switch from a full scan or SIM-based quantification method to PRM. PRM acquires a full MS/MS spectrum of the precursor ion, allowing for the confident identification and quantification of the target peptide by monitoring multiple fragment ions. This significantly reduces the chances of interference from other compounds.[2][7]

    • Check for Matrix Effects:

      • Action: Analyze a matrix blank (a sample prepared in the same way as your study samples but without the analyte) to check for endogenous interferences.

      • Action: Use a stable isotope-labeled internal standard for this compound if available. This can help to correct for both matrix effects and variability in sample preparation and instrument response.

Issue 3: I am not sure if my current method is sufficient to resolve potential isobaric interferences.

  • Possible Cause: Method validation is incomplete.

  • Troubleshooting Steps:

    • Spike-in Experiments:

      • Action: Spike a known amount of a potential isobaric interferent into your sample matrix and analyze it with your current method. If you see an increase in the peak area of your target analyte, your method is not adequately separating the two compounds.

    • Consult Literature and Application Notes:

      • Action: Review published literature and application notes from instrument vendors for established methods for the analysis of lysophosphatidylcholines. These resources often provide optimized LC and MS parameters.

    • Data Comparison Table:

      • Action: Create a table to compare the performance of different analytical approaches for your specific application.

Data Presentation

Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis

TechniqueSelectivityQuantitative Accuracy in Presence of IsobarsThroughput
Full Scan (Low Resolution) LowLowHigh
Full Scan (High Resolution) ModerateModerateHigh
Selected Ion Monitoring (SIM) ModerateLow-ModerateHigh
Selected Reaction Monitoring (SRM) HighHighHigh
Parallel Reaction Monitoring (PRM) Very HighVery HighModerate-High

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma for Lyso PC Analysis

This protocol is based on the widely used Matyash method for lipid extraction.[8]

  • Sample Preparation:

    • Thaw 20 µL of plasma on ice.

    • Prepare a blank extraction by using 20 µL of LC-MS grade water.[8]

  • Addition of Internal Standard:

    • Add 20 µL of an internal standard solution (e.g., a mix containing 17:0 Lyso PC) to the plasma and blank samples.[4]

  • Lipid Extraction:

    • Add 225 µL of cold methanol (B129727) to each sample and vortex for 10 seconds.[4]

    • Add 750 µL of cold methyl-tert-butyl ether (MTBE) and vortex for 10 seconds, followed by shaking for 6 minutes at 4°C.[4]

    • Induce phase separation by adding 188 µL of LC-MS grade water and centrifuge at 14,000 rpm for 2 minutes.[4]

  • Collection and Drying:

    • Carefully collect the upper organic layer (lipophilic fraction) and transfer it to a new tube.[8]

    • Dry the collected organic phase in a centrifugal evaporator.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a methanol/toluene (9:1, v/v) mixture.[4]

Protocol 2: LC-MS/MS Analysis of this compound using Parallel Reaction Monitoring (PRM)

This protocol outlines a general approach for setting up an LC-PRM method on a high-resolution mass spectrometer (e.g., a quadrupole-Orbitrap instrument).

  • Liquid Chromatography:

    • Column: Use a reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[9]

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: Develop a gradient that provides good separation of lysophospholipids. A typical gradient might start at 35% B and increase to 100% B over 10-15 minutes.

    • Flow Rate: 0.4 mL/min.[9]

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (PRM Mode):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion (m/z): 508.3398 for [M+H]+ of this compound.[10]

    • Isolation Window: 1-2 Th.

    • Collision Energy (HCD): Optimize the collision energy to obtain characteristic fragment ions. A starting point could be 25-30 eV.

    • Resolution: Set the resolution of the Orbitrap analyzer to at least 35,000 to ensure high mass accuracy of the fragment ions.[1]

    • Data Acquisition: Acquire full MS/MS spectra for the selected precursor ion.

  • Data Analysis:

    • Extract the ion chromatograms for the most intense and specific fragment ions of this compound (e.g., the phosphocholine (B91661) headgroup at m/z 184.0733 and the ion corresponding to the loss of the fatty acid).

    • Integrate the peak areas of these fragment ions for quantification. The use of multiple fragment ions provides higher confidence in the identification and quantification.

Visualizations

Isobaric_Interference cluster_sample Sample cluster_ms Mass Spectrometer 17_1_Lyso_PC This compound (m/z 508.3) Mass_Analyzer Mass Analyzer (Low Resolution) 17_1_Lyso_PC->Mass_Analyzer Interferent Isobaric Interferent (m/z 508.3) Interferent->Mass_Analyzer Single_Peak Single Peak (Inaccurate Quantification) Mass_Analyzer->Single_Peak Indistinguishable

Caption: Diagram illustrating how isobaric interference can lead to a single, indistinguishable peak in a low-resolution mass spectrometer.

PRM_Workflow Sample Sample containing This compound and Interferents LC_Separation Liquid Chromatography (Partial Separation) Sample->LC_Separation Quadrupole Quadrupole (Precursor Ion Selection m/z 508.3) LC_Separation->Quadrupole HCD_Cell HCD Collision Cell (Fragmentation) Quadrupole->HCD_Cell Orbitrap High-Resolution Analyzer (Orbitrap) HCD_Cell->Orbitrap Data_Analysis Data Analysis (Extraction of Specific Fragment Ions) Orbitrap->Data_Analysis Accurate_Quantification Accurate Quantification of this compound Data_Analysis->Accurate_Quantification

Caption: Experimental workflow for the analysis of this compound using Parallel Reaction Monitoring (PRM) to overcome isobaric interference.

References

troubleshooting poor chromatographic peak shape of 17:1 Lyso PC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic peak shapes encountered during the analysis of 17:1 Lyso PC (1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine).

Frequently Asked Questions (FAQs)

Q1: Why is a good peak shape important for the analysis of this compound?

A symmetrical, sharp, and well-defined chromatographic peak (a Gaussian peak) is crucial for accurate and reproducible quantification.[1][2] Poor peak shape, such as tailing, fronting, or splitting, can significantly compromise data integrity by:

  • Reducing Resolution: Asymmetrical peaks can overlap with adjacent peaks, making it difficult to distinguish between this compound and other lipid species or isomers.[3]

  • Affecting Quantification: Inaccurate peak integration due to tailing or fronting leads to imprecise and unreliable quantitative results.[3][4]

  • Lowering Sensitivity: Broader peaks have a lower height, which can negatively impact the signal-to-noise ratio and raise the limits of detection and quantification.[3][5]

Q2: What are the typical chemical properties of this compound that might influence its chromatography?

This compound is an amphipathic molecule, possessing both a polar phosphocholine (B91661) headgroup and a nonpolar heptadecenoyl fatty acid tail.[6] Its key properties include:

  • Molecular Formula: C₂₅H₅₀NO₇P[6][7]

  • Molecular Weight: Approximately 507.6 g/mol [6][7]

  • Structure: It contains a positively charged quaternary ammonium (B1175870) group and a negatively charged phosphate (B84403) group, making it zwitterionic. It also has free hydroxyl and silanol-interacting groups.

  • Solubility: It is soluble in organic solvents like methanol (B129727) and chloroform.[8]

  • Isomerism: Acyl migration can occur, leading to the presence of both sn-1 and sn-2 isomers, which may co-elute or be partially separated depending on the chromatographic conditions.[9][10]

These properties mean it can interact with the chromatographic system in multiple ways (hydrophobic, polar, and ion-exchange), which can sometimes lead to complex peak shapes.

Troubleshooting Poor Peak Shape

Issue 1: Peak Tailing

Peak tailing, where the latter half of the peak is drawn out, is the most common peak shape problem.[11]

Q3: My this compound peak is tailing. What are the primary causes and solutions?

Peak tailing for a compound like this compound is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

  • Cause A: Silanol (B1196071) Interactions. Residual silanol groups (Si-OH) on silica-based reversed-phase columns are acidic and can interact strongly with the basic phosphocholine headgroup of this compound, causing tailing.[1]

    • Solution:

      • Use an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns are designed to minimize exposed silanols.[1]

      • Adjust Mobile Phase pH: Lower the mobile phase pH by adding a modifier like formic acid (typically 0.1%). At a low pH (e.g., 2.5-4), residual silanols are protonated (Si-OH) and less likely to interact with the positively charged analyte.[1][12]

      • Increase Buffer Concentration: A higher buffer concentration (e.g., 20 mM ammonium formate) can help shield the analyte from silanol interactions and maintain a stable pH.[4]

  • Cause B: Sample Overload. Injecting too much sample can saturate the stationary phase, leading to tailing.[3]

    • Solution: Reduce the injection volume or dilute the sample. Perform a loading study to determine the optimal concentration range for your column.[3]

  • Cause C: Extra-Column Volume. Excessive volume from tubing, fittings, or an improper column connection can cause peak dispersion and tailing.[1][5]

    • Solution: Use narrow internal diameter tubing (e.g., 0.005") and ensure all fittings are zero-dead-volume and properly connected.[1][3]

Issue 2: Peak Fronting

Peak fronting, where the first half of the peak is sloped, is often related to sample concentration or solubility issues.[4]

Q4: My this compound peak is fronting. How can I fix this?

  • Cause A: High Sample Concentration / Overload. Similar to tailing, overloading the column can also manifest as fronting, particularly in certain interaction modes.[3]

    • Solution: Systematically dilute your sample or reduce the injection volume to see if the peak shape improves.[3]

  • Cause B: Sample Solvent Mismatch. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure methanol in a gradient starting at 50% methanol), it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[2][3][5]

    • Solution: Whenever possible, dissolve your this compound standard or extract in the initial mobile phase or a weaker solvent.[3]

  • Cause C: Poor Sample Solubility. If the analyte is not fully dissolved in the injection solvent, it can lead to distorted peaks.[3][4]

    • Solution: Ensure this compound is completely dissolved. A mixture like chloroform:methanol (2:1) is effective for initial dissolution before being transferred to a mobile-phase compatible solvent.[8]

Issue 3: Peak Splitting or Broadening

Split or excessively broad peaks can indicate a variety of problems with the column, sample preparation, or system hardware.[13]

Q5: My this compound peak is split or very broad. What should I investigate?

  • Cause A: Column Contamination or Degradation. Accumulation of contaminants on the column frit or a void in the column packing can create alternative flow paths, leading to split or broad peaks.[2][11][13]

    • Solution:

      • Use a Guard Column: Protect the analytical column from strongly retained matrix components.[13]

      • Filter Samples: Filter all samples and mobile phases to remove particulates.[3]

      • Flush the Column: Follow the manufacturer's instructions for column washing. If the problem persists, the column may need replacement.[2]

  • Cause B: Partial Sample Dissolution or Co-elution of Isomers. Incomplete dissolution of the sample can cause it to be injected as two distinct populations.[13] Additionally, this compound can exist as two isomers (sn-1 and sn-2) which may be partially separated by a high-efficiency column, appearing as a split or broadened peak.[9]

    • Solution: Ensure the sample is fully dissolved before injection. If isomer separation is suspected, try adjusting the mobile phase composition or temperature to either merge the peaks or fully resolve them.

  • Cause C: Injection Issues. A partially blocked syringe or injector port can cause the sample to be introduced onto the column in an uneven band.[11]

    • Solution: Perform regular maintenance on the autosampler, including cleaning the injection port and replacing the needle or seals as needed.[2]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape for this compound.

G cluster_0 Start: Poor Peak Shape Observed cluster_1 Problem Diagnosis cluster_2 Troubleshooting Steps cluster_3 Resolution start Identify Peak Shape Issue tailing Tailing start->tailing fronting Fronting start->fronting split_broad Split / Broad start->split_broad check_silanol Reduce Silanol Interactions (Low pH, End-capped column) tailing->check_silanol reduce_load_f Reduce Sample Load fronting->reduce_load_f check_column Check Column Health (Flush, Replace) split_broad->check_column reduce_load_t Reduce Sample Load check_silanol->reduce_load_t check_ecv Minimize Extra-Column Volume reduce_load_t->check_ecv resolved Peak Shape Improved check_ecv->resolved match_solvent Match Sample Solvent to Mobile Phase reduce_load_f->match_solvent match_solvent->resolved check_dissolution Ensure Complete Sample Dissolution check_column->check_dissolution check_injector Inspect Injection System check_dissolution->check_injector check_injector->resolved

Caption: A logical workflow for troubleshooting poor chromatographic peak shape.

Data Summary and Experimental Protocols

Table 1: Influence of LC Parameters on this compound Peak Shape
ParameterCommon Issue CausedRecommended Action & Rationale
Mobile Phase pH Peak TailingAdjust pH to 2.5-4.0 with 0.1% formic acid. This protonates residual silanols on the column, minimizing secondary ionic interactions with the analyte.[1][4]
Mobile Phase Buffer Peak Tailing, Drifting RTUse 10-20 mM ammonium formate (B1220265) or ammonium acetate. The buffer ions compete for active sites and maintain a stable pH for consistent ionization.[4][14]
Organic Modifier Broad PeaksAcetonitrile often produces sharper peaks and lower backpressure than methanol. Evaluate both to determine the best selectivity and efficiency for your separation.[1]
Sample Solvent Peak Fronting, SplittingDissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. A strong solvent can cause band distortion upon injection.[3][5]
Sample Concentration Peak Tailing or FrontingReduce sample concentration or injection volume. High concentrations can saturate the stationary phase, leading to non-ideal peak shapes.[3]
Column Chemistry Peak TailingUse a high-quality, end-capped C18 or a polar-embedded column. These stationary phases are designed to shield analytes from active silanol sites.[1]
Column Temperature Broad Peaks, Poor ResolutionIncrease column temperature (e.g., to 40-50°C). This can improve mass transfer kinetics and reduce mobile phase viscosity, often leading to sharper peaks.[12][15]
System Connections Peak Tailing, BroadeningUse short, narrow-bore PEEK tubing and ensure all fittings are properly made to minimize dead volume.[1][3]
Protocol: Sample Preparation and Generic LC-MS Method

This protocol provides a starting point for the analysis of this compound and can be adapted as needed.

1. Sample Preparation (Lipid Extraction)

This is a modified Folch extraction method suitable for plasma or serum.

  • Reagents: HPLC-grade chloroform, methanol, and water. Internal standard (e.g., 17:0 Lyso PC).[16][17]

  • Procedure:

    • To 10 µL of sample, add 10 µL of internal standard solution.

    • Add 100 µL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 2 minutes and let stand at room temperature for 30 minutes to ensure protein precipitation and lipid extraction.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (approximately 60 µL) into a clean autosampler vial.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 65:35 acetonitrile:water with 10 mM ammonium formate). Vortex to ensure complete dissolution.

2. Recommended LC-MS Method (Reversed-Phase)

  • LC System: UPLC/UHPLC system

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[17]

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: 90:10 Acetonitrile:Isopropanol with 10 mM ammonium formate and 0.1% formic acid

  • Gradient:

    • 0.0 min: 35% B

    • 2.0 min: 80% B

    • 7.0 min: 100% B

    • 9.0 min: 100% B

    • 9.1 min: 35% B

    • 12.0 min: 35% B

  • Flow Rate: 0.4 mL/min[17]

  • Column Temperature: 50°C[17]

  • Injection Volume: 2-5 µL

  • Mass Spectrometer: ESI-positive mode is generally preferred for Lyso PCs.

  • MS Parameters:

    • Scan Range: m/z 100-1200

    • Capillary Voltage: 3.0 kV

    • Source/Desolvation Temp: 120°C / 350°C

    • Data Acquisition: Full scan or Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for this compound is typically m/z 508.3 → 184.1.

References

Technical Support Center: Minimizing 17:1 Lyso PC Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 17:1 Lysophosphatidylcholine (Lyso PC) during sample storage. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 17:1 Lyso PC?

A1: The two main degradation pathways for this compound, a monounsaturated lysophosphatidylcholine, are:

  • Hydrolysis: The ester bond linking the heptadecenoyl fatty acid to the glycerol (B35011) backbone can be cleaved, resulting in the formation of glycerophosphocholine and a free fatty acid. This process is accelerated by the presence of water and certain enzymes (lipases) that may be active in biological samples.

  • Oxidation: The double bond in the 17:1 fatty acid chain is susceptible to oxidation. This can be initiated by exposure to oxygen, light, and metal ions, leading to the formation of various oxidation products, including hydroperoxides, aldehydes, and ketones. These modifications can significantly alter the biological activity and analytical detection of the molecule.

Q2: What is the recommended temperature for long-term storage of this compound?

A2: For long-term storage, it is recommended to store this compound at -20°C or, ideally, at -80°C.[1] Storing samples at ultra-low temperatures significantly reduces the rates of both enzymatic and chemical degradation.[1] Studies on plasma samples have shown that LPC concentrations can increase rapidly when stored at room temperature (+25°C), showing a 170% increase after 48 hours, while storage at +7°C or -80°C showed no significant change over 72 hours and 6 months, respectively.

Q3: How should I store this compound solutions?

A3: this compound is more stable when stored as a dry powder or in an organic solvent. Aqueous solutions are not recommended for storage beyond one day due to the increased risk of hydrolysis. If you must store it in a solution, use a high-purity organic solvent such as methanol (B129727) or a chloroform:methanol mixture. It is crucial to overlay the solution with an inert gas like nitrogen or argon to prevent oxidation. Store the solution in a tightly sealed glass vial with a Teflon-lined cap at -20°C or below.

Q4: Can I subject my this compound samples to multiple freeze-thaw cycles?

A4: It is highly recommended to avoid multiple freeze-thaw cycles. Each cycle can introduce moisture and oxygen, accelerating degradation. Aliquoting samples into single-use vials before freezing is the best practice to maintain sample integrity. One study found that three freeze-thaw cycles from -80°C to room temperature did not significantly affect the total LPC concentration in plasma. However, minimizing these cycles is still a crucial precautionary measure.

Q5: What are the signs of this compound degradation in my sample?

A5: Analytically, degradation can be observed through techniques like liquid chromatography-mass spectrometry (LC-MS). Signs of degradation include:

  • A decrease in the peak intensity or area of the this compound.

  • The appearance of new peaks corresponding to oxidation products or the free fatty acid (heptadecenoic acid).

  • A shift in the retention time of the this compound peak.

Visually, for a pure standard, degradation might be indicated by a change in color or consistency, although this is not a reliable method for samples where this compound is a minor component.

Troubleshooting Guides

Issue 1: Inconsistent quantification of this compound across replicate samples.

Potential Cause Troubleshooting Steps
Differential Degradation During Storage 1. Verify Storage Conditions: Ensure all samples were stored under identical conditions (temperature, light exposure, atmosphere). 2. Review Aliquoting Strategy: Confirm that samples were aliquoted to avoid multiple freeze-thaw cycles. 3. Assess Storage Duration: If storage times vary significantly, this could be a source of variability. Analyze samples with similar storage histories together.
Inconsistent Sample Handling 1. Standardize Protocols: Ensure a consistent, documented protocol is followed for all sample processing steps, from collection to extraction. 2. Minimize Time at Room Temperature: Process samples on ice or in a cold room whenever possible to minimize enzymatic activity.[1]
Contamination 1. Use High-Purity Solvents: Ensure all solvents are of high purity and suitable for lipid analysis. 2. Clean Glassware Thoroughly: Use glassware that has been properly cleaned and rinsed to remove any residues that could catalyze degradation.

Issue 2: Unexpected peaks appearing in the chromatogram near the this compound peak.

Potential Cause Troubleshooting Steps
Oxidation Products 1. Inert Atmosphere: Store and handle samples under an inert gas (nitrogen or argon) to minimize exposure to oxygen. 2. Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the storage solvent, but be aware of potential interference in your analytical method. 3. Light Protection: Store samples in amber vials or protect them from light.
Isomeric Impurities 1. Acyl Migration: Be aware that the fatty acid can migrate between the sn-1 and sn-2 positions of the glycerol backbone. This process is influenced by pH and temperature. Analyze samples promptly after preparation.
Hydrolysis Products 1. Anhydrous Conditions: Use anhydrous solvents and minimize exposure to moisture during storage and sample preparation.

Quantitative Data on Lyso PC Stability

While specific quantitative data for the degradation of this compound is limited in the literature, the following tables provide a general overview of LPC stability based on studies of total LPC or other specific LPC species. This data can be used to infer the relative stability of this compound under different conditions.

Table 1: Effect of Storage Temperature on Total LPC Concentration in Human Plasma

Storage Temperature (°C)DurationChange in LPC Concentration
+2548 hours~170% increase
+772 hoursNo significant change
-806 monthsNo significant change

Data adapted from a study on the stability of LPC in blood plasma.

Table 2: General Recommendations for Sample Storage to Minimize Lipid Degradation

ParameterRecommendationRationale
Temperature -20°C (short-term) or -80°C (long-term)Reduces enzymatic and chemical reaction rates.[1]
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation of unsaturated fatty acids.
Light Amber vials or protection from lightPrevents photo-oxidation.
Moisture Store as dry powder or in anhydrous solventMinimizes hydrolysis.
Container Glass vials with Teflon-lined capsPrevents leaching of plasticizers and ensures a tight seal.
Freeze-Thaw Cycles Avoid; aliquot into single-use vialsEach cycle can introduce contaminants and accelerate degradation.

Experimental Protocols

Protocol: Assessment of this compound Stability Under Different Storage Conditions

This protocol outlines a method to evaluate the stability of this compound in a specific sample matrix over time.

1. Materials and Reagents:

  • This compound standard

  • Your specific sample matrix (e.g., plasma, cell lysate)

  • High-purity methanol

  • High-purity chloroform

  • Butylated hydroxytoluene (BHT) (optional)

  • Inert gas (nitrogen or argon)

  • Amber glass vials with Teflon-lined caps

  • LC-MS grade water, acetonitrile, and formic acid

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Spike the sample matrix with a known concentration of this compound.

  • Aliquot the spiked sample into multiple amber glass vials for each storage condition to be tested.

  • For solvent-based stability testing, prepare solutions of this compound in the desired organic solvent.

  • If using an antioxidant, add BHT to the solvent at a final concentration of ~0.01%.

  • Flush the headspace of each vial with inert gas before sealing.

3. Storage Conditions:

  • Set up storage conditions to be tested, for example:

    • -80°C (control)

    • -20°C

    • 4°C

    • Room Temperature (~25°C)

  • At each temperature, include vials for analysis at different time points (e.g., Day 0, Day 1, Day 7, Day 30).

4. Sample Analysis:

  • At each time point, retrieve one vial from each storage condition.

  • Perform a lipid extraction (e.g., Folch or Bligh-Dyer method).

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

  • Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.

5. Data Analysis:

  • Calculate the concentration of this compound in each sample.

  • Compare the concentrations at different time points and storage conditions to the Day 0 and -80°C control samples.

  • Plot the percentage of this compound remaining versus time for each condition to determine the degradation rate.

Visualizations

degradation_pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis + H2O (enzymatic/chemical) Oxidation Oxidation This compound->Oxidation + O2 (light, metal ions) Glycerophosphocholine Glycerophosphocholine Hydrolysis->Glycerophosphocholine Heptadecenoic Acid Heptadecenoic Acid Hydrolysis->Heptadecenoic Acid Oxidized Products Oxidized Products Oxidation->Oxidized Products

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points prep1 Spike Sample Matrix with this compound prep2 Aliquot into Vials prep1->prep2 prep3 Flush with Inert Gas prep2->prep3 storage1 -80°C prep3->storage1 storage2 -20°C prep3->storage2 storage3 4°C prep3->storage3 storage4 Room Temp prep3->storage4 analysis1 Lipid Extraction storage1->analysis1 storage2->analysis1 storage3->analysis1 storage4->analysis1 analysis2 LC-MS/MS Analysis analysis1->analysis2 analysis3 Data Comparison analysis2->analysis3

Caption: Workflow for assessing this compound stability.

troubleshooting_logic start Inconsistent this compound Quantification cause1 Differential Degradation? start->cause1 cause2 Inconsistent Handling? start->cause2 cause3 Contamination? start->cause3 solution1 Verify Storage Conditions & Aliquoting cause1->solution1 solution2 Standardize Protocols & Minimize RT Exposure cause2->solution2 solution3 Use High-Purity Solvents & Clean Glassware cause3->solution3

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Quantification of 17:1 Lyso-PC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the accurate quantification of 17:1 Lysophosphatidylcholine (17:1 Lyso-PC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly matrix effects, encountered during the analysis of this specific lysophospholipid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of 17:1 Lyso-PC?

A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of a target analyte, such as 17:1 Lyso-PC, by co-eluting compounds from the sample matrix.[1] In biological samples like plasma or serum, phospholipids (B1166683) are a major source of matrix effects.[1] This interference can lead to inaccurate and irreproducible quantification, affecting the reliability of experimental results.[1]

Q2: I am observing significant ion suppression in my 17:1 Lyso-PC analysis. What are the likely causes?

A2: Ion suppression in Lyso-PC analysis is often caused by other phospholipids present at high concentrations in biological samples.[1] Co-elution of these interfering lipids with 17:1 Lyso-PC can saturate the ion source of the mass spectrometer, reducing the ionization of the target analyte. The choice of a non-selective sample preparation method, like protein precipitation, can exacerbate this issue by failing to remove these interfering phospholipids.

Q3: How can I minimize matrix effects in my 17:1 Lyso-PC quantification experiments?

A3: Minimizing matrix effects requires a multi-faceted approach focusing on three key areas:

  • Effective Sample Preparation: Employing a robust sample preparation technique is the most effective way to remove interfering matrix components before LC-MS analysis.[1] Methods like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids than simple protein precipitation.

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to achieve baseline separation of 17:1 Lyso-PC from co-eluting matrix components can significantly reduce ion suppression.

  • Use of Internal Standards: Incorporating a suitable internal standard, ideally a stable isotope-labeled (SIL) version of the analyte (e.g., 17:1 Lyso-PC-d7), is crucial for correcting any remaining matrix effects and improving the accuracy and precision of quantification.[2]

Q4: What is the best internal standard for 17:1 Lyso-PC quantification?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as 17:1 Lyso-PC with deuterium (B1214612) or 13C labels.[2] A SIL internal standard has nearly identical chemical and physical properties to the endogenous 17:1 Lyso-PC, meaning it will be affected by matrix effects in the same way. This allows for accurate correction of any signal suppression or enhancement. 17:1 Lyso-PC has been used as an internal standard for lipid extraction from serum and quantification in LC-MS analysis.[3]

Q5: Which sample preparation method is most effective for extracting 17:1 Lyso-PC while minimizing matrix effects?

A5: The choice of extraction method depends on the sample matrix and the desired level of cleanup. While there is no single "best" method for all applications, here's a general comparison:

  • Protein Precipitation (PPT): Simple and fast, but generally provides the least effective removal of phospholipids, often leading to significant matrix effects.[4]

  • Liquid-Liquid Extraction (LLE): Methods like the Folch or Bligh-Dyer procedures offer better removal of interfering lipids than PPT. The Folch and Bligh-Dyer methods have been shown to provide higher peak areas for LPC lipid species.

  • Solid-Phase Extraction (SPE): Often considered the most effective method for removing phospholipids and reducing matrix effects.[4] Mixed-mode SPE can be particularly effective for separating polar and non-polar lipids.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for 17:1 Lyso-PC Column overload; secondary interactions with the column stationary phase; inappropriate mobile phase.1. Reduce the injection volume or dilute the sample. 2. Ensure the mobile phase pH is appropriate for the analyte and column chemistry. 3. Consider a different column with a more suitable stationary phase (e.g., C18, HILIC).
High Variability in 17:1 Lyso-PC Signal Intensity Between Replicates Inconsistent sample preparation; significant and variable matrix effects; instrument instability.1. Automate the sample preparation workflow to improve consistency. 2. Implement a more rigorous sample cleanup method (e.g., SPE) to minimize matrix variability.[4] 3. Use a stable isotope-labeled internal standard for 17:1 Lyso-PC to correct for variations.[2] 4. Perform system suitability tests to ensure instrument performance is stable.
Low Recovery of 17:1 Lyso-PC Inefficient extraction from the sample matrix; analyte loss during solvent evaporation or reconstitution steps.1. Optimize the extraction solvent composition and volume. For LLE, ensure the solvent polarity is appropriate for Lyso-PCs. 2. Evaluate different SPE sorbents and elution solvents to maximize recovery. 3. Minimize the time and temperature of the evaporation step. 4. Ensure the reconstitution solvent is compatible with the analyte and the LC mobile phase.
Inaccurate Quantification of 17:1 Lyso-PC Uncorrected matrix effects; use of an inappropriate internal standard; calibration curve issues.1. Assess matrix effects using a post-extraction spike experiment. 2. Switch to a stable isotope-labeled internal standard for 17:1 Lyso-PC.[2] 3. Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration). 4. Ensure the calibration range covers the expected concentration of 17:1 Lyso-PC in the samples.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Folch Method) for 17:1 Lyso-PC from Plasma

This protocol is a widely used method for the extraction of total lipids from biological samples.

Materials:

  • Plasma sample

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • 17:1 Lyso-PC stable isotope-labeled internal standard (e.g., 17:1 Lyso-PC-d7)

  • Glass centrifuge tubes

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., Methanol:Water 90:10, v/v)

Procedure:

  • To a glass centrifuge tube, add 100 µL of plasma.

  • Spike the sample with the 17:1 Lyso-PC internal standard at a known concentration.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup of 17:1 Lyso-PC

This protocol provides a more rigorous cleanup to remove interfering phospholipids and reduce matrix effects.

Materials:

  • Plasma sample

  • 17:1 Lyso-PC stable isotope-labeled internal standard

  • Mixed-mode or reversed-phase SPE cartridges

  • Methanol (conditioning and elution solvent)

  • Water (equilibration solvent)

  • Loading buffer (e.g., 2% phosphoric acid in water)

  • Wash buffer (e.g., 5% methanol in water)

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Pre-treat the plasma sample by adding the internal standard and diluting with the loading buffer.

  • Condition the SPE cartridge by passing 1 mL of methanol through it.

  • Equilibrate the cartridge by passing 1 mL of water through it.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of the wash buffer to remove polar interferences.

  • Elute the 17:1 Lyso-PC and other lipids with 1 mL of methanol into a clean collection tube.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the reconstitution solvent for LC-MS/MS analysis.

LC-MS/MS Parameters for 17:1 Lyso-PC Quantification

The following are typical starting parameters for an LC-MS/MS method. These should be optimized for your specific instrument and application.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

    • Gradient: A linear gradient from 30% to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 30% B for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 17:1 Lyso-PC: Precursor ion (Q1) m/z 508.3 -> Product ion (Q3) m/z 184.1[5]

      • 17:1 Lyso-PC-d7 (Internal Standard): Precursor ion (Q1) m/z 515.3 -> Product ion (Q3) m/z 184.1

    • Collision Energy: Optimize for the specific instrument, typically in the range of 20-30 eV.

    • Other Parameters: Optimize source temperature, gas flows, and ion optics for maximum signal intensity.

Data Presentation

Table 1: Comparison of Extraction Methods for Lysophosphatidylcholines (LPCs)
Extraction MethodRelative Peak Area (LPCs)Reproducibility (%CV)Key AdvantagesKey Disadvantages
Folch High~15%[6]Well-established, good recovery for polar lipids.Labor-intensive, uses chlorinated solvents.
Bligh & Dyer High~18%Good for a broad range of lipids.Uses chlorinated solvents, can be less reproducible than Folch.
Matyash (MTBE) Lower for LPCs~12-22%[4][6]Avoids chlorinated solvents, simpler phase separation.Lower recovery for some polar lipids like LPCs.[7]
Alshehry (1-Butanol/Methanol) Higher than Matyash[6]~14%[6]More effective for polar lipids like LPCs, single phase.May extract more interferences.

Note: Data is compiled from multiple sources and represents general trends. Actual performance may vary depending on the specific experimental conditions.

Method Validation

For reliable and robust quantification of 17:1 Lyso-PC, it is essential to validate the analytical method according to regulatory guidelines such as those from the FDA.[8]

Table 2: Key Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure that the method can differentiate the analyte from other components in the matrix.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity To demonstrate a proportional relationship between the instrument response and the concentration of the analyte.Correlation coefficient (r²) > 0.99 for the calibration curve.
Accuracy The closeness of the measured concentration to the true concentration.The mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample.The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).
Recovery The extraction efficiency of an analytical method, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.Should be consistent, precise, and reproducible.
Matrix Effect To assess the ion suppression or enhancement caused by the sample matrix.The %CV of the response ratios of post-extraction spiked samples from at least 6 different sources of matrix should be ≤15%.
Stability To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Plasma Sample is_spike Spike with 17:1 Lyso-PC IS start->is_spike extraction Lipid Extraction (e.g., Folch, SPE) is_spike->extraction drydown Dry Extract extraction->drydown reconstitute Reconstitute drydown->reconstitute lcms LC-MS/MS (C18, ESI+, MRM) reconstitute->lcms data_acq Data Acquisition lcms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification end Final Concentration quantification->end

Caption: Workflow for 17:1 Lyso-PC Quantification.

troubleshooting_logic start Inaccurate 17:1 Lyso-PC Results check_is Using SIL-IS for 17:1 Lyso-PC? start->check_is yes_is Yes check_is->yes_is Yes no_is No check_is->no_is No check_cleanup Assess Sample Cleanup yes_is->check_cleanup implement_is Implement a Stable Isotope-Labeled IS no_is->implement_is revalidate Re-validate Method implement_is->revalidate ppt Protein Precipitation check_cleanup->ppt Using lle_spe LLE or SPE check_cleanup->lle_spe Using improve_cleanup Consider LLE or SPE for better cleanup ppt->improve_cleanup check_chromatography Evaluate Chromatography lle_spe->check_chromatography improve_cleanup->revalidate good_sep Good Separation? check_chromatography->good_sep Yes poor_sep Poor Separation? check_chromatography->poor_sep No good_sep->revalidate optimize_lc Optimize LC Method (gradient, column) poor_sep->optimize_lc optimize_lc->revalidate

Caption: Troubleshooting Logic for Inaccurate Results.

References

fragmentation pattern analysis of 17:1 Lyso PC in tandem MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17:1 Lyso PC (Lysophosphatidylcholine) analysis using tandem mass spectrometry (MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected precursor ion for this compound at m/z 508.3. What could be the issue?

A1: Several factors could contribute to this issue:

  • Incorrect Adduct Ion: You may be observing a different adduct of this compound. Common adducts in positive ion mode include sodium ([M+Na]⁺) at m/z 530.3 and potassium ([M+K]⁺) at m/z 546.4. In negative ion mode, you might see chloride ([M+Cl]⁻) at m/z 542.3 or acetate (B1210297) ([M+CH₃COO]⁻) at m/z 566.3. Check your data for these alternative m/z values.

  • Sample Degradation: Lyso PCs can be unstable. Ensure proper sample handling and storage to prevent degradation.

  • Instrument Calibration: Verify that your mass spectrometer is properly calibrated across the expected mass range.

  • Ionization Source Issues: Check the settings of your electrospray ionization (ESI) source. Inappropriate voltages or gas flows can lead to poor ionization efficiency.[1]

Q2: In positive ion mode MS/MS, I see a peak at m/z 184, but the signal is weak. How can I improve it?

A2: A weak signal for the characteristic phosphocholine (B91661) head group fragment (m/z 184) can be addressed by:

  • Optimizing Collision Energy: The collision energy directly impacts fragmentation efficiency. Perform a collision energy optimization experiment for the m/z 508.3 -> 184 transition to find the voltage that yields the highest intensity.

  • Increasing Analyte Concentration: If possible, increase the concentration of your this compound standard or sample.

  • Checking for Ion Suppression: Co-eluting compounds from your sample matrix can suppress the ionization of this compound. Improve your chromatographic separation or sample clean-up procedure.

  • Source Cleaning: A contaminated ion source can lead to a general loss of sensitivity. Follow your instrument manufacturer's protocol for cleaning the ESI probe and ion transfer optics.

Q3: I am seeing unexpected peaks in my MS/MS spectrum. What are their potential sources?

A3: Unexpected peaks can arise from several sources:

  • Contaminants: Plasticizers, salts from buffers, or contaminants from solvents can introduce extraneous peaks.

  • In-source Fragmentation: Fragmentation occurring in the ionization source can lead to the appearance of fragment ions in your MS1 spectrum that are then selected for MS/MS.

  • Isomeric Interferences: Other lipids with the same nominal mass as this compound may be present in your sample and produce different fragment ions.

  • Non-specific Binding: The analyte may be binding to other molecules in the sample, leading to unexpected adducts.

Q4: How can I confirm the identity of the 17:1 fatty acyl chain?

A4: While positive ion mode is excellent for identifying the phosphocholine head group, negative ion mode is more informative for the fatty acyl chain. In negative ion MS/MS of the [M-H]⁻ ion (m/z 506.3), you should observe a fragment corresponding to the carboxylate anion of the fatty acid, which for 17:1 is at m/z 267.2.[2]

Data Presentation: Fragmentation Pattern of this compound

The following table summarizes the key ions observed in the tandem MS analysis of this compound.

Ionization ModePrecursor Ionm/z of PrecursorCharacteristic Fragment Ion(s)m/z of Fragment(s)
Positive[M+H]⁺508.3Phosphocholine184.1
Positive[M+Na]⁺530.3Phosphocholine184.1
Positive[M+Na]⁺530.3Choline104.1
Positive[M+Na]⁺530.3Sodiated Cyclophosphane147.0
Negative[M-H]⁻506.3[17:1-H]⁻ (Fatty Acyl Anion)267.2

Experimental Protocol: Tandem MS of this compound

This protocol outlines a general procedure for the analysis of this compound using a triple quadrupole mass spectrometer with an electrospray ionization source.

1. Sample Preparation:

  • Dissolve the this compound standard in a suitable solvent such as methanol (B129727) or a mixture of methanol and chloroform (B151607) (e.g., 3:1 v/v).[3]

  • For biological samples, perform a lipid extraction (e.g., Bligh-Dyer or Folch method).

  • Dilute the sample to an appropriate concentration for your instrument (typically in the low ng/mL to pg/mL range).

2. Liquid Chromatography (Optional, for complex samples):

  • Use a suitable C18 or HILIC column for separation.

  • Develop a gradient elution method to separate Lyso PCs from other lipid classes.

3. Mass Spectrometry Conditions (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Precursor Ion Scan or Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z 508.3

  • Product Ion (Q3): m/z 184.1

  • Capillary Voltage: ~3.5 kV (optimize for your instrument)[3]

  • Cone Voltage: ~40 V (optimize for your instrument)[3]

  • Collision Gas: Argon at ~1.3 x 10⁻³ Torr[3]

  • Collision Energy: Optimize for the 508.3 -> 184.1 transition (typically 20-30 eV)[3]

4. Data Analysis:

  • Integrate the peak area for the selected transition.

  • Quantify against a standard curve if absolute quantification is required.

Visualization of Fragmentation Pathway

G cluster_positive Positive Ion Mode Fragmentation cluster_negative Negative Ion Mode Fragmentation M_H [M+H]⁺ m/z 508.3 Neutral_Loss Neutral Loss of C₁₇H₃₂O₃P M_H->Neutral_Loss Phosphocholine Phosphocholine m/z 184.1 Neutral_Loss->Phosphocholine M_minus_H [M-H]⁻ m/z 506.3 Neutral_Loss_Neg Neutral Loss of C₅H₁₃NO₄P M_minus_H->Neutral_Loss_Neg Fatty_Acyl Fatty Acyl Anion [17:1-H]⁻ m/z 267.2 Neutral_Loss_Neg->Fatty_Acyl

Caption: Fragmentation pathways of this compound in positive and negative ion modes.

References

strategies to prevent 17:1 Lyso PC aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of 17:1 Lyso PC (1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern?

This compound is a lysophospholipid, a class of lipids that act as detergents and are often used in the formulation of liposomes and to simulate biological membranes.[1][2] Aggregation of this compound in solution can lead to the formation of micelles or larger aggregates. This is a concern as it can affect the stability of formulations, lead to loss of biological activity of encapsulated molecules, and introduce artifacts in experimental results.[3]

Q2: At what concentration does this compound start to aggregate?

Q3: How can I detect if my this compound solution has aggregated?

Aggregation of this compound can be detected through various methods:

  • Visual Observation: The most straightforward method is to look for any cloudiness, turbidity, or particulate matter in the solution.

  • Light-Based Methods: Techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of larger aggregates and determine their size distribution. An increase in light scattering or turbidity measurements can also indicate aggregation.

  • Microscopy: Techniques such as transmission electron microscopy (TEM) can be used to visualize the morphology of the aggregates.

  • Mass Spectrometry: While not a direct measure of aggregation, mass spectrometry can be used to identify the presence of hydrolysis byproducts, which can contribute to aggregation.[4]

Q4: What are the main factors that contribute to this compound aggregation?

Several factors can contribute to the aggregation of this compound in solution:

  • Concentration: Exceeding the Critical Micelle Concentration (CMC) will lead to the formation of micelles.

  • Temperature: Higher temperatures can accelerate the hydrolysis of lysophospholipids, leading to the formation of free fatty acids and other degradation products that can alter membrane properties and induce aggregation.[3][5]

  • pH: The pH of the solution can affect the stability of the lysophospholipid. The rate of isomerization between 1-lysoPC and 2-lysoPC is slowest at a pH of 4-5.

  • Buffer Composition: The ionic strength and the specific ions present in the buffer can influence the stability of the lipid solution. High ionic strength can screen surface charges and reduce the electrostatic repulsion between vesicles, potentially leading to aggregation.

  • Improper Handling: Inadequate dissolution techniques can result in localized high concentrations and subsequent aggregation.

Troubleshooting Guides

Issue 1: Cloudiness or precipitation observed immediately after preparing a this compound solution.

This issue often arises from improper dissolution or exceeding the solubility limit in the chosen solvent.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Dissolution 1. Ensure the this compound is fully dissolved. Use gentle warming (do not exceed 40°C) and sonication to aid dissolution. 2. For aqueous solutions, prepare by directly dissolving the lipid in the aqueous buffer with vigorous vortexing or sonication.A clear, homogenous solution.
Exceeded Solubility 1. Review the concentration of your solution. The solubility of Lyso-PC in PBS (pH 7.2) is approximately 2 mg/mL. 2. If a higher concentration is required, consider using a co-solvent system. A protocol using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been shown to achieve a concentration of at least 2.5 mg/mL.[6]The lipid remains in solution at the desired concentration.
Incorrect Solvent 1. This compound is sparingly soluble in organic solvents like ethanol, DMSO, and dimethylformamide. 2. For long-term storage, it is recommended to store it as a solid at -20°C.The lipid dissolves completely in the appropriate solvent system.
Issue 2: A previously clear this compound solution becomes cloudy over time.

This delayed aggregation is often due to instability of the lipid in the solution over time.

Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis 1. Store aqueous solutions of this compound for no more than one day. For longer-term storage, store as a solid at -20°C or -80°C.[1][7] 2. Prepare fresh solutions before each experiment.The solution remains clear for the duration of the experiment.
Temperature Fluctuations 1. Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller volumes for single-use. 2. Store solutions at a consistent, appropriate temperature.Minimized degradation and aggregation of the lipid.
Inappropriate pH 1. Check the pH of your buffer. The isomerization of 1-lysoPC to 2-lysoPC is slowest at pH 4-5. 2. If your experiment allows, consider adjusting the pH to be within this range to enhance stability.Reduced rate of isomerization and potential for aggregation.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Solution of this compound

This protocol is for preparing a clear, stable aqueous solution of this compound for general use.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., PBS, pH 7.2)

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weigh the desired amount of this compound in a clean glass vial.

  • Add the appropriate volume of the aqueous buffer to the vial. Do not exceed a concentration of 2 mg/mL for PBS.

  • Immediately cap the vial and vortex vigorously for 1-2 minutes.

  • If the solution is not completely clear, place the vial in a bath sonicator and sonicate for 5-10 minutes, or until the solution is clear. Gentle warming up to 40°C can be applied during sonication if necessary.

  • Visually inspect the solution for any remaining particulate matter.

  • Use the freshly prepared solution immediately for your experiments. Do not store aqueous solutions for more than 24 hours.

Protocol 2: Preparation of a High-Concentration this compound Solution

This protocol is for preparing a higher concentration solution of this compound using a co-solvent system.[6]

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline solution (0.9% NaCl)

Procedure:

  • Weigh the desired amount of this compound.

  • Prepare the co-solvent mixture by combining the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Add the co-solvent mixture to the this compound.

  • Vortex and sonicate the mixture until the lipid is completely dissolved. This method can achieve a concentration of at least 2.5 mg/mL.

  • Use the solution as required for your experimental needs.

Visualizations

Aggregation_Troubleshooting_Workflow cluster_prep Solution Preparation cluster_immediate Immediate Aggregation cluster_delayed Delayed Aggregation start Start: Prepare this compound Solution check_clarity Is the solution clear? start->check_clarity incomplete_dissolution Incomplete Dissolution check_clarity->incomplete_dissolution No exceeded_solubility Exceeded Solubility check_clarity->exceeded_solubility No solution_clear Solution is initially clear check_clarity->solution_clear Yes action_dissolve Vortex/Sonicate/ Gentle Warming incomplete_dissolution->action_dissolve Troubleshoot action_concentration Lower Concentration/ Use Co-solvent exceeded_solubility->action_concentration Troubleshoot end_goal Stable this compound Solution action_dissolve->end_goal action_concentration->end_goal check_stability Does it remain clear over time? solution_clear->check_stability hydrolysis Hydrolysis/Degradation check_stability->hydrolysis No temp_fluctuations Temperature Fluctuations check_stability->temp_fluctuations No check_stability->end_goal Yes action_storage Prepare Fresh/ Proper Storage hydrolysis->action_storage Troubleshoot action_aliquot Aliquot/ Avoid Freeze-Thaw temp_fluctuations->action_aliquot Troubleshoot action_storage->end_goal action_aliquot->end_goal

Caption: Troubleshooting workflow for this compound aggregation.

Preparation_Workflow start Start: Weigh this compound add_solvent Add Solvent/Buffer start->add_solvent dissolve Dissolution (Vortex/Sonicate) add_solvent->dissolve check_clear Is Solution Clear? dissolve->check_clear gentle_heat Gentle Warming (<=40°C) check_clear->gentle_heat No use_fresh Use Freshly Prepared Solution check_clear->use_fresh Yes gentle_heat->dissolve end End: Experiment use_fresh->end

Caption: Recommended workflow for preparing this compound solutions.

References

Validation & Comparative

Choosing the Right Internal Standard: A Head-to-Head Comparison of 17:1 Lyso PC and 18:1 Lyso PC in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in mass spectrometry-based lipidomics, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification of lysophosphatidylcholines (Lyso PCs). This guide provides a comprehensive comparison of two commonly considered standards: 17:1 Lyso PC, an artificial odd-chain lipid, and 18:1 Lyso PC, a naturally abundant even-chain lipid.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process—from extraction to ionization—without being naturally present in the sample. This core principle forms the basis of our comparison.

Key Performance Characteristics

The selection of an internal standard hinges on several key performance metrics. Here, we evaluate this compound and 18:1 Lyso PC against these criteria.

Performance MetricThis compound (Odd-Chain)18:1 Lyso PC (Even-Chain)Rationale & Supporting Data
Endogenous Presence Absent or present at negligible levels in most biological samples.Highly abundant in biological matrices such as plasma and serum.[1][2]The primary advantage of this compound is its absence in biological systems, preventing interference with the quantification of endogenous lipids.[3] In contrast, the natural presence of 18:1 Lyso PC makes it unsuitable as a true internal standard for accurate quantification of other Lyso PCs.
Chemical & Physical Similarity High similarity to endogenous even-chain Lyso PCs in terms of chemical structure and ionization properties.Identical chemical class to other Lyso PCs.An ideal internal standard should be chemically similar to the analyte to ensure comparable extraction efficiency and ionization response.[4] Odd-chain lipids like this compound are structurally very similar to their even-chain counterparts, making them excellent surrogates.
Correction for Matrix Effects Effectively compensates for matrix-induced ion suppression or enhancement.Cannot reliably correct for matrix effects due to its own variable endogenous levels.Matrix effects can significantly impact quantification.[4] An internal standard added at a known concentration before sample preparation can normalize for these effects. Since the concentration of endogenous 18:1 Lyso PC is unknown and variable, it cannot serve this purpose effectively.
Linearity & Dynamic Range Demonstrates excellent linearity over a wide dynamic range. A targeted quantification experiment showed five orders of linear dynamic range for this compound.[5]Not applicable for use as a spiked-in internal standard for calibration curves.For accurate quantification, the response of the internal standard should be linear across the expected concentration range of the analyte. This compound has been shown to perform well in this regard.[5]
Commercial Availability & Purity Readily available from commercial suppliers with high purity (>99%).[6]Also commercially available.[7]Both lipids are accessible for research purposes.

The Verdict: Why Odd-Chain Lipids Prevail

For rigorous quantitative lipidomics, This compound is the superior choice as an internal standard compared to 18:1 Lyso PC. Its non-physiological nature ensures that it does not interfere with the measurement of endogenous Lyso PC species. By adding a known amount of this compound to samples prior to extraction, researchers can confidently correct for variations in sample preparation and matrix effects, leading to more accurate and reliable data.

While 18:1 Lyso PC is a crucial biological molecule, its natural abundance and inherent variability within and between samples make it unsuitable for use as a traditional internal standard for absolute quantification. Its use is generally limited to semi-quantitative or relative comparisons where it may serve as a reference compound, but this approach is fraught with potential inaccuracies.

Experimental Workflow: Lipid Extraction and Analysis

A typical workflow for the quantitative analysis of Lyso PCs using an internal standard like this compound is outlined below. This process ensures that the internal standard is subjected to the same experimental conditions as the endogenous analytes.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma, Serum, Tissue) Spike Spike with this compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in LC-MS Grade Solvent Drydown->Reconstitute LC Liquid Chromatography (Separation of Lipids) Reconstitute->LC MS Tandem Mass Spectrometry (Detection and Fragmentation) LC->MS Integration Peak Integration of Analytes and Internal Standard MS->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Lipidomics workflow with internal standard.
Detailed Methodologies:

1. Sample Preparation and Internal Standard Spiking:

  • Thaw biological samples (e.g., 50 µL of plasma) on ice.

  • Add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol) to each sample. The amount should be chosen to be within the linear range of the instrument's response.

2. Lipid Extraction:

  • A common method is the Folch extraction. Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Vortex thoroughly to ensure mixing and precipitation of proteins.

  • Add water or a saline solution to induce phase separation.

  • Centrifuge to pellet the protein precipitate and separate the aqueous and organic layers.

  • Carefully collect the lower organic phase containing the lipids.

3. Sample Processing for LC-MS/MS:

  • Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a solvent compatible with the liquid chromatography system (e.g., methanol/isopropanol).

4. LC-MS/MS Analysis:

  • Inject the reconstituted sample into an LC-MS/MS system.

  • Liquid Chromatography: Use a suitable column (e.g., a C18 reversed-phase column) to separate the different lipid species over a gradient elution.

  • Mass Spectrometry: Operate the mass spectrometer in a positive ion mode for Lyso PC analysis. Use a targeted method, such as Multiple Reaction Monitoring (MRM), to specifically detect the precursor-to-product ion transitions for the endogenous Lyso PCs and the this compound internal standard. For example, for Lyso PCs, a common product ion is m/z 184.1, corresponding to the phosphocholine (B91661) headgroup.[2][8]

5. Data Analysis and Quantification:

  • Integrate the peak areas for each endogenous Lyso PC and the this compound internal standard.

  • Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

  • Determine the concentration of each analyte by comparing this ratio to a calibration curve generated using known concentrations of authentic standards.

By adhering to these principles and methodologies, researchers can ensure the generation of high-quality, quantitative data in their lipidomics studies. The use of a non-endogenous, odd-chain internal standard like this compound is a critical step in achieving this standard of excellence.

References

comparative analysis of 17:1 Lyso PC and 16:0 Lyso PC bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of lipid signaling, lysophosphatidylcholines (LPCs) have emerged as critical mediators in a myriad of physiological and pathological processes. Among the diverse species of LPCs, the saturated 16:0 Lyso PC (1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine) and the monounsaturated 17:1 Lyso PC (1-heptadecenoyl-2-hydroxy-sn-glycero-3-phosphocholine) are of significant interest due to their distinct acyl chain structures, which are known to influence their biological activities. This guide provides a comparative analysis of the bioactivity of this compound and 16:0 Lyso PC, summarizing key experimental data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

Data Presentation: Quantitative Comparison of Bioactivities

The following table summarizes the known quantitative data on the bioactivity of 16:0 Lyso PC. Direct comparative quantitative data for this compound in mammalian systems is limited in the current literature; therefore, its activities are presented as qualitative descriptions where specific quantitative data is unavailable.

Bioactivity Parameter16:0 Lyso PC (Palmitoyl)This compound (Heptadecenoyl)Reference
Pro-inflammatory Cytokine Induction Induces secretion of IL-6, IL-1β, IL-12, and TNF-α in LPS-stimulated M1 macrophages (at 0.3, 1 µM for 24h).[1]Limited data in mammalian immune cells; known to have anti-inflammatory effects in some contexts.[1][2]
Endothelial Cell Activation Induces superoxide (B77818) overload in HUVECs (at 125 µM for 2h) and downregulates eNOS.[1]Limited direct data; general effects of monounsaturated fatty acids suggest potentially less inflammatory impact compared to saturated counterparts.[1]
Cell Proliferation Inhibits lung cancer cell proliferation.[3]Limited data on effects on mammalian cell proliferation.[3]
Apoptosis Induces apoptosis in human coronary artery smooth muscle cells.[4] Can also have anti-apoptotic effects in other cell types.[5][6]Limited data on apoptotic/anti-apoptotic effects in mammalian cells.[4][5][6]
Receptor Activation Activates GPR119, TLR2, and TLR4.[7][8][9][10]Limited data on specific receptor activation in mammalian cells.[7][8][11][9][10]
Antimicrobial Activity Not a primary reported activity.Inhibits spore germination and mycelial growth of Phytophthora infestans.[12][13][12][13]

Inferred Comparative Bioactivity

Direct comparative studies are scarce. However, based on the general understanding of the bioactivity of saturated versus monounsaturated fatty acids, we can infer potential differences:

  • Inflammatory Potential : 16:0 Lyso PC, being a saturated LPC, is consistently reported to have pro-inflammatory effects.[1] The monounsaturated nature of this compound suggests it may have a less inflammatory or potentially anti-inflammatory profile in mammalian systems, a hypothesis supported by some studies on monounsaturated fatty acids.

  • Membrane Fluidity : The cis-double bond in the acyl chain of this compound will introduce a kink, likely increasing membrane fluidity to a greater extent than the straight chain of 16:0 Lyso PC. This could influence membrane protein function and signaling.

Signaling Pathways

LPCs exert their effects through various signaling pathways, primarily involving G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs).

16:0 Lyso PC Signaling

16:0 Lyso PC is a known agonist for several receptors, leading to downstream signaling cascades that mediate inflammation and other cellular responses.

16_0_Lyso_PC_Signaling cluster_receptors Cell Membrane Receptors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response LPC_16_0 16:0 Lyso PC TLR4 TLR4 LPC_16_0->TLR4 GPR119 GPR119 LPC_16_0->GPR119 NFkB NF-κB Activation TLR4->NFkB MAPK MAPK Activation (ERK, p38, JNK) TLR4->MAPK cAMP cAMP Accumulation GPR119->cAMP Cytokines Pro-inflammatory Cytokine Production (IL-6, TNF-α) NFkB->Cytokines Adhesion Adhesion Molecule Expression NFkB->Adhesion MAPK->Cytokines Insulin Insulin Secretion cAMP->Insulin

Signaling pathways activated by 16:0 Lyso PC.
Inferred Signaling for this compound

While specific signaling pathways for this compound in mammalian cells are not well-documented, it is plausible that it interacts with similar classes of receptors as other LPCs, though potentially with different affinities and downstream effects.

17_1_Lyso_PC_Inferred_Signaling cluster_receptors Potential Receptors cluster_downstream Potential Downstream Effects cluster_cellular_response Potential Cellular Response LPC_17_1 This compound GPCRs GPCRs (e.g., GPR119?) LPC_17_1->GPCRs Other_receptors Other Receptors? LPC_17_1->Other_receptors Antimicrobial Antimicrobial Activity (in plants) LPC_17_1->Antimicrobial Modulated_signaling Modulated Inflammatory Signaling GPCRs->Modulated_signaling Other_receptors->Modulated_signaling Anti_inflammatory Anti-inflammatory Effects? Modulated_signaling->Anti_inflammatory

Inferred signaling pathways for this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of LPCs on cell viability.

MTT_Assay_Workflow start Seed cells in 96-well plate incubation1 Incubate cells (e.g., 24h) start->incubation1 treatment Treat cells with different concentrations of This compound or 16:0 Lyso PC incubation1->treatment incubation2 Incubate for desired time (e.g., 24h, 48h) treatment->incubation2 add_mtt Add MTT solution to each well (final concentration 0.5 mg/mL) incubation2->add_mtt incubation3 Incubate for 3-4 hours at 37°C add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) incubation3->solubilize read Read absorbance at 570 nm solubilize->read

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., endothelial cells, macrophages) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Treatment: Prepare stock solutions of this compound and 16:0 Lyso PC in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute to final concentrations in cell culture medium. Replace the medium in the wells with the medium containing the LPCs. Include a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Cytokine Release Assay (ELISA)

This protocol is used to quantify the release of specific cytokines from cells treated with LPCs.

ELISA_Workflow start Coat 96-well plate with capture antibody incubation1 Incubate overnight at 4°C start->incubation1 block Wash and block plate incubation1->block add_samples Add cell culture supernatants (from LPC-treated cells) and standards block->add_samples incubation2 Incubate for 2 hours at RT add_samples->incubation2 add_detection_ab Wash and add detection antibody incubation2->add_detection_ab incubation3 Incubate for 1 hour at RT add_detection_ab->incubation3 add_enzyme Wash and add enzyme conjugate (e.g., HRP-streptavidin) incubation3->add_enzyme incubation4 Incubate for 30 min at RT add_enzyme->incubation4 add_substrate Wash and add substrate incubation4->add_substrate develop Develop color in the dark add_substrate->develop stop Add stop solution develop->stop read Read absorbance at 450 nm stop->read

Workflow for the ELISA cytokine release assay.

Protocol:

  • Cell Treatment and Supernatant Collection: Treat cells with this compound or 16:0 Lyso PC as described in the cell viability assay. After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Plate Preparation: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) and incubate overnight.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample and Standard Incubation: Add the collected cell culture supernatants and a series of known standards for the cytokine to the wells. Incubate for 2 hours.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.

  • Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., streptavidin-horseradish peroxidase). Incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

  • Color Development and Stopping: Allow the color to develop, then stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Absorbance Measurement: Measure the absorbance at 450 nm. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Conclusion

The available evidence strongly supports a pro-inflammatory role for 16:0 Lyso PC, mediated through the activation of TLRs and GPCRs, leading to the production of inflammatory cytokines and the expression of adhesion molecules. In contrast, the bioactivity of this compound in mammalian systems is less characterized. Based on its monounsaturated nature and some preliminary findings, it is hypothesized to have a more nuanced, and potentially less inflammatory, biological profile. Further direct comparative studies are essential to fully elucidate the distinct roles of these two lysophosphatidylcholine (B164491) species in health and disease, which will be of great value to researchers and professionals in the field of drug development.

References

Validating 17:1 Lyso PC as a Biomarker for Metabolic Syndrome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic syndrome represents a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. The search for sensitive and specific biomarkers is crucial for early diagnosis and therapeutic intervention. This guide provides a comparative analysis of 17:1 Lysophosphatidylcholine (Lyso PC) as an emerging biomarker for metabolic syndrome, evaluating its performance against established markers and detailing the experimental protocols for its validation.

Performance of 17:1 Lyso PC vs. Established Metabolic Syndrome Biomarkers

Current diagnostic criteria for metabolic syndrome rely on clinical measurements such as waist circumference, blood pressure, fasting glucose, triglycerides, and high-density lipoprotein (HDL) cholesterol. While these markers are valuable, they often reflect established disease states. The ideal biomarker would identify individuals at risk earlier and with greater specificity.

While direct quantitative data for this compound in large human metabolic syndrome cohorts is still emerging, studies on odd-chain lysophosphatidylcholines, particularly the closely related 17:0 Lyso PC, suggest a protective role against metabolic dysregulation. Research indicates that odd-chain fatty acids and their derivatives may be inversely associated with the risk of type 2 diabetes.[1] A study in high-fat diet-induced obese mice demonstrated that 17:0 Lyso PC treatment reduced blood glucose, improved insulin (B600854) resistance, and lowered body weight.[1] These effects were associated with increased glucagon-like peptide-1 (GLP-1) secretion, a key hormone in glucose homeostasis.[1]

The following table summarizes the potential performance of this compound in comparison to traditional biomarkers, based on findings for odd-chain Lyso PCs.

BiomarkerParameter MeasuredPerformance in Metabolic SyndromePotential Advantages of this compound
Triglycerides Fasting blood levels of triglyceridesElevatedMay offer earlier detection of lipid dysregulation at a molecular level.
HDL Cholesterol Fasting blood levels of HDL cholesterolReducedCould provide insights into specific pathways of lipid metabolism dysfunction.
Fasting Glucose Fasting blood glucose concentrationElevatedMay reflect underlying mechanisms of insulin resistance before overt hyperglycemia.
HOMA-IR Homeostatic Model Assessment of Insulin ResistanceElevatedPotentially more sensitive to early changes in insulin signaling and glucose metabolism.
This compound Plasma/serum concentration of this compoundPotentially Reduced (Hypothesized)May act as a signaling molecule with a direct protective role, offering a target for therapeutic intervention.

Experimental Protocols

Accurate and reproducible quantification of this compound is essential for its validation as a biomarker. The gold-standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Lipid Extraction from Plasma/Serum

A common and effective method for extracting lipids from plasma or serum is the Matyash method (a modified Folch method) using methyl-tert-butyl ether (MTBE).[2][3]

Materials:

  • Plasma or serum samples

  • Methanol (B129727) (cold)

  • Methyl-tert-butyl ether (MTBE, cold)

  • Ultrapure water

  • Internal Standard (IS): 17:0 Lyso PC or other odd-chain Lyso PC standard

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Pipettes

  • Sample vials

Protocol:

  • To 20 µL of plasma/serum in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing the internal standard (e.g., 17:0 Lyso PC).[2]

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of cold MTBE and vortex for another 10 seconds.

  • Shake the mixture for 6 minutes at 4°C.

  • Induce phase separation by adding 188 µL of ultrapure water.

  • Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.[2]

  • Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.

  • Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/isopropanol mixture).

LC-MS/MS Quantification of this compound

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[4]

  • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[4]

  • Flow Rate: 0.26 mL/min.[4]

  • Column Temperature: 55°C.[4]

  • Injection Volume: 2-5 µL.

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for this compound and the internal standard. For Lyso PCs, a common precursor ion scan is for m/z 184, which corresponds to the phosphocholine (B91661) headgroup.

    • This compound transition: The specific m/z of the parent ion to the m/z of a characteristic fragment ion.

    • Internal Standard (e.g., 17:0 Lyso PC) transition: The specific m/z of the parent ion to the m/z of a characteristic fragment ion.

  • Data Analysis: The concentration of this compound is determined by comparing the peak area of its MRM transition to the peak area of the known concentration of the internal standard.

Signaling Pathways and Logical Relationships

The potential protective effects of odd-chain Lyso PCs like this compound in metabolic syndrome are thought to be mediated, in part, through G-protein coupled receptors (GPCRs), particularly GPR120.

GPR120_Signaling_Pathway cluster_0 Intestinal L-Cell 17_1_Lyso_PC This compound GPR120 GPR120 17_1_Lyso_PC->GPR120 Binds to PLC PLC GPR120->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Stimulates GLP1_Secretion GLP-1 Secretion DAG->GLP1_Secretion Ca2->GLP1_Secretion

Caption: Proposed GPR120 signaling pathway for this compound.

This pathway illustrates how this compound, by binding to GPR120 on intestinal L-cells, may trigger a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in increased intracellular calcium and the secretion of GLP-1.[1]

Experimental_Workflow Sample_Collection Plasma/Serum Collection (Metabolic Syndrome vs. Healthy) Lipid_Extraction Lipid Extraction (Matyash Method) Sample_Collection->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis (UHPLC-QTRAP) Lipid_Extraction->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Comparison with Biomarkers) Data_Processing->Statistical_Analysis Biomarker_Validation Biomarker Validation Statistical_Analysis->Biomarker_Validation

Caption: Experimental workflow for validating this compound.

The workflow diagram outlines the key steps involved in a study to validate this compound as a biomarker, from sample collection to data analysis and final validation.

Logical_Relationship Metabolic_Syndrome Metabolic Syndrome (Insulin Resistance, Dyslipidemia) Altered_Metabolism Altered Lipid Metabolism Metabolic_Syndrome->Altered_Metabolism Disease_Progression Disease Progression Metabolic_Syndrome->Disease_Progression Reduced_LysoPC Reduced this compound Levels Altered_Metabolism->Reduced_LysoPC Impaired_Signaling Impaired GPR120/GLP-1 Signaling Reduced_LysoPC->Impaired_Signaling Impaired_Signaling->Disease_Progression

Caption: Logical relationship of this compound in metabolic syndrome.

This diagram illustrates the hypothesized role of reduced this compound levels in the progression of metabolic syndrome, linking it to impaired signaling pathways.

Conclusion

This compound holds promise as a novel biomarker for metabolic syndrome. Its potential to reflect early metabolic dysregulation and its involvement in protective signaling pathways make it a compelling candidate for further investigation. The provided experimental protocols offer a robust framework for its quantification and validation. Further large-scale human cohort studies are necessary to definitively establish its clinical utility in diagnosing and managing metabolic syndrome.

References

Performance of 17:1 Lyso PC Across Diverse Lipidomics Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid species is paramount. Among these, lysophosphatidylcholine (B164491) (Lyso PC) 17:1, a bioactive lipid mediator, has garnered significant interest for its potential role in various physiological and pathological processes. Its precise measurement, however, is influenced by the analytical platform employed. This guide provides an objective comparison of the performance of 17:1 Lyso PC analysis across different lipidomics platforms, supported by experimental data and detailed methodologies.

The quantification of Lyso PCs, including this compound, is frequently accomplished using mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC). The choice of MS analyzer and LC method can significantly impact sensitivity, specificity, and reproducibility.

Quantitative Performance Data

The performance of various platforms for the analysis of lysophosphatidylcholines is summarized below. While specific data for this compound is highlighted where available, the data for other Lyso PCs provides a strong indication of expected performance for this particular lipid species.

PlatformKey Performance MetricValueLipid SpeciesReference
Q Exactive HF Hybrid Quadrupole-Orbitrap MS Limit of Detection (LOD)20 fg on columnThis compound[1]
LinearityFive orders of magnitude17:0–14:1 PE (Proxy for Lyso PC)[1]
Triple Quadrupole (QqQ) MS (ESI-MS/MS) Within-run Imprecision (CV)3% (major species), 12% (minor species)General LPCs[2][3]
Total Imprecision (CV)12% (major species), 25% (minor species)General LPCs[2][3]
Limit of Detection (LOD)<1 µmol/LGeneral LPCs[2][3]
Quadrupole – Time of Flight (QTOF) MS (HILIC) Inter-platform Reproducibility (RSD)<30% (mean for all lipid species)General LPCs[4]
<20% (for most common lipid species)General LPCs[4]
LC-MS/MS Reproducibility (four replicate runs)Highly reproducible80 detected lysophospholipid species[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. The following sections outline typical experimental protocols for the analysis of this compound on different platforms.

Sample Preparation: Lipid Extraction

A common procedure for extracting lipids from plasma involves a biphasic solvent system.

  • To a 10 µL plasma aliquot, add 225 µL of cold methanol (B129727) containing internal standards (e.g., 17:0 Lyso PC).[6]

  • Vortex the mixture for 10 seconds.[6]

  • Add 750 µL of cold methyl tert-butyl ether (MTBE) containing other lipid internal standards.[6]

  • Vortex for 10 seconds and shake for six minutes at 4 °C.[6]

  • Induce phase separation by adding 188 µL of LC/MS-grade water.[6]

  • Centrifuge at 14,000 rpm for two minutes.[6]

  • The upper organic phase contains the extracted lipids and can be collected for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Platform 1: Q Exactive HF Hybrid Quadrupole-Orbitrap MS

  • Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used.[6]

  • Mass Spectrometry: The Q Exactive HF MS system can be operated in both full MS and targeted MS/MS (Parallel Reaction Monitoring - PRM) modes.[1]

    • Full MS: Provides high-resolution and accurate mass measurements, allowing for the identification of a wide range of lipids.[1]

    • PRM: Offers higher sensitivity and specificity by targeting the specific precursor ion of this compound (m/z 508.3398) and detecting its characteristic fragment ions.[1] This method can eliminate false positives from co-eluting isobaric species.[1]

Platform 2: Triple Quadrupole (QqQ) MS

  • Sample Introduction: Direct flow injection or coupling with LC can be used.[2][3]

  • Mass Spectrometry: Operated in precursor ion scan mode for the phosphocholine (B91661) headgroup fragment at m/z 184.[2] This allows for the specific detection of all phosphocholine-containing lipids, including Lyso PCs.

  • Internal Standards: Odd-chain Lyso PCs like LPC 13:0 and LPC 19:0 are often used for quantification.[2][3]

Platform 3: Quadrupole – Time of Flight (QTOF) MS

  • Chromatography: Hydrophilic interaction liquid chromatography (HILIC) can be employed for lipid class separation.[4][7]

  • Mass Spectrometry: QTOF instruments provide high-resolution mass spectra, which aids in the identification of lipids.[4]

Key Considerations for Platform Selection

  • Sensitivity: For detecting low-abundance species like this compound, platforms with high sensitivity, such as the Q Exactive HF in PRM mode, are advantageous.[1]

  • Specificity: Chromatographic separation is crucial to resolve isobaric interferences, which can be a significant issue in Lyso PC analysis.[5][8] For instance, this compound is isobaric with 18:1-alkyl-LPC.[5] High-resolution mass spectrometry further enhances specificity.[1]

  • Reproducibility: For large-scale clinical or epidemiological studies, high reproducibility is essential. Both QqQ and QTOF platforms have demonstrated good reproducibility for lipid analysis.[4][5]

  • Throughput: For analyzing a large number of samples, high-throughput methods based on direct injection ESI-MS/MS can be employed, offering an analysis time of approximately 2 minutes per sample.[2][3]

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and logical connections in lipidomics analysis, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS Internal Standard Spiking (e.g., 17:0 Lyso PC) Plasma->IS Extraction Lipid Extraction (e.g., MTBE method) LC Liquid Chromatography (RPLC or HILIC) Extraction->LC IS->Extraction MS Mass Spectrometry (Q Exactive, QqQ, QTOF) LC->MS Identification Lipid Identification MS->Identification Quantification Quantification MS->Quantification

A generalized workflow for the lipidomics analysis of this compound.

Platform_Comparison_Logic cluster_platforms Lipidomics Platforms cluster_metrics Performance Metrics 17:1_Lyso_PC_Analysis Analysis of this compound Q_Exactive Q Exactive HF 17:1_Lyso_PC_Analysis->Q_Exactive QqQ Triple Quadrupole (QqQ) 17:1_Lyso_PC_Analysis->QqQ QTOF QTOF 17:1_Lyso_PC_Analysis->QTOF Sensitivity Sensitivity Q_Exactive->Sensitivity High Specificity Specificity Q_Exactive->Specificity High Reproducibility Reproducibility QqQ->Reproducibility High Throughput Throughput QqQ->Throughput High QTOF->Specificity Good QTOF->Reproducibility Good

Logical relationships between platforms and key performance metrics.

References

Cross-Laboratory Validation of 17:1 Lyso PC Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-laboratory performance for the quantification of 17:1 Lysophosphatidylcholine (B164491) (Lyso PC), a bioactive lipid molecule of increasing interest in various research fields. Accurate and reproducible quantification of this lipid is crucial for its validation as a biomarker and for understanding its physiological roles. This document summarizes quantitative data from inter-laboratory studies, details relevant experimental protocols, and offers insights into the variability and comparability of different analytical approaches.

Executive Summary

The accurate quantification of 17:1 Lyso PC across different laboratories is achievable but requires careful consideration of analytical methodology and standardization. Inter-laboratory studies, such as those involving the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1950, reveal that while a consensus on concentration can be reached, variability exists. This variability is influenced by the choice of analytical platform, sample preparation techniques, and data analysis procedures. This guide will delve into the specifics of these factors to aid researchers in designing and evaluating their own studies.

Comparative Quantitative Data

The following table summarizes the quantitative data for this compound from a NIST interlaboratory comparison exercise, which provides a benchmark for cross-laboratory performance.

Study/PlatformSample TypeMean Concentration (nmol/mL)Standard Deviation (nmol/mL)Coefficient of Variation (%)Number of Labs
NIST Interlaboratory Comparison[1]SRM 1950 Human Plasma60.252931 (lipidomic datasets)

Note: The relatively high coefficient of variation (CV) of 29% highlights the challenges in achieving tight agreement across a large number of laboratories using their own established procedures.[1]

Experimental Methodologies and Platforms

The quantification of this compound and other lysophospholipids is predominantly achieved using mass spectrometry-based techniques, often coupled with liquid chromatography for separation. The choice of internal standard is critical for accurate quantification, with odd-chain lysophospholipids like this compound itself or other non-endogenous species such as 13:0 or 19:0 Lyso PC being commonly used.[2]

Common Analytical Approaches:
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for targeted lipid quantification. It offers high sensitivity and specificity. Different chromatography methods, such as hydrophilic interaction liquid chromatography (HILIC) and reversed-phase liquid chromatography (RPLC), can be employed to separate lipid species.[3][4]

  • Direct Infusion Mass Spectrometry (Shotgun Lipidomics): This high-throughput approach involves the direct infusion of a lipid extract into the mass spectrometer without prior chromatographic separation. While faster, it can be more susceptible to ion suppression effects and isomeric interferences.[5]

  • Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF/MS): This technique has been used for the analysis of urinary phospholipids (B1166683) and lysophospholipids and is valued for its speed and tolerance to sample impurities.[6]

Key Experimental Protocol Steps:

A generalized workflow for the quantification of this compound is outlined below. The specific details of each step can be a significant source of inter-laboratory variability.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing sample_collection Sample Collection (e.g., Plasma, Serum) add_is Addition of Internal Standard (e.g., this compound-d5, 19:0 Lyso PC) sample_collection->add_is extraction Lipid Extraction (e.g., Folch, Bligh & Dyer, MTBE) add_is->extraction lc_separation LC Separation (e.g., HILIC, RPLC) extraction->lc_separation Reconstitution ms_detection MS/MS Detection (e.g., MRM, Precursor Ion Scan) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification against Calibration Curve peak_integration->quantification data_review Data Review and QC quantification->data_review

Caption: A generalized experimental workflow for the quantification of this compound.

A critical aspect of the protocol is the lipid extraction method. Common methods include the Folch, Bligh & Dyer, and methyl-tert-butyl ether (MTBE) extractions.[7] The choice of extraction solvent and procedure can influence the recovery of different lipid classes. For instance, an acidified Bligh & Dyer method has been shown to be efficient for extracting LPCs from urine.[8]

For mass spectrometry, quantification is often achieved using Multiple Reaction Monitoring (MRM) in which a specific precursor ion (the intact this compound molecule) is selected and a specific fragment ion (typically the phosphocholine (B91661) headgroup at m/z 184) is detected.[2][9]

Cross-Laboratory Validation Workflow

To ensure the comparability of data across different laboratories, a structured cross-validation process is essential. This typically involves the analysis of a common reference material and a blinded exchange of samples.

cross_lab_validation cluster_setup Study Setup cluster_execution Execution cluster_analysis Data Analysis & Comparison protocol Standardized Protocol Definition srm Reference Material Distribution (e.g., NIST SRM 1950) protocol->srm samples Blinded Sample Exchange protocol->samples lab_a Lab A Analysis srm->lab_a lab_b Lab B Analysis srm->lab_b lab_c Lab C Analysis srm->lab_c samples->lab_a samples->lab_b samples->lab_c data_submission Centralized Data Submission lab_a->data_submission lab_b->data_submission lab_c->data_submission stat_analysis Statistical Analysis (Mean, SD, CV%) data_submission->stat_analysis consensus Consensus Value Determination stat_analysis->consensus

Caption: A logical workflow for a cross-laboratory validation study.

Standardized kits, such as the MxP® Quant 500 kit, which includes a defined analytical protocol, have been shown to improve inter-laboratory reproducibility, with median coefficients of variation around 14.3% for a large number of metabolites.[9][10] Similarly, platforms like the Lipidyzer, which utilize a standardized workflow, have been evaluated for their performance across different laboratories, demonstrating the potential to reduce inter-site variability.[11]

Alternatives and Future Outlook

While LC-MS/MS remains the gold standard, other techniques are being explored. The development of high-throughput methods with simplified sample preparation and automated data analysis is a key area of advancement.[2] Furthermore, the use of differential mobility spectrometry in conjunction with mass spectrometry is another approach to enhance the specificity and accuracy of lipid quantification.[11]

For researchers and drug development professionals, the key takeaways are:

  • The importance of using appropriate, well-characterized internal standards.

  • The need for standardized and well-documented sample preparation and analytical protocols, especially in multi-site studies.

  • The value of participating in proficiency testing or ring trials to benchmark laboratory performance.

  • The potential of standardized commercial kits and platforms to improve data comparability across laboratories.

As the interest in this compound and other lipid mediators continues to grow, the need for robust, reproducible, and cross-validated analytical methods will become even more critical. The findings from inter-laboratory comparison studies provide a valuable foundation for establishing best practices and ensuring the reliability of future research in this area.

References

A Comparative Guide to the Efficacy of 17:1 Lyso-PC Liposomes Versus Other Lysophospholipids in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of liposomes formulated with 1-heptadecenoyl-2-hydroxy-sn-glycero-3-phosphocholine (17:1 Lyso-PC) against other common lysophospholipids. The following sections detail experimental data on drug release, along with established protocols for key efficacy assays and an overview of the relevant signaling pathways.

Data Presentation: Comparative In Vitro Drug Release

The efficacy of a liposomal drug delivery system is critically dependent on its ability to release the encapsulated therapeutic agent at the target site. The following table summarizes the comparative drug release profiles of sonosensitive liposomes incorporating various lysophosphatidylcholines (Lyso-PCs) with different acyl chain lengths and saturation, including the monounsaturated 17:1 Lyso-PC. The data is derived from a study on doxorubicin-loaded sonosensitive liposomes, where drug release was triggered by ultrasound.[1][2]

Lysophosphatidylcholine (Lyso-PC)Acyl Chain CompositionSaturationDoxorubicin (B1662922) Release (%) upon Ultrasound Stimulation
14:0 Lyso-PC14:0Saturated63.6
16:0 Lyso-PC16:0Saturated55.8
17:0 Lyso-PC17:0Saturated51.8
17:1 Lyso-PC 17:1 Monounsaturated 56.3
18:0 Lyso-PC18:0Saturated68.7
18:1 Lyso-PC18:1Monounsaturated62.6

Table 1: Comparative Ultrasound-Triggered Doxorubicin Release from Sonosensitive Liposomes Formulated with Different Lyso-PCs. The percentage of doxorubicin released was measured after the application of ultrasound (29 kHz, 92 W/cm²) for one minute.[1][2]

Key Performance Insights

The data suggests that the acyl chain length and saturation of the lysophospholipid component significantly influence the drug release characteristics of sonosensitive liposomes. Among the tested lysophospholipids, the saturated 18:0 Lyso-PC exhibited the highest drug release, while the saturated 17:0 Lyso-PC showed the lowest. The monounsaturated 17:1 Lyso-PC demonstrated a moderate level of drug release, comparable to 16:0 Lyso-PC. This indicates that subtle changes in the lipid structure can be leveraged to fine-tune the release properties of liposomal formulations.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are established protocols for key in vitro assays used to characterize the efficacy of liposomal drug delivery systems.

Protocol 1: Liposome (B1194612) Preparation by Thin-Film Hydration

This common technique allows for the formation of multilamellar vesicles (MLVs) which can be further processed to produce unilamellar vesicles of a desired size.

Materials:

  • 17:1 Lyso-PC and other lysophospholipids

  • Other lipid components (e.g., DSPC, Cholesterol, DSPE-PEG2000)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm)

Procedure:

  • Dissolve the desired lipids (e.g., 17:1 Lyso-PC and co-lipids) in the organic solvent in a round-bottom flask.

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the phase transition temperature of the lipids.

  • Hydrate the lipid film by adding the aqueous buffer containing the hydrophilic drug to be encapsulated. The hydration is performed by gentle rotation of the flask at a temperature above the lipid phase transition temperature.

  • To obtain unilamellar vesicles of a uniform size, subject the resulting MLV suspension to extrusion through polycarbonate membranes with a defined pore size. This process is repeated for a set number of cycles to ensure size homogeneity.

  • Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

Protocol 2: In Vitro Drug Release Assay using the Dialysis Method

This assay is widely used to study the release kinetics of a drug from a liposomal formulation over time.

Materials:

  • Drug-loaded liposome suspension

  • Dialysis tubing with a specific molecular weight cut-off (MWCO) that allows the passage of the free drug but retains the liposomes.

  • Release medium (e.g., PBS, pH 7.4, or a buffer mimicking physiological conditions)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Transfer a known volume of the drug-loaded liposome suspension into a pre-wetted dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium in a beaker or flask.

  • Place the setup in a shaking incubator or water bath maintained at a constant temperature (e.g., 37°C).

  • At predetermined time intervals, withdraw aliquots of the release medium for drug concentration analysis.

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Cellular Uptake Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of liposome uptake into cells.

Materials:

  • Fluorescently labeled liposomes (e.g., incorporating a fluorescent lipid dye like DiD or encapsulating a fluorescent marker)

  • Cell line of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of the fluorescently labeled liposome suspension and incubate for various time periods.

  • After incubation, wash the cells with cold PBS to remove non-internalized liposomes.

  • Detach the cells from the plate using Trypsin-EDTA.

  • Resuspend the cells in PBS.

  • Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells. The mean fluorescence intensity correlates with the amount of liposome uptake.

  • Include appropriate controls, such as untreated cells and cells treated with a known uptake inhibitor, for accurate data interpretation.

Signaling Pathways and Experimental Workflows

Lysophospholipids, including Lyso-PCs, are not merely structural components of liposomes but are also bioactive molecules that can influence cellular signaling pathways. Understanding these interactions is crucial for designing effective drug delivery systems.

Lysophosphatidylcholines are known to interact with specific G protein-coupled receptors (GPCRs), such as G2A and GPR4.[3][4][5] Activation of these receptors can trigger downstream signaling cascades that influence various cellular processes, including cell migration, proliferation, and inflammation.[3][4] The incorporation of specific Lyso-PCs into liposomes could therefore potentially modulate the cellular response to the delivered drug.

Below are diagrams generated using Graphviz to illustrate a key signaling pathway and a typical experimental workflow.

Lysophospholipid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lyso-PC Lyso-PC GPCR G Protein-Coupled Receptor (e.g., G2A, GPR4) Lyso-PC->GPCR Binding G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Downstream_Signaling Downstream Signaling Cascades (e.g., MAPK) Second_Messenger->Downstream_Signaling Activation Cellular_Response Cellular Response (e.g., Migration, Proliferation, Inflammation) Downstream_Signaling->Cellular_Response Induction

Caption: Lysophosphatidylcholine (Lyso-PC) signaling pathway via G protein-coupled receptors (GPCRs).

Liposome_Efficacy_Workflow Start Start: Formulation Design Liposome_Prep Liposome Preparation (Thin-Film Hydration) Start->Liposome_Prep Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Liposome_Prep->Characterization In_Vitro_Release In Vitro Drug Release (Dialysis Assay) Characterization->In_Vitro_Release Cellular_Uptake Cellular Uptake (Flow Cytometry) Characterization->Cellular_Uptake Data_Analysis Data Analysis and Comparison In_Vitro_Release->Data_Analysis Cellular_Uptake->Data_Analysis Conclusion Conclusion: Efficacy Evaluation Data_Analysis->Conclusion

Caption: Experimental workflow for comparing the efficacy of different liposomal formulations.

References

A Comparative Guide to the Purity and Stability of Commercial 17:1 Lyso PC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing lysophosphatidylcholines (Lyso PCs), the purity and stability of these reagents are paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive assessment of commercial 17:1 Lyso PC (1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine), comparing its key quality attributes with other commonly used Lyso PC alternatives. The information presented is based on data from commercial suppliers and published experimental findings.

Purity Assessment of Commercial Lyso PCs

The purity of commercial Lyso PCs is typically stated as greater than 99% by the major suppliers. However, the presence of isomers and other lipid-related impurities can be a critical factor in sensitive applications. The primary methods for assessing the purity of Lyso PCs are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Purity Specifications for Commercial Lyso PCs

Product NameCommon Commercial SuppliersStated PurityPotential Impurities
This compound Avanti Polar Lipids, Cayman Chemical, Sigma-Aldrich>99%[1]2-LPC isomer, other fatty acid chain lengths
16:0 Lyso PC Avanti Polar Lipids, Cayman Chemical, Sigma-Aldrich>99%[2]2-LPC isomer[3]
18:0 Lyso PC Avanti Polar Lipids, Cayman Chemical, Sigma-Aldrich>99%[4][5]2-LPC isomer[4][5]
18:1 Lyso PC Avanti Polar Lipids, Cayman Chemical, Sigma-Aldrich>99%[6][7]2-LPC isomer[1][7]

Note: Stated purity is based on Thin-Layer Chromatography (TLC) or other chromatographic methods as indicated by the supplier.

Stability of Commercial this compound and Alternatives

The stability of Lyso PCs is influenced by their acyl chain composition, storage conditions, and handling procedures. The two primary degradation pathways are hydrolysis of the ester bond and oxidation of unsaturated fatty acyl chains.

Hydrolytic Stability

Hydrolysis of the ester linkage in Lyso PCs results in the formation of a free fatty acid and glycerophosphocholine. This process is accelerated by elevated temperatures and non-neutral pH. Saturated Lyso PCs, such as 16:0 and 18:0 Lyso PC, are generally more resistant to hydrolysis than their unsaturated counterparts due to tighter packing in micelles or bilayers.

Oxidative Stability

Unsaturated Lyso PCs, including this compound and 18:1 Lyso PC, are susceptible to oxidation at the double bonds in their acyl chains. This can lead to the formation of various oxidation products, including aldehydes and ketones, which can interfere with biological assays. The rate of oxidation is influenced by factors such as oxygen exposure, light, and the presence of metal ions. Liposomes composed of saturated phospholipids (B1166683) are generally more stable against oxidation than those made from unsaturated lipids.[8]

Table 2: Recommended Storage and Stability of Commercial Lyso PCs

Product NameRecommended Storage TemperatureStated Stability (in solid form)Key Stability Considerations
This compound -20°C[1]1 year[1]Susceptible to oxidation due to the double bond.
16:0 Lyso PC -20°C1 year[3]Generally stable against oxidation.
18:0 Lyso PC -20°C[4]1 year[4]Generally stable against oxidation.
18:1 Lyso PC -20°C[7]1 year[7]Susceptible to oxidation at the double bond.

Experimental Protocols

Accurate assessment of Lyso PC purity and stability requires robust analytical methods. Below are detailed protocols for HPLC and LC-MS/MS analysis.

Experimental Protocol 1: Purity Assessment by HPLC with Evaporative Light Scattering Detection (ELSD)

This method is suitable for quantifying the main Lyso PC species and detecting non-volatile impurities such as free fatty acids.

Instrumentation:

  • HPLC system with a gradient pump

  • Allsphere Silica analytical column

  • Evaporative Light Scattering Detector (ELSD)

Mobile Phases:

  • Mobile Phase A: Chloroform

  • Mobile Phase B: Chloroform:Methanol (70:30, v/v)

  • Mobile Phase C: Chloroform:Methanol:Water:Ammonia (45:45:9.5:0.5, v/v/v/v)

Gradient Program: A gradient elution is performed to separate the different lipid classes.

Detection: The ELSD is used to detect the separated components. The drift tube temperature is typically set to 40°C, with nitrogen as the nebulizing gas.

Workflow Diagram:

HPLC_Purity_Assessment cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Analysis dissolve Dissolve Lyso PC in Chloroform:Methanol inject Inject Sample dissolve->inject column Silica Column Separation (Gradient Elution) inject->column elsd ELSD Detection column->elsd data Data Acquisition & Peak Integration elsd->data purity Purity Calculation data->purity

Caption: Workflow for HPLC-ELSD Purity Assessment of Lyso PC.

Experimental Protocol 2: Stability Assessment by LC-MS/MS

This method is highly sensitive and specific for identifying and quantifying both the parent Lyso PC and its degradation products, including oxidized species and isomers.

Instrumentation:

  • UHPLC system

  • C18 reversed-phase column

  • Tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid

Gradient Program: A gradient from a lower to a higher concentration of Mobile Phase B is used to elute the lipids.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM) or full scan with product ion scanning.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the parent Lyso PC and its expected degradation products. For example, for Lyso PCs, a common transition is the precursor ion [M+H]+ to the phosphocholine (B91661) headgroup fragment at m/z 184.1.

Workflow Diagram for Forced Degradation Study:

Forced_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis LC-MS/MS Analysis start Commercial Lyso PC Sample acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidation (e.g., H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal lcms LC-MS/MS Analysis of Stressed Samples acid->lcms base->lcms oxidation->lcms thermal->lcms quant Quantification of Parent Lyso PC and Degradation Products lcms->quant stability stability quant->stability Assess Stability Profile

Caption: Workflow for a Forced Degradation Study of Lyso PC.

Signaling Pathways and Logical Relationships

The purity of Lyso PC is critical as it can act as a signaling molecule, and impurities could lead to off-target effects.

Signaling_Pathway cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_downstream Downstream Signaling LysoPC This compound GPCR G-Protein Coupled Receptors (e.g., GPR119) LysoPC->GPCR AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP Production AC->cAMP PKA Protein Kinase A Activation cAMP->PKA CellularResponse Cellular Response (e.g., Insulin Secretion) PKA->CellularResponse

Caption: Simplified Signaling Pathway of Lyso PC via GPCRs.

Conclusion

Commercial this compound is a high-purity lipid standard suitable for a wide range of research applications. Its purity is comparable to other commercially available Lyso PCs, such as the 16:0, 18:0, and 18:1 variants. The primary stability concern for this compound is its susceptibility to oxidation due to the presence of a double bond in its acyl chain. For applications requiring high oxidative stability, saturated alternatives like 16:0 or 18:0 Lyso PC may be preferable. Researchers should adhere to the recommended storage conditions of -20°C in an inert atmosphere to minimize degradation. The use of validated analytical methods, such as HPLC-ELSD and LC-MS/MS, is crucial for confirming the purity and stability of this compound and its alternatives prior to their use in experimental studies.

References

Inter-species Comparison of Endogenous 17:1 Lysophosphatidylcholine Levels: A Methodological and Data Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of endogenous 17:1 Lysophosphatidylcholine (B164491) (Lyso PC) levels across different species. Due to the limited availability of direct comparative studies on endogenous 17:1 Lyso PC, this document synthesizes available data, outlines robust experimental protocols for its quantification, and presents relevant biological context to aid in research and drug development.

Data Summary

Endogenous this compound is a mono-unsaturated lysophospholipid.[1] While it is commercially available and frequently used as an internal standard in lipidomics studies due to its presumed low endogenous abundance, direct quantitative data comparing its native levels across different species are sparse in publicly available literature.[2][3][4] Its use as an internal standard in studies on mice and rats suggests that its natural concentration is expected to be low and consistent in these species.[2][3][4]

The following table summarizes the available information on the detection and relative levels of major lysophosphatidylcholine species, offering a contextual reference for where this compound might be situated within the broader Lyso PC profile.

SpeciesTissue/FluidMajor Lyso PC Species DetectedNotes on this compoundReference
Human PlasmaLPC(16:0), LPC(18:0), LPC(18:1), LPC(18:2), LPC(20:4), LPC(22:6)Not typically reported as a major species. Used as an internal standard in some human studies.[5][6]
Rat PlasmaLPC(16:0), LPC(18:0), LPC(18:1), LPC(18:2), LPC(20:4), LPC(22:6)A supplementary figure comparing human and rat plasma LPCs did not specifically highlight LPC(17:1). Used as an internal standard in rat studies.[3][4][5]
Mouse Plasma, LiverLPC(16:0), LPC(18:0), LPC(18:1), LPC(18:2)A study on high-fat diet-fed mice showed changes in various LPC species, but did not report on LPC(17:1). It is used as an internal standard in mouse lipidomics.[2][7]
Wild Potato (Solanum bulbocastanum) Leaf SurfaceLPC(17:1)Identified as a metabolite that inhibits the growth of Phytophthora infestans. This is an exogenous context and does not represent internal endogenous levels in animals.[8][9][10]

Experimental Protocols

The quantification of this compound and other lysophospholipids is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized protocol synthesized from methodologies described in the literature.[2][3][4][11]

Sample Preparation and Lipid Extraction
  • Internal Standard Spiking: Prior to extraction, spike the biological sample (e.g., plasma, tissue homogenate) with a known amount of a suitable internal standard. For the quantification of other Lyso PC species, this compound is often used.[2][3][4] For the specific quantification of endogenous this compound, a deuterated or odd-chain standard not expected to be in the sample (e.g., d31-16:0-LPC or 13:0-LPC) is recommended to avoid isobaric interference.[11]

  • Lipid Extraction (Bligh & Dyer Method):

    • To a 50 µL plasma sample, add 750 µL of methanol.[3][4] For tissue, use an appropriate volume of solvent for the tissue weight.

    • Vortex the mixture for 2 minutes and incubate for 10-30 minutes at 4°C.

    • Centrifuge at 14,000 x g for 10 minutes to pellet proteins and other insoluble material.

    • Collect the supernatant containing the lipid extract.

    • Evaporate the solvent under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

LC-MS/MS Analysis
  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for the separation of lysophospholipids.

    • Mobile Phases: A gradient elution is employed, commonly using a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is used for the detection of Lyso PCs.

    • Detection Method: Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning is utilized for quantification. For all Lyso PCs, a precursor ion scan for the characteristic phosphocholine (B91661) headgroup fragment at m/z 184.1 is highly specific.[12][13]

    • MRM Transitions: For targeted quantification of this compound, the specific transition from the parent ion mass to the m/z 184.1 fragment would be monitored. The parent mass of [LPC(17:1)+H]⁺ is approximately m/z 508.3.

Visualizations

Experimental Workflow for Lyso PC Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry Evaporate Solvent Extract->Dry Reconstitute Reconstitute in LC-MS Buffer Dry->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MS Tandem Mass Spectrometry (ESI+, Precursor Ion Scan m/z 184) LC->MS Data Data Acquisition MS->Data Integrate Peak Integration Data->Integrate Quantify Quantification against Internal Standard Integrate->Quantify Result Final Concentration Quantify->Result

Caption: Workflow for quantifying this compound.

Hypothetical Signaling Pathway Involving Lysophosphatidylcholines

Lysophosphatidylcholines, as a class, are known to be involved in various signaling pathways, often through G protein-coupled receptors (GPCRs).[14][15] While a specific pathway for this compound is not well-defined in mammals, the following diagram illustrates a general mechanism by which LPCs can exert their effects.

G cluster_membrane Cell Membrane GPCR LPC Receptor (e.g., GPR119, GPR40) G_Protein G Protein Activation GPCR->G_Protein LPC Extracellular LPC (e.g., this compound) LPC->GPCR Binding Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Second_Messenger Second Messenger (IP3, DAG, cAMP) Effector->Second_Messenger Calcium Ca2+ Mobilization Second_Messenger->Calcium PKC Protein Kinase Activation (e.g., PKC) Second_Messenger->PKC Response Cellular Response (e.g., Inflammation, Insulin Secretion) Calcium->Response PKC->Response

Caption: General signaling pathway for LPCs via GPCRs.

References

Unraveling the Interplay: A Comparative Guide to the Correlation of 17:1 LysoPC with Other Lipid Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the correlation between 17:1 Lysophosphatidylcholine (LysoPC) and other key lipid biomarkers, supported by experimental data. Understanding these relationships is crucial for elucidating disease mechanisms and identifying potential therapeutic targets.

Correlation of 17:1 LysoPC with Other Lipid Biomarkers

Lysophosphatidylcholines (LysoPCs) are bioactive lipid molecules involved in a myriad of cellular processes, including inflammation and cell signaling. The specific species, 17:1 LysoPC, containing a heptadecenoic fatty acid, has been a subject of interest in various pathological conditions. Its correlation with other lipid biomarkers can provide insights into the metabolic pathways at play.

Inflammatory Bowel Disease (IBD)

In the context of Inflammatory Bowel Disease (IBD), particularly Ulcerative Colitis (UC), a notable decline in the levels of 17:1 LysoPC has been observed.[1] This alteration is part of a broader pattern of reduced serum concentrations of several LysoPC species in patients with active IBD.

A study on IBD provided correlation data for various LysoPC species with key clinical and lipid markers. While not specific to 17:1 LysoPC, the data for the broader LysoPC class in IBD patients reveals significant correlations:

BiomarkerCorrelation with Total LysoPCs
C-Reactive Protein (CRP)Negative
Fecal CalprotectinNegative
CholesterolPositive
TriglyceridesPositive
Phosphatidylcholines (PCs)Positive

Table 1: General correlation of the LysoPC class with inflammatory and lipid markers in Inflammatory Bowel Disease. These correlations highlight the link between LysoPC metabolism, inflammation, and overall lipid profiles in IBD.

Abdominal Aortic Aneurysm (AAA)

In a study investigating the lipidomic profile of Abdominal Aortic Aneurysm (AAA), the correlation of the total LysoPC class with various clinical characteristics was examined. In the control group, representing a healthier metabolic state, LysoPCs exhibited the following correlations:

BiomarkerCorrelation with Total LysoPCs (Control Group)
High-Density Lipoprotein Cholesterol (HDL-c)Positive
Coronary Artery Disease (CAD) RateNegative
High-Sensitivity C-Reactive Protein (hsCRP)Negative

Table 2: Correlation of the total LysoPC class with clinical markers in a control group from an Abdominal Aortic Aneurysm study. These findings suggest a potential protective role of LysoPCs in cardiovascular health.

Experimental Protocols

The quantification and correlation analysis of 17:1 LysoPC and other lipid biomarkers are predominantly performed using Liquid Chromatography-Mass Spectrometry (LC-MS) based lipidomics. Below is a generalized, detailed methodology based on common practices in the field.

Lipid Extraction

A crucial first step in lipidomics is the efficient extraction of lipids from biological samples (e.g., plasma, serum, tissue). Common methods include:

  • Folch Method: This method utilizes a chloroform (B151607):methanol (2:1, v/v) solvent system to extract lipids.

  • Bligh-Dyer Method: A modified version of the Folch method, it uses a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase system which is then converted to a two-phase system to separate lipids.

  • Methyl-tert-butyl ether (MTBE) Method: This method offers a safer alternative to chloroform and involves a biphasic extraction with MTBE, methanol, and water.

An internal standard, such as LysoPC 17:1 itself or a deuterated analog, is often added at the beginning of the extraction process to ensure accurate quantification.[2]

Liquid Chromatography (LC) Separation

The complex mixture of extracted lipids is then separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

  • Column: A C18 reversed-phase column is commonly used for separating lipid species based on their hydrophobicity.

  • Mobile Phases: A gradient of two mobile phases is typically employed.

    • Mobile Phase A: An aqueous solution with a small percentage of organic solvent (e.g., acetonitrile) and additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

    • Mobile Phase B: A mixture of organic solvents, such as isopropanol (B130326) and acetonitrile, with similar additives as Mobile Phase A.

  • Gradient: The separation is achieved by gradually increasing the proportion of Mobile Phase B over the course of the chromatographic run.

Mass Spectrometry (MS) Analysis

The separated lipids are ionized and detected by a mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is the most common technique used for lipidomics, and it can be operated in both positive and negative ion modes to detect a wider range of lipid classes.

  • Mass Analyzer: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are used to accurately measure the mass-to-charge ratio (m/z) of the lipid ions.

  • Data Acquisition: Data is typically acquired in full scan mode to detect all ions within a specified mass range. Tandem mass spectrometry (MS/MS) is then used to fragment specific ions to confirm the identity of the lipid species.

Signaling Pathways and Relationships

The correlation of 17:1 LysoPC with other lipid biomarkers is a reflection of the intricate network of metabolic pathways that govern lipid synthesis, degradation, and signaling.

Lipid_Pathways PC Phosphatidylcholines (PCs) PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis LysoPC_17_1 17:1 LysoPC LPCAT LPC Acyltransferase (LPCAT) LysoPC_17_1->LPCAT Acylation Other_LysoPCs Other LysoPCs LysoPC_17_1->Other_LysoPCs Inflammation Inflammation LysoPC_17_1->Inflammation PLA2->LysoPC_17_1 LPCAT->PC Other_LysoPCs->Inflammation Other_Lipids Other Lipid Classes (e.g., SMs, Cers, TGs) Inflammation->Other_Lipids Metabolic Shift

Caption: Metabolic pathways involving 17:1 LysoPC.

This diagram illustrates the central role of the Land's cycle, where Phospholipase A2 (PLA2) hydrolyzes phosphatidylcholines (PCs) to produce LysoPCs, including 17:1 LysoPC. Conversely, Lysophosphatidylcholine Acyltransferase (LPCAT) re-acylates LysoPCs back to PCs. The levels of 17:1 LysoPC are interconnected with other LysoPC species and can both influence and be influenced by inflammatory processes. These inflammatory states can also lead to broader shifts in the metabolism of other lipid classes like sphingomyelins (SMs), ceramides (B1148491) (Cers), and triglycerides (TGs), explaining the observed correlations.

References

literature review of 17:1 Lyso PC's role in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the role of 17-heptadecenoyl-sn-glycero-3-phosphocholine (17:1 Lyso PC) in cancer research. It objectively compares its performance with other lysophosphatidylcholines (Lyso PCs) and provides supporting experimental data, detailed methodologies, and visual representations of key signaling pathways.

Comparative Data on Lysophosphatidylcholines in Cancer

The following tables summarize quantitative data from various studies, comparing the levels and effects of different Lyso PC species in cancer.

Table 1: Differential Levels of Lyso PC Species in Cancer Tissues and Body Fluids

Cancer TypeLyso PC SpeciesFold Change/DirectionSample TypeKey Findings
Pancreatic Ductal Adenocarcinoma (PDAC) LPCs (general)Increased secretionConditioned media from pancreatic stellate cells (PSCs)Activated PSCs in the tumor microenvironment secrete abundant LPCs, which can be utilized by PDAC cells.[1][2]
Pancreatic Ductal Adenocarcinoma (PDAC) LPC (17:0), LPC (17:1)DecreasedPDAC cells with p53 knockdownLoss of p53, a common mutation in PDAC, leads to a reduction in several LPC species.[3]
Prostate Cancer LPC (16:0)DecreasedCancerous tissue vs. benign tissueThe ratio of phosphatidylcholines (PCs) to LPC (16:0) is significantly higher in prostate cancer tissues.[4]
Laryngeal Cancer LPCs (general)DecreasedSerumA general decrease in lysophospholipids, including LPCs, was observed in the serum of laryngeal cancer patients compared to healthy controls.[5]
Colorectal Cancer LysoPC (17:0)Lower levelsPlasmaLower plasma levels of LysoPC (17:0) were observed in colorectal cancer patients compared to controls.[6]
Ovarian Cancer LPCs (general)Significantly different postoperative levelsPlasmaPostoperative plasma levels of total LPCs were significantly different from preoperative levels in ovarian cancer patients.[7]
Squamous Cell Carcinoma LPCs (general)DecreasedPlasmaA significant reduction in plasma LPC levels was linked to poorer overall survival.[8]

Table 2: Functional Comparison of Lyso PC Species in Cancer Cells

Cancer TypeLyso PC SpeciesConcentrationEffectAssay
Pancreatic Ductal Adenocarcinoma (PDAC) LPC 17:1Not specified (used as a tracer)Incorporated into phosphatidylcholine species for membrane synthesis.LC/MS-based tracing experiments.[1][9]
Melanoma LysoPC C18:0 (saturated)450 µMReduced cell motility by 65% on uncoated surfaces after 72h preincubation.Cell migration assay.
Melanoma LysoPC C18:1 (monounsaturated)450 µMReduced cell motility by only 17% on uncoated surfaces after 72h preincubation.Cell migration assay.

Key Signaling Pathway: The Stromal Lysolipid-Autotaxin Axis in Pancreatic Cancer

In the tumor microenvironment of pancreatic ductal adenocarcinoma (PDAC), cancer-associated fibroblasts (CAFs), which differentiate from pancreatic stellate cells (PSCs), play a crucial role in supplying lipids to cancer cells. Activated PSCs secrete lysophosphatidylcholines (LPCs), including this compound. These LPCs have a dual role: they are taken up by PDAC cells for the synthesis of phosphatidylcholines, essential components of cell membranes, and they are hydrolyzed by the enzyme autotaxin (ATX) in the extracellular space to produce lysophosphatidic acid (LPA). LPA, a potent signaling molecule, then binds to its G protein-coupled receptors (LPARs) on PDAC cells, activating downstream signaling pathways like PI3K/AKT and MAPK, which promote cancer cell proliferation and migration.[1][2][9]

Stromal_Lysolipid_Signaling Stromal Lysolipid-Autotaxin Signaling in Pancreatic Cancer cluster_TME Tumor Microenvironment cluster_PDAC Pancreatic Cancer Cell PSC Pancreatic Stellate Cell (PSC) (Activated) LPC Lysophosphatidylcholine (B164491) (LPC) (e.g., this compound) PSC->LPC Secretes ATX Autotaxin (ATX) LPC->ATX Membrane Membrane Synthesis (Phosphatidylcholines) LPC->Membrane Uptake for LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolyzes LPAR LPA Receptors (LPARs) LPA->LPAR Binds to PI3K_AKT PI3K/AKT Pathway LPAR->PI3K_AKT Activates MAPK MAPK Pathway LPAR->MAPK Activates Proliferation Proliferation PI3K_AKT->Proliferation Migration Migration PI3K_AKT->Migration MAPK->Proliferation MAPK->Migration

Caption: Stromal-derived LPC fuels PDAC growth and motility.

Experimental Protocols

This section details a generalized methodology for the extraction and analysis of this compound and other lysophospholipids from biological samples, based on commonly cited techniques.

1. Lipid Extraction from Plasma/Serum (Modified Bligh & Dyer Method)

  • Objective: To extract lipids from plasma or serum samples while minimizing degradation.

  • Materials:

    • Plasma/serum sample

    • Chloroform (B151607)

    • Methanol (B129727)

    • Ultrapure water

    • Internal standard (e.g., LPC 17:1, if not the analyte of interest, or another odd-chained Lyso PC)

    • Centrifuge

    • Glass vials

  • Procedure:

    • To 100 µL of plasma or serum in a glass tube, add a known amount of the internal standard.

    • Add 375 µL of a 1:2 (v/v) mixture of chloroform and methanol. Vortex thoroughly for 1 minute to ensure monophasic mixing and protein precipitation.

    • Add 125 µL of chloroform and vortex for 30 seconds.

    • Add 125 µL of ultrapure water and vortex for 30 seconds to induce phase separation.

    • Centrifuge at 2000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass vial.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Resuspend the dried lipid extract in a suitable solvent (e.g., methanol or a mixture of acetonitrile (B52724):isopropanol) for LC-MS analysis.

2. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To separate and quantify this compound and other Lyso PC species.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Reversed-phase C18 column.

    • Tandem mass spectrometer (e.g., QTRAP or Q-TOF) with an electrospray ionization (ESI) source.

  • Procedure:

    • Chromatographic Separation:

      • Inject the resuspended lipid extract onto the C18 column.

      • Use a gradient elution with two mobile phases:

        • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid and 10 mM ammonium (B1175870) formate) to improve ionization.

        • Mobile Phase B: A mixture of organic solvents like acetonitrile and isopropanol (B130326) (e.g., 90:10 v/v) with the same modifier.

      • The gradient will typically start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute lipids based on their hydrophobicity.

    • Mass Spectrometric Detection:

      • Operate the ESI source in positive ion mode.

      • Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for Lyso PCs is the protonated molecule [M+H]+. A common product ion for all PCs and Lyso PCs is the phosphocholine (B91661) headgroup fragment at m/z 184.

      • The MRM transition for this compound would be m/z 508.3 -> m/z 184.3.

      • Monitor specific MRM transitions for other Lyso PC species and the internal standard.

    • Data Analysis:

      • Integrate the peak areas for each Lyso PC species and the internal standard.

      • Calculate the concentration of each analyte by comparing its peak area ratio to the internal standard against a calibration curve constructed using known concentrations of authentic standards.

Experimental Workflow Diagram

Experimental_Workflow General Workflow for Lyso PC Analysis Sample Biological Sample (Plasma, Serum, Conditioned Media) Spike Spike with Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike->Extraction Drydown Dry Extract (Nitrogen Stream) Extraction->Drydown Reconstitution Reconstitute in LC-MS Solvent Drydown->Reconstitution LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Quantification) MS_Detection->Data_Analysis

Caption: From sample to data: a typical Lyso PC analysis workflow.

References

Safety Operating Guide

Safe Disposal of 17:1 Lyso PC: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of 17:1 Lyso PC (1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine), a common lysophosphatidylcholine (B164491) used in various research applications.

Chemical Safety Overview

According to safety data sheets (SDS), this compound in its pure form is not classified as a hazardous substance or mixture.[1] However, it is often supplied in a solvent, which may be hazardous. For instance, a methanol (B129727) solution of this compound is considered a flammable liquid and is acutely toxic.[2] Therefore, the disposal procedure must take into account the form of the chemical being used.

Key Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.

  • Avoid inhalation, and contact with skin and eyes.[1]

  • Handle the substance in a well-ventilated area.[1]

  • In case of a spill, absorb the material with a non-combustible absorbent material and decontaminate the area with alcohol.[1][3]

Disposal Procedures

The appropriate disposal method for this compound depends on whether it is in its pure form or dissolved in a hazardous solvent. It is crucial to adhere to all local, state, and federal regulations regarding chemical waste disposal.

Scenario 1: Pure this compound (Solid)

If you are working with this compound in its solid, pure form, it is generally not considered hazardous waste.[1] However, it is not recommended to dispose of it in the regular trash or down the drain.[4]

Step-by-Step Disposal:

  • Segregation: Collect all pure this compound waste in a designated, properly labeled, and sealed container.

  • Labeling: The label should clearly identify the contents as "this compound" and indicate that it is non-hazardous chemical waste.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the waste through your institution's chemical waste program or a licensed chemical waste disposal company.

Scenario 2: this compound in a Hazardous Solvent (e.g., Methanol or Chloroform)

When this compound is dissolved in a hazardous solvent like methanol or chloroform, the entire solution is treated as hazardous waste.[2]

Step-by-Step Disposal:

  • Segregation: Collect the this compound solution in a designated, leak-proof, and compatible waste container. Do not mix with other types of chemical waste unless permitted by your institution's waste management guidelines.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents (e.g., "this compound in Methanol"), the concentration, and any associated hazard symbols (e.g., flammable, toxic).

  • Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. Ensure the container is tightly sealed.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[5][6][7]

Quantitative Data Summary

For the safe handling and storage of this compound prior to disposal, refer to the following temperature guidelines:

Form of this compoundRecommended Storage TemperatureStorage Duration
Pure Form-20°CUp to 3 years[1]
In Solvent-80°CUp to 6 months[1][8]
In Solvent-20°CUp to 1 month[1][8]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures, the following diagrams illustrate the decision-making process and workflow for handling this compound waste.

A Start: This compound Waste B Is the waste in a hazardous solvent? A->B C Treat as Non-Hazardous Waste B->C No D Treat as Hazardous Waste B->D Yes E Collect in a designated, labeled, and sealed container. C->E F Collect in a designated, leak-proof, and compatible hazardous waste container. D->F G Store in a cool, dry, and well-ventilated area. E->G H Store in a designated satellite accumulation area. F->H I Dispose through institutional chemical waste program or licensed contractor. G->I J Dispose through institutional EHS or certified hazardous waste contractor. H->J

Caption: Decision workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Identify this compound waste B Determine if in hazardous solvent A->B C Segregate waste stream B->C D Select appropriate waste container C->D E Label container with contents and hazards D->E F Keep container sealed E->F G Store in designated area F->G H Arrange for waste pickup G->H I Complete disposal documentation H->I

References

Personal protective equipment for handling 17:1 Lyso PC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 17:1 Lyso PC (1-heptadecanoyl-sn-glycero-3-phosphocholine). The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance in its pure form, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The recommended personal protective equipment is summarized in the table below.

PPE CategoryItemSpecifications
Hand Protection GlovesNitrile or neoprene, powder-free. Must be inspected before use.
Eye Protection Safety Glasses or GogglesANSI Z87.1-compliant.
Body Protection Laboratory CoatStandard laboratory coat.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved N95 or P1 dust mask is recommended.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound from receipt to experimental use.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a tightly sealed, cool, and well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Recommended storage temperature for the pure form is -20°C for long-term stability (up to 3 years).[1]

2. Preparation for Use:

  • Before opening the container, allow it to equilibrate to room temperature to prevent condensation.

  • Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when dealing with the powdered form to avoid dust formation.[1]

  • Don the appropriate PPE as specified in the table above.

3. Weighing and Dissolving:

  • When weighing the solid compound, do so in an enclosure or a fume hood to minimize the potential for inhalation of any fine particles.

  • If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing.

  • If using a solvent such as methanol (B129727), be aware that the solution will have the hazardous properties of the solvent. For instance, a methanol solution is a flammable liquid and is toxic if ingested, inhaled, or in contact with skin.[2]

4. Experimental Use:

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.

  • Ensure that an eye-wash station and safety shower are readily accessible.[1]

5. Spill Cleanup:

  • In case of a spill, evacuate non-essential personnel from the area.

  • For small spills of the solid, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.

  • For liquid spills, absorb the solution with an inert, non-combustible material such as diatomite or universal binders.[1]

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

  • Dispose of all contaminated materials as chemical waste according to institutional guidelines.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. As it is not classified as a hazardous substance, it can typically be disposed of as non-hazardous chemical waste. However, if it is dissolved in a hazardous solvent, the waste should be treated as hazardous waste according to the properties of the solvent.

  • Unused Product: Collect in a suitable, labeled container for chemical waste disposal. Do not mix with other waste streams unless compatible.

  • Contaminated Materials: Gloves, wipes, and other disposable materials that have come into contact with this compound should be placed in a sealed bag and disposed of as chemical waste.

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.

Safe_Handling_Workflow_for_17_1_Lyso_PC Safe Handling Workflow for this compound cluster_receipt Receiving & Storage cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup_disposal Cleanup & Disposal Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Store Store at -20°C Inspect->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate DonPPE Don Appropriate PPE Equilibrate->DonPPE WorkArea Prepare Well-Ventilated Area DonPPE->WorkArea Weigh Weigh Compound WorkArea->Weigh Dissolve Prepare Solution Weigh->Dissolve Spill Spill Occurs Weigh->Spill Experiment Perform Experiment Dissolve->Experiment Dissolve->Spill Decontaminate Decontaminate Work Area Experiment->Decontaminate Experiment->Spill Waste Segregate Waste Decontaminate->Waste Dispose Dispose of Waste Waste->Dispose Spill->Decontaminate Follow Spill Cleanup Protocol

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.